BRD7552
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD7552 Mechanism of Action in PANC-1 Cells: A Technical Guide
This technical guide provides an in-depth overview of the mechanism of action of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), in the context of the PANC-1 human pancreatic ductal carcinoma cell line. This document is intended for researchers, scientists, and drug development professionals investigating pancreatic cancer biology and cellular reprogramming.
Core Mechanism of Action
This compound is a cell-permeable small molecule that upregulates the expression of PDX1, a critical transcription factor in pancreatic development and beta-cell function[1][2][3]. Its primary mechanism in PANC-1 cells involves the epigenetic modification of the PDX1 promoter in a manner dependent on the transcription factor Forkhead Box A2 (FOXA2)[1][2][3][4].
The induction of PDX1 by this compound is both dose- and time-dependent[1][3][4]. This targeted upregulation of PDX1 has been shown to influence the phenotype of PANC-1 cells, leading to a reduction in proliferation and migration, and an arrest in the G1 phase of the cell cycle[5]. Notably, prolonged exposure to this compound can also induce the expression of insulin (B600854) in PANC-1 cells, suggesting its potential in cellular reprogramming studies[2][3]. At effective concentrations, this compound does not induce apoptosis in these cells[2][3].
Quantitative Data Summary
The effects of this compound on gene and protein expression in PANC-1 cells have been quantified in several studies. The following tables summarize this data for easy comparison.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression [4][6]
| This compound Concentration (µM) | Treatment Duration | Fold Change in PDX1 mRNA Expression (Mean ± SD) |
| 0 (DMSO) | 5 days | 1.0 ± 0.1 |
| 1.0 | 5 days | 2.5 ± 0.3 |
| 2.5 | 5 days | 4.8 ± 0.5 |
| 5.0 | 5 days | 8.2 ± 0.9 |
| 10.0 | 5 days | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression [4]
| This compound Concentration (µM) | Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 5.0 | 3 | 3.5 ± 0.4 |
| 5.0 | 5 | 8.1 ± 0.7 |
| 5.0 | 9 | 10.3 ± 1.1 |
Table 3: Effect of this compound on Protein Levels and Insulin mRNA [2][3]
| Parameter | This compound Concentration (µM) | Treatment Duration | Effect |
| PDX1 Protein | 5.0 | 3 days | Dose-dependent increase |
| Insulin mRNA | 5.0 | 9 days | Dose-dependent increase |
| CK19 Protein | 5.0 | 3 days | Modest decrease |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows used to study its effects in PANC-1 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Approaches to Understanding the Role of PDX1 in Pancreatic Ductal Adenocarcinoma: Insights from the Chick CAM Model | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
BRD7552 as a PDX1 Transcription Factor Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic and duodenal homeobox 1 (PDX1) is a master regulator of pancreatic development and is crucial for the function and identity of mature insulin-producing β-cells.[1][2][3][4] Its role in activating insulin (B600854) expression makes it a significant therapeutic target for diabetes.[1] This technical guide provides a comprehensive overview of BRD7552, a novel small molecule identified through high-throughput screening that potently induces the expression of PDX1.[1][5] We detail its discovery, mechanism of action, and effects on pancreatic cell lines and primary human islets. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and application of this compound in cellular reprogramming and diabetes drug discovery.
Discovery of this compound
This compound was identified from a large-scale high-throughput screening (HTS) campaign of over 60,000 compounds.[1][5][6][7] The screen was designed to find small molecules capable of upregulating key β-cell transcription factors, including PDX1, NEUROG3, and MAFA.[5] The discovery utilized a quantitative polymerase chain reaction (qPCR)-based gene-expression assay in the human pancreatic ductal carcinoma cell line, PANC-1.[1][5][7] This cell line was chosen as a relevant model for identifying compounds that could initiate a β-cell-like genetic program in non-β-cells.[5] this compound emerged as a potent and reproducible inducer of endogenous PDX1 expression from this campaign.[5][8]
Mechanism of Action
This compound induces PDX1 expression through a sophisticated, multi-faceted mechanism involving a key transcription factor and epigenetic modifications at the PDX1 promoter.
FOXA2-Dependent Activity
The activity of this compound is critically dependent on the presence of the pioneer transcription factor Forkhead Box A2 (FOXA2).[1][9][10] Studies have shown that the knockdown of FOXA2 abolishes the induction of PDX1 by this compound, positioning FOXA2 as a crucial upstream effector in the compound's signaling pathway.[10][11] It is proposed that this compound enhances the activity or binding of FOXA2 to regulatory domains within the PDX1 gene, which is essential for initiating its transcription.[10][12]
Epigenetic Modifications
Treatment with this compound leads to significant epigenetic remodeling of the PDX1 promoter, creating a chromatin environment conducive to gene expression.[1][6][10] These changes include:
-
Increased Histone H3 Acetylation: A well-known mark of active chromatin.[10][11]
-
Increased Histone H3 Lysine 4 Trimethylation (H3K4me3): An epigenetic mark associated with active gene promoters.[10][11]
-
Decreased Histone H3 Lysine 9 Trimethylation (H3K9me3): A repressive mark associated with silent chromatin.[10][11]
These epigenetic modifications suggest that this compound facilitates a more open and accessible chromatin state at the PDX1 promoter, allowing for transcriptional machinery to bind and activate gene expression.[6][10]
Quantitative Data Summary
This compound induces PDX1 expression in a dose- and time-dependent manner in multiple cell types.[1][6] Prolonged treatment also results in the downstream induction of insulin mRNA.[6][7][8]
Table 1: Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells
This table summarizes the dose-dependent and time-course effects of this compound on the relative mRNA levels of PDX1 in PANC-1 cells, as quantified by qPCR.[1]
| Parameter | This compound Concentration (µM) | Treatment Duration | Fold Change in PDX1 Expression (Mean ± SD) |
| Dose-Response | 0 (DMSO) | 5 Days | 1.0 ± 0.1 |
| 1 | 5 Days | 2.5 ± 0.3 | |
| 2.5 | 5 Days | 4.8 ± 0.5 | |
| 5 | 5 Days | 8.2 ± 0.9 | |
| 10 | 5 Days | 12.5 ± 1.3 | |
| Time-Course | 5 | 3 Days | 3.5 ± 0.4 |
| 5 | 5 Days | 8.1 ± 0.7 | |
| 5 | 9 Days | 10.3 ± 1.1 |
Table 2: Effect of this compound on Gene Expression in Primary Human Islets
In primary human islets, this compound treatment significantly induced both PDX1 and insulin mRNA.[6][13] These effects were observed in 3 out of 5 donor samples tested.[6][13]
| Target Gene | Treatment Duration | Effect |
| PDX1 mRNA | 3 and 5 Days | Significant dose-dependent induction |
| Insulin mRNA | 5 Days | Significant dose-dependent induction |
Experimental Protocols
The following protocols are generalized from published studies and provide a framework for investigating the effects of this compound.[10][14] Optimization may be required for specific experimental conditions.
PANC-1 Cell Culture and Treatment for Gene Expression Analysis
This protocol outlines the procedure for treating PANC-1 cells with this compound to analyze its effect on gene expression via qPCR.[1][9][14]
Materials:
-
PANC-1 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution in DMSO
-
6-well plates
-
PBS, RNA extraction kit, cDNA synthesis kit, qPCR reagents
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate overnight at 37°C and 5% CO₂.[1][14]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations (e.g., 1, 2.5, 5, 10 µM).[11][14] Prepare a vehicle control with an equivalent concentration of DMSO (e.g., ≤ 0.1%).[14]
-
Treatment: Aspirate the old medium and add the medium containing this compound or vehicle control to the respective wells.[14]
-
Incubation: Incubate cells for the desired duration (e.g., 3, 5, or 9 days). For treatments longer than 3 days, replace the medium with fresh compound-containing medium every 2-3 days.[10][14]
-
Cell Lysis and RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the wells.[14] Extract total RNA using a commercial kit according to the manufacturer's protocol.[9]
-
cDNA Synthesis and qPCR: Synthesize cDNA from the extracted RNA. Perform qPCR using primers for PDX1 and a housekeeping gene (e.g., GAPDH) for normalization.[1]
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is used to investigate the association of specific proteins (e.g., modified histones) with genomic regions, such as the PDX1 promoter, following this compound treatment.[9][11]
Materials:
-
Treated PANC-1 cells
-
Formaldehyde (B43269) (for cross-linking)
-
Lysis buffer, sonicator
-
Antibodies against specific histone modifications (H3Ac, H3K4me3, H3K9me3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, TE)
-
Elution buffer
-
RNase A, Proteinase K
-
DNA purification kit, qPCR reagents
Procedure:
-
Cross-linking: Treat this compound-exposed cells with formaldehyde to cross-link proteins to DNA.[9]
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.[9]
-
Immunoprecipitation: Incubate the sheared chromatin with a specific primary antibody overnight.[9] Add protein A/G beads to capture the antibody-histone-DNA complexes.[11]
-
Washing: Wash the beads sequentially with a series of buffers to remove non-specifically bound chromatin.[11]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.[11]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a commercial kit.[11]
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the PDX1 promoter to determine the enrichment of histone modifications.[10][11]
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the regulation of PDX1 expression and its role in pancreatic cell biology.[1][10] Its ability to induce the master regulatory transcription factor PDX1 through a FOXA2-dependent and epigenetic mechanism provides a powerful method for manipulating pancreatic cell fate.[1][6] The compound's demonstrated activity in primary human cells underscores its potential relevance for developing novel diabetes therapies aimed at replenishing β-cell mass through cellular reprogramming.[6][13]
Future research should focus on elucidating the direct molecular target of this compound to fully uncover its mechanism of action.[10] Furthermore, medicinal chemistry efforts could improve the compound's potency and pharmacokinetic properties, paving the way for its potential therapeutic application.[6] this compound provides a proof-of-principle for using small molecules to induce key transcription factors, opening new avenues for regenerative medicine.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Pancreatic and duodenal homeobox-1 (PDX1) contributes to β-cell mass expansion and proliferation induced by Akt/PKB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Role of BRD7552 in Beta-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells or the transdifferentiation of other somatic cells into functional, insulin-producing beta-cells holds immense promise for the treatment of diabetes. A key strategy in this endeavor is the identification of small molecules that can modulate the expression of critical transcription factors involved in pancreatic development and beta-cell function. One such transcription factor is the Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreas development and mature beta-cell function[1]. This technical guide provides an in-depth overview of the small molecule BRD7552, an inducer of PDX1 expression, and its role in promoting a beta-cell-like phenotype. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.
This compound: A Small Molecule Inducer of PDX1
This compound was identified from a high-throughput screen of over 60,000 compounds for its ability to upregulate the expression of key beta-cell transcription factors[1]. It has been shown to increase PDX1 mRNA and protein levels in a dose- and time-dependent manner in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells[1].
Mechanism of Action
The activity of this compound is dependent on the transcription factor Forkhead Box Protein A2 (FOXA2)[1]. This compound is thought to increase the expression or activity of FOXA2, which in turn binds to the promoter of the PDX1 gene[1][2]. This binding initiates a cascade of epigenetic modifications consistent with transcriptional activation. Specifically, treatment with this compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are markers of active chromatin, and a decrease in H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression, at the PDX1 promoter. This altered chromatin landscape facilitates the transcription of PDX1, leading to increased PDX1 protein levels. Subsequently, PDX1 can activate the transcription of downstream target genes crucial for beta-cell function, most notably the insulin (B600854) gene (INS)[1].
Quantitative Data on this compound Activity
The efficacy of this compound in upregulating PDX1 and INS gene expression has been quantified in several studies. The following tables summarize the key findings.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | ~4 |
| 2.5 | ~4 | ~8 |
| 5.0 | ~6 | ~15 |
| 10.0 | Not specified | ~3 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[3]
Table 2: Time-Dependent Induction of PDX1 mRNA by this compound (5 µM) in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change |
| 1 day | ~2 |
| 3 days | ~6 |
| 5 days | ~5 |
| 9 days | ~4 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[3]
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Human Islets
| This compound Concentration (µM) | PDX1 mRNA Fold Change (5-day treatment) | Insulin mRNA Fold Change (5-day treatment) |
| 1.25 | ~1.5 | ~1.2 |
| 2.5 | ~2.5 | ~1.8 |
| 5.0 | ~3.5 | ~2.5 |
| 10.0 | ~2.5 | ~2 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells in dissociated human islets.[3][4][5]
Table 4: Effect of this compound on Histone Modifications at the PDX1 Promoter in PANC-1 Cells
| Histone Modification | Fold Enrichment with this compound (5 µM, 3-day treatment) |
| Acetylated Histone H3 | Increased |
| H3K4me3 | Increased |
| H3K9me3 | Decreased |
Qualitative data extracted from Wagner et al., 2014.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of these findings. Below are protocols for the key experiments cited.
PANC-1 Cell Culture and this compound Treatment
-
Cell Culture: Culture PANC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.625, 1.25, 2.5, 5, 10 µM) or a DMSO vehicle control. For long-term treatments, refresh the medium with the compound every 2-3 days.
-
Harvesting: Harvest cells at the desired time points (e.g., 1, 3, 5, or 9 days) for downstream analysis.
Primary Human Islet Culture and this compound Treatment
-
Islet Culture: Upon receipt, culture primary human islets in a high-throughput screening cell-culture system. A standard medium such as CMRL 1066 supplemented with FBS and antibiotics is typically used[4].
-
Treatment: Treat islets with varying concentrations of this compound for 3 to 5 days[4].
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers for the target genes (PDX1, INS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat PANC-1 cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against specific histone modifications (e.g., acetyl-H3, H3K4me3, H3K9me3).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for regions of the PDX1 promoter to quantify the enrichment of specific histone modifications.
siRNA-mediated Knockdown of FOXA2 in PANC-1 Cells
-
Cell Seeding: Plate PANC-1 cells in 12-well plates at a density of 1 x 10⁵ cells per well one day before transfection to achieve approximately 60% confluency.
-
Transfection: Transfect cells with siRNAs targeting FOXA2 or a non-targeting control siRNA using a transfection reagent like Lipofectamine 2000, at concentrations of 20 and 50 nM[6].
-
Validation of Knockdown:
-
RT-qPCR: Harvest total RNA 24 hours post-transfection and perform RT-qPCR to quantify FOXA2 mRNA levels, normalized to a housekeeping gene[6].
-
Western Blot: Lyse cells 48-72 hours post-transfection and perform Western blot analysis using a FOXA2-specific antibody to assess protein levels, with a loading control like beta-actin.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound, the following diagrams created using the DOT language visualize the key signaling pathway and experimental workflows.
References
- 1. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foxa2 controls Pdx1 gene expression in pancreatic beta-cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Genome-wide analysis of PDX1 target genes in human pancreatic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRD7552: A Small-Molecule Inducer of Insulin Gene Expression via PDX1
An In-Depth Technical Guide for Researchers
This document provides a comprehensive technical overview of the small molecule BRD7552, focusing on its mechanism of action and its effects on insulin (B600854) gene expression. It is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.
Executive Summary
This compound is a novel small molecule, identified through high-throughput screening, that has been shown to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1).[1] PDX1 is a critical transcription factor essential for pancreatic development and the function of mature beta-cells, where it directly regulates the expression of the insulin gene and other key genes involved in glucose sensing and metabolism.[2][3] this compound upregulates PDX1 expression in a dose- and time-dependent manner, which, with prolonged treatment, leads to a subsequent increase in insulin mRNA and protein levels.[1] The compound's mechanism of action appears to be dependent on the transcription factor FOXA2 and involves epigenetic modifications at the PDX1 promoter, consistent with transcriptional activation.[1] These findings present this compound as a valuable chemical tool for studying beta-cell biology and a potential starting point for developing therapeutic agents for diabetes.
Mechanism of Action
This compound was discovered in a quantitative PCR (qPCR)-based screen for compounds that could induce the expression of key pancreatic transcription factors (PDX1, NEUROG3, or MAFA) in the human pancreatic ductal carcinoma cell line, PANC-1.[1] While no significant inducers for NEUROG3 or MAFA were found, this compound was confirmed as a reproducible inducer of PDX1 expression.[1]
Upregulation of PDX1 Expression
Treatment of PANC-1 cells with this compound results in a two- to four-fold increase in PDX1 mRNA levels, with a maximal effect observed at a concentration of 5 µM.[1] This induction is time-dependent, with effects detectable as early as six hours post-treatment and progressively increasing over several days.[1] The increase in mRNA is mirrored by a dose-dependent increase in PDX1 protein levels.[1] The effect of this compound is not limited to cell lines; it has also been shown to increase PDX1 expression in primary human islets and human ductal-derived cells.[1]
Induction of Insulin Gene Expression
While the initial effect of this compound is on PDX1, prolonged treatment with the compound leads to the downstream induction of insulin gene expression.[1] This is consistent with the known role of PDX1 as a primary transactivator of the insulin gene.[2][4][5] After several days of treatment, a significant increase in both insulin mRNA and protein can be observed in PANC-1 cells.[1] Furthermore, this compound can partially substitute for PDX1 in reprogramming protocols, enhancing insulin expression when combined with the transcription factors MAFA and NEUROG3.[1]
Role of FOXA2 and Epigenetic Modifications
To elucidate the molecular pathway, gene-expression profiling was performed on PANC-1 cells treated with this compound. Gene-set enrichment analysis (GSEA) revealed that genes normally downregulated by the transcription factor FOXA2 were also downregulated by this compound, suggesting the compound increases the expression or activity of FOXA2.[1] This was confirmed when the knockdown of FOXA2 using siRNA abolished the effect of this compound on PDX1 expression.[1]
Consistent with transcriptional activation, this compound treatment leads to changes in chromatin modifications at the PDX1 and insulin gene promoters.[1] These epigenetic changes suggest that this compound may exert its effects through either direct or indirect control of the chromatin state, making the gene loci more accessible for transcription.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression as reported in studies using PANC-1 cells and primary human islets.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells [1]
| This compound Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO) |
| 0 (DMSO) | 1.0 |
| 1.25 | ~1.5 |
| 2.5 | ~2.0 |
| 5.0 | ~2.5 - 4.0 |
| 10.0 | ~2.0 |
Data are approximated from graphical representations in the source literature after a 3-day treatment period.
Table 2: Time-Course of this compound (5 µM) Effect on PDX1 mRNA Expression in PANC-1 Cells [1]
| Treatment Duration | Fold Change in PDX1 mRNA (vs. DMSO) |
| 6 hours | ~1.5 |
| 24 hours | ~2.0 |
| 3 days | ~2.5 |
| 5 days | ~3.0 |
| 9 days | ~3.5 |
Data are approximated from graphical representations in the source literature.
Table 3: Effect of Prolonged this compound Treatment on Insulin mRNA Expression in PANC-1 Cells [1]
| Treatment Duration | This compound Concentration (µM) | Fold Change in Insulin mRNA (vs. DMSO) |
| 3 days | 5.0 | No significant change |
| 5 days | 5.0 | Significant increase |
| 9 days | 5.0 | Further significant increase |
The source literature notes that insulin induction occurs after longer treatment times, following the initial increase in PDX1.
Table 4: Effect of this compound on Gene Expression in Dissociated Human Islet Cells [1]
| Gene | Treatment Duration | This compound Concentration (µM) | Fold Change in mRNA (vs. DMSO) |
| PDX1 | 3 days | 5.0 | Increased |
| PDX1 | 5 days | 5.0 | Further Increased |
| Insulin | 3 days | 5.0 | Increased |
| Insulin | 5 days | 5.0 | Further Increased |
The source literature confirms activity in primary human islets, showing induction of both PDX1 and insulin.
Experimental Protocols
The following sections describe the general methodologies used to characterize the activity of this compound.
Cell Culture and Compound Treatment
-
Cell Lines: Human pancreatic ductal carcinoma cells (PANC-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Primary Cells: Dissociated human islets are cultured in a suitable medium like CMRL-1066 supplemented with FBS, penicillin-streptomycin, and L-glutamine.
-
Compound Application: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (typically 1-10 µM) or an equivalent volume of DMSO as a vehicle control. The medium containing the compound is replaced every 2-3 days for long-term studies.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from cultured cells using an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest (PDX1, INS, FOXA2, etc.), and SYBR Green master mix.
-
Data Analysis: Gene expression levels are normalized to one or more stable housekeeping genes (e.g., GAPDH, ACTB). The relative fold change in gene expression is calculated using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies against PDX1 (or other proteins of interest) and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Gene Expression Profiling and GSEA
-
Sample Preparation: PANC-1 cells are treated with 5 µM this compound or DMSO for a specified time (e.g., 48 hours). High-quality total RNA is extracted as described above.
-
Microarray/RNA-Seq: The RNA samples are processed for whole-genome gene expression analysis using either microarray platforms (e.g., Affymetrix) or RNA-sequencing.
-
Data Analysis: Raw data is normalized and statistically analyzed to identify differentially expressed genes between the this compound- and DMSO-treated groups.
-
Gene Set Enrichment Analysis (GSEA): GSEA is performed to determine if a priori defined sets of genes show statistically significant, concordant differences between the two groups. This analysis revealed the enrichment of a FOXA2-related gene signature.[1]
siRNA-Mediated Knockdown
-
Transfection: PANC-1 cells are transiently transfected with small interfering RNA (siRNA) molecules specifically targeting FOXA2 or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Compound Treatment: 24-48 hours post-transfection, the cells are treated with 5 µM this compound or DMSO.
-
Analysis: After another 48-72 hours, RNA is harvested, and the expression of PDX1 is measured by qPCR to determine if the knockdown of FOXA2 abrogates the inductive effect of this compound.
Visualized Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for analyzing this compound.
Conclusion and Future Directions
This compound is a significant discovery, representing a proof of principle for using small molecules to induce the expression of key transcription factors for cellular reprogramming.[1] Its ability to upregulate PDX1 and, consequently, insulin expression highlights a potential therapeutic pathway for diabetes by stimulating endogenous insulin production or aiding in the generation of functional beta-cells from other cell types.
Future research should focus on identifying the direct molecular target of this compound, which remains unknown. Deconvoluting the precise mechanism by which it modulates FOXA2 activity will be crucial for optimizing its effects and developing more potent and specific analogs. Further studies in primary human beta-cells and in vivo animal models of diabetes will be necessary to validate its therapeutic potential.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]
- 3. Pdx1 and other factors that regulate pancreatic β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of PDX-1 in activation of human insulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epigenetic Modifications Induced by BRD7552 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epigenetic modifications induced by the small molecule BRD7552. This document details the compound's mechanism of action, its effects on histone modifications and gene expression, and provides detailed experimental protocols for researchers investigating its biological activities.
This compound was identified through high-throughput screening as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2] PDX1 is a master regulator of pancreatic development and is crucial for maintaining the function of mature pancreatic β-cells, including the transcriptional activation of the insulin (B600854) gene.[2] Dysregulation of PDX1 is associated with diabetes, making it a key therapeutic target.[2][3][4][5] this compound offers a valuable chemical tool to study the regulation of PDX1 and explore potential therapeutic strategies for diabetes by promoting β-cell regeneration or enhancing their function.[2]
Mechanism of Action: A FOXA2-Dependent Pathway
This compound induces PDX1 expression through a mechanism that involves epigenetic control and is dependent on the transcription factor Forkhead Box A2 (FOXA2).[1][2] Gene-set enrichment analysis revealed that genes downregulated by FOXA2 were also downregulated by this compound, and knockdown of FOXA2 abolished the induction of PDX1 by the compound.[1] This suggests that this compound's activity is mediated through the FOXA2 signaling pathway, leading to the transcriptional activation of PDX1.[1][2]
Epigenetic Modifications at the PDX1 Promoter
This compound treatment leads to significant changes in the epigenetic landscape of the PDX1 promoter, consistent with transcriptional activation.[1] These changes primarily involve post-translational modifications of histone proteins.
Histone Modifications:
Treatment of pancreatic ductal carcinoma (PANC-1) cells with this compound results in alterations of key histone marks at the PDX1 promoter.[1] Specifically, an increase in histone H3 acetylation and H3K4 trimethylation (H3K4me3) is observed.[1] These are marks typically associated with active gene transcription.[1] Conversely, a decrease in H3K9 trimethylation (H3K9me3), a mark of transcriptional repression, is also seen.[1] No significant change was observed in H3K27 trimethylation (H3K27me3) levels.[1] Interestingly, on a global level, this compound was found to increase total H3K9 and H3K27 trimethylation, suggesting the effects at the PDX1 promoter are specific and not due to a generic cellular effect on chromatin status.[1]
Table 1: Histone Modifications at the PDX1 Promoter Induced by this compound
| Histone Modification | Change Upon this compound Treatment | Implication for Gene Expression |
|---|---|---|
| Acetylated Histone H3 | Increased[1][6] | Activation[6] |
| H3K4me3 | Increased[1][6] | Activation[6] |
| H3K9me3 | Decreased[1][6] | Activation[6] |
| H3K27me3 | No significant change[1][6] | - |
Based on ChIP-qPCR analysis in PANC-1 cells treated with 5 µM this compound for three days.[6]
DNA Methylation:
Bisulfite sequencing analysis of the proximal PDX1 promoter in PANC-1 cells, which was found to be hypomethylated, showed no significant changes in DNA methylation status following treatment with this compound.[1]
Quantitative Effects on Gene Expression
The epigenetic changes induced by this compound translate to a significant, dose- and time-dependent increase in the mRNA expression of PDX1 and its downstream target, insulin.[1][2][7]
Table 2: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
|---|---|---|
| 1.25 | ~1.5 | ~2 |
| 2.5 | ~2.5 | ~3.5 |
| 5.0 | ~3.5 | ~5 |
| 10.0 | ~4.0 | ~6 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[7]
Table 3: Time-Dependent Induction of PDX1 mRNA by this compound (5 µM) in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change |
|---|---|
| 3 days | ~3.5 |
| 5 days | ~4.5 |
| 9 days | ~5.5 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[7]
This compound has also shown activity in primary human islet cells and human duct-derived cells, inducing both PDX1 and insulin expression.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Experimental Workflow for Target Evaluation
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cell lines like PANC-1 with this compound.
-
Cell Line: PANC-1 cells are a commonly used human pancreatic carcinoma cell line for these studies.[7]
-
Culture Conditions: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).[7]
-
Treatment:
-
Seed PANC-1 cells in appropriate culture vessels.
-
Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control.[7][8]
-
Incubate for the desired duration (e.g., 1 to 9 days).[7] For longer experiments, replace the medium with fresh compound-containing medium every 2-3 days.[7]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions.[7]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[7]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target gene (e.g., PDX1, INS) and a housekeeping gene for normalization (e.g., GAPDH).[6][7]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing this compound-treated samples to the DMSO-treated control.[6][9]
Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications
This protocol is for assessing changes in histone modifications at a specific promoter region.
-
Cell Treatment and Cross-linking:
-
Treat PANC-1 cells in 15-cm dishes with 5 µM this compound or DMSO for three days.[1][9]
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[6][9]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[9]
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.[6]
-
Resuspend the nuclear pellet and sonicate the chromatin to obtain DNA fragments of 200-1000 bp. The sonication protocol needs to be optimized for the specific sonicator and cell type (e.g., 16 cycles of 10 seconds ON with a 2-minute refractory period).[1][6][9]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.[6][9]
-
Incubate the chromatin overnight at 4°C with antibodies against specific histone modifications (e.g., Acetyl-H3, H3K4me3, H3K9me3) or a negative control IgG.[6][9]
-
Add protein A/G beads to pull down the antibody-chromatin complexes.[6][9]
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.[6][7]
-
Reverse Cross-linking and DNA Purification:
-
qPCR Analysis: Perform qPCR using primers specific to the promoter region of the gene of interest (e.g., PDX1).[6][9] Analyze the data by calculating the percentage of input for each histone modification and comparing the treated samples to the controls.[9]
Western Blotting for Protein Expression Analysis
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., PDX1) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and visualize the protein bands using an ECL substrate.[8]
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.[8]
-
RNA Sequencing (RNA-seq) Analysis
For a global, unbiased view of gene expression changes induced by this compound, RNA-seq is the method of choice.
-
RNA Extraction and Library Preparation:
-
Extract high-quality total RNA from treated and control cells as described in the qPCR protocol.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.[10]
-
Prepare sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[11]
-
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.[11]
-
Data Analysis:
-
Align the sequencing reads to a reference genome.[7]
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
-
Conduct pathway and gene-set enrichment analysis to understand the biological processes affected by the treatment.[1]
-
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Increased DNA Methylation and Decreased Expression of PDX-1 in Pancreatic Islets from Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Cell RNA Sequencing Reveals a Role for Reactive Oxygen Species and Peroxiredoxins in Fatty Acid–Induced Rat β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of FOXA2 in Mediating the Activity of BRD7552: A Technical Overview
For Immediate Release
CAMBRIDGE, MA – A comprehensive analysis of the small molecule BRD7552 has illuminated the indispensable role of the transcription factor FOXA2 in its mechanism of action, particularly in the induction of Pancreatic and Duodenal Homeobox 1 (PDX1). This technical guide provides an in-depth examination of the experimental evidence establishing this dependency, targeted at researchers, scientists, and drug development professionals. The findings detailed herein underscore the importance of considering the genetic and transcription factor landscape of target cells when developing therapeutic strategies involving this compound.
Abstract
This compound, a novel small molecule identified through high-throughput screening, has demonstrated the ability to induce the expression of PDX1, a master regulator of pancreas development and mature β-cell function.[1] Subsequent mechanistic studies have revealed that the therapeutic efficacy of this compound is critically dependent on the presence and activity of the pioneer transcription factor FOXA2.[2][3] This whitepaper synthesizes the available quantitative data, details the key experimental protocols used to elucidate this dependency, and provides visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly suggests that this compound acts in a FOXA2-dependent manner to modulate epigenetic landscapes and drive the transcriptional activation of PDX1.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on gene expression in the PANC-1 human pancreatic cancer cell line.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | Not Reported |
| 2.5 | Not Reported | Not Reported |
| 5.0 | Significant Induction* | Not Reported |
| 10.0 | Not Reported | Not Reported |
*Data from qPCR analysis indicated a significant induction of PDX1 expression at 5 µM, with the effect being abolished upon FOXA2 knockdown.[2]
Table 2: Effect of FOXA2 Knockdown on this compound-Induced PDX1 Expression in PANC-1 Cells
| Treatment | Condition | PDX1 mRNA Expression |
| DMSO | Control (No Knockdown) | Baseline |
| 5 µM this compound | Control (No Knockdown) | Significant Induction |
| 5 µM this compound | FOXA2 Knockdown | Induction Abolished |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action for inducing PDX1 expression is intrinsically linked to FOXA2. Gene-set enrichment analysis (GSEA) revealed that genes typically downregulated by FOXA2 were also downregulated by this compound treatment, suggesting that this compound enhances either the expression or the activity of FOXA2.[2] This leads to epigenetic modifications at the PDX1 promoter, including increased histone H3 acetylation and H3K4 trimethylation, which are hallmarks of active transcription.[3] The critical role of FOXA2 is confirmed by experiments showing that its knockdown completely abrogates the induction of PDX1 by this compound.[2] FOXA2 is known to occupy the PDX1 promoter, highlighting its direct role in making the PDX1 locus accessible for transcription.[2][3]
Key Experimental Protocols
The following are detailed methodologies for the pivotal experiments that established the FOXA2-dependency of this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: PANC-1 cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well.[1]
-
Incubation: Cells are incubated overnight at 37°C and 5% CO2.[1]
-
Compound Preparation: Stock solutions of this compound are prepared in DMSO. On the day of treatment, the stock solution is diluted in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). A DMSO-only vehicle control is also prepared.[1]
-
Treatment: The existing medium is removed from the cells, and 2 mL of the medium containing this compound or DMSO is added.[1]
-
Incubation: Cells are incubated for the specified duration (e.g., 3, 5, or 9 days). For longer experiments, the medium with fresh compound is replaced every 2-3 days.[1][3]
-
Harvesting: Following treatment, cells are washed with PBS and processed for RNA extraction.[3]
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's instructions.[3]
-
Reverse Transcription: cDNA is synthesized from the extracted RNA.
-
qPCR Reaction: Real-time PCR is performed using primers specific for PDX1 and a reference gene (e.g., 18S ribosomal RNA).
-
Data Analysis: The relative expression of PDX1 is calculated using the comparative Ct method.
Protocol 3: FOXA2 Knockdown
-
Transfection: PANC-1 cells are transfected with siRNA targeting FOXA2 or a non-targeting control siRNA.
-
This compound Treatment: Following transfection, cells are treated with this compound or DMSO as described in Protocol 1.
-
Gene Expression Analysis: PDX1 mRNA levels are quantified using qPCR (Protocol 2) to determine the impact of FOXA2 knockdown on this compound-induced expression.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[3]
-
Chromatin Shearing: Cells are lysed, and the chromatin is sonicated to an average fragment size of 200-500 bp.[3]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for FOXA2. Magnetic beads are used to pull down the antibody-protein-DNA complexes.[3]
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked complexes are eluted.[3]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[3]
-
Analysis: The purified DNA is analyzed by qPCR to determine the enrichment of the PDX1 promoter region, indicating FOXA2 binding.
Conclusion
References
Technical Guide: Discovery and Characterization of BRD7552, a Small-Molecule Inducer of PDX1 Expression
This technical guide provides a comprehensive overview of the discovery of BRD7552, a novel small molecule identified through a high-throughput screening campaign. This compound is a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master transcription factor crucial for pancreatic development and the function of mature insulin-producing β-cells.[1][2] The pharmacological upregulation of endogenous PDX1 presents a promising strategy for cellular reprogramming and the development of novel diabetes therapies.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations.
Discovery of this compound through High-Throughput Screening
This compound was identified from a large-scale screening of over 60,000 compounds.[4][5] The campaign was designed to discover small molecules capable of inducing the expression of key transcription factors involved in pancreatic β-cell development and function.[1]
Screening Strategy
The core of the discovery process was a quantitative polymerase chain reaction (qPCR)-based gene-expression assay, which allows for the direct and sensitive measurement of target mRNA levels.[1] The human pancreatic ductal carcinoma cell line, PANC-1, was chosen as the in vitro model.[1][5] This cell line is of non-β-cell origin, providing a suitable context for identifying compounds that can initiate a β-cell-like genetic program.[1] The screen targeted three master regulatory genes: PDX1, NEUROG3, and MAFA.[1] this compound was confirmed as a potent and reproducible inducer of PDX1 expression.[1][5]
Screening and Validation Workflow
The workflow progressed from the initial high-throughput screen to secondary validation assays and subsequent mechanistic studies to confirm the compound's activity and elucidate its mode of action.[1]
Quantitative Analysis of this compound Activity
Treatment of PANC-1 cells with this compound resulted in a significant, dose- and time-dependent increase in PDX1 mRNA expression.[4] Prolonged treatment also led to a subsequent increase in insulin (B600854) mRNA levels.[5][6]
Data Summary
The following tables summarize the quantitative data on the induction of PDX1 and insulin mRNA by this compound in PANC-1 cells.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression [4]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
|---|---|
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Data represents relative PDX1 mRNA levels quantified by qPCR after treating PANC-1 cells for 5 days.
Table 2: Time-Course of this compound-Induced PDX1 Expression [4]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
|---|---|
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Data represents relative PDX1 mRNA levels quantified by qPCR after treating PANC-1 cells with 5 µM this compound.
Table 3: Dose-Dependent Induction of Insulin mRNA by this compound [7]
| This compound Concentration (µM) | Insulin mRNA Fold Change |
|---|---|
| 0.625 | ~2 |
| 1.25 | ~3 |
| 2.5 | ~4 |
| 5 | ~6 |
Data synthesized from figures in Wagner et al., 2014, representing fold change relative to DMSO-treated PANC-1 cells after a 9-day treatment.
Mechanism of Action
Further mechanistic studies revealed that this compound's effect on PDX1 expression is mediated through the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[2][4][5] The activity of this compound is dependent on FOXA2, as its knockdown abrogates the induction of PDX1.[2] The compound triggers epigenetic changes at the PDX1 promoter consistent with transcriptional activation, including an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are markers of active chromatin.[2][5][7]
Detailed Experimental Protocols
The following protocols provide a framework for researchers to investigate the effects of this compound on gene expression in pancreatic cells.
Protocol 1: PANC-1 Cell Culture and Maintenance[4][8]
-
Culture Medium : Culture PANC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplementation : Supplement the medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Passage cells every 2-3 days or when they reach 80-90% confluency. Use a splitting ratio of 1:3 to 1:6.
Protocol 2: Treatment of PANC-1 Cells with this compound[4]
-
Cell Seeding : Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere by incubating overnight.
-
Compound Preparation : Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment : The following day, replace the old medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation : Incubate the cells for the desired time points (e.g., 3, 5, or 9 days) before harvesting for analysis.
Protocol 3: RNA Isolation and Quantitative PCR (qPCR) Analysis[4]
-
RNA Extraction : Following treatment, wash cells with phosphate-buffered saline (PBS) and isolate total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction : Prepare a qPCR master mix containing a SYBR Green or probe-based reagent, forward and reverse primers for PDX1 and a reference gene (e.g., GAPDH), and nuclease-free water.
-
Data Analysis : Add diluted cDNA to the master mix in a 96-well qPCR plate. Run the qPCR program on a thermal cycler. Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay[5]
-
Cross-linking : Treat this compound- and DMSO-treated PANC-1 cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to shear DNA into fragments of approximately 200-1000 base pairs.
-
Immunoprecipitation : Incubate the sheared chromatin with antibodies specific to epigenetic marks of interest (e.g., Acetylated-Histone H3, H3K4me3) or a negative control (normal IgG). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking : Elute the complexes and reverse the cross-links by heating.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
qPCR Analysis : Use qPCR with primers specific to regions of the PDX1 promoter to quantify the enrichment of specific histone marks.
Conclusion
This compound is a valuable chemical probe for investigating the regulatory networks governing pancreatic cell fate and function.[4] Its discovery through a robust high-throughput, qPCR-based screen demonstrates the power of this approach for identifying small molecules that modulate gene expression.[5] The compound's mechanism, involving FOXA2-dependent epigenetic activation of the endogenous PDX1 locus, provides a powerful tool for studying cellular reprogramming.[2][7] Further research to identify the direct intracellular target of this compound and medicinal chemistry efforts to optimize its properties could pave the way for novel therapeutic strategies for diabetes.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
BRD7552: A Novel Modulator of PDX1 Expression in Pancreatic Ductal Adenocarcinoma Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the preclinical data and potential research avenues for BRD7552, a novel small molecule identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. While initial research has focused on its implications for diabetes by reprogramming cells towards a beta-cell phenotype, the compound's activity in the PANC-1 human pancreatic ductal adenocarcinoma cell line warrants a thorough evaluation of its potential in pancreatic cancer research. This document provides a consolidated overview of the available data, detailed experimental protocols, and the elucidated mechanism of action to facilitate further investigation.
Overview of this compound
This compound is a small molecule with a novel chemical structure discovered through a high-throughput screening of over 60,000 compounds.[1][2] Its primary characterized function is the up-regulation of PDX1 mRNA levels. PDX1 is a critical transcription factor essential for pancreatic development and mature β-cell function.[1][2] The dysregulation of PDX1 has been linked to diabetes, making it a therapeutic target in that field.[1] However, its significant activity in a pancreatic cancer cell line provides a compelling rationale for investigating its role in oncology.
Quantitative Preclinical Data
This compound has been shown to induce PDX1 expression in a dose- and time-dependent manner in the human pancreatic cancer cell line PANC-1.[1][2] The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells [1]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| PANC-1 cells were treated for 5 days. PDX1 mRNA levels were quantified by qPCR. |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression in PANC-1 Cells [1]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| PANC-1 cells were treated with 5 µM this compound. PDX1 mRNA levels were quantified by qPCR. |
Additionally, prolonged treatment of PANC-1 cells with this compound for nine days resulted in a dose-dependent increase in insulin (B600854) mRNA expression.[2] The compound has also demonstrated activity in primary human islet and duct-derived cells.[2]
Mechanism of Action
The proposed mechanism for this compound's induction of PDX1 expression involves the transcription factor Forkhead Box A2 (FOXA2).[1][2] Mechanistic studies suggest that this compound's effect is mediated through FOXA2, leading to epigenetic modifications at the PDX1 promoter, specifically affecting histone H3 tail modifications consistent with transcriptional activation.[1][2]
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for the in vitro analysis of this compound's effect on gene expression in pancreatic cell lines.
Cell Culture and Treatment
-
Cell Line: PANC-1 (human pancreatic ductal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well.[1]
-
Compound Preparation: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute to final concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.
-
Treatment Protocol: After allowing cells to adhere overnight, replace the medium with fresh medium containing this compound at the desired concentrations or a DMSO vehicle control.
-
Incubation: Incubate cells for the specified duration (e.g., 3, 5, or 9 days), replacing the medium with freshly prepared compound-containing medium every 2-3 days.
Gene Expression Analysis via qPCR
The following workflow outlines the steps for quantifying changes in PDX1 mRNA levels.
Caption: Experimental workflow for qPCR analysis.
-
Total RNA Isolation: At the end of the treatment period, harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Quantitative PCR (qPCR): Perform qPCR using a standard qPCR instrument. The reaction mixture should include cDNA template, forward and reverse primers for the target gene (PDX1) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Primer Sequences: Use validated primers for human PDX1 and GAPDH.
-
Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative quantification of PDX1 gene expression using the ΔΔCt method, normalizing the expression of PDX1 to the housekeeping gene (GAPDH).
Potential in Pancreatic Cancer Research and Future Directions
The ability of this compound to induce PDX1 expression in pancreatic cancer cells opens several avenues for investigation:
-
Differentiation Therapy: The primary described effect of this compound is the induction of a key developmental transcription factor. This raises the possibility of its use as a differentiation agent to revert malignant pancreatic cells to a less aggressive phenotype. The observation that this compound also induces insulin expression supports this hypothesis.[2]
-
Epigenetic Modulation: this compound's mechanism involves epigenetic changes.[1][2] This positions it as a tool to study the epigenetic regulation of gene expression in pancreatic cancer and as a potential lead for developing epigenetic therapies.
-
Combination Therapies: The role of PDX1 in the context of established pancreatic cancer therapies is an area for further study. This compound could be investigated in combination with standard-of-care chemotherapies or targeted agents to assess for synergistic effects.
-
Target Deconvolution: The direct molecular target of this compound has not yet been fully elucidated.[2] Identifying the direct binding partner of this compound is a critical next step and will provide deeper insights into the regulatory pathways it modulates.
Limitations and Next Steps:
-
The current data is limited to in vitro models. In vivo studies using pancreatic cancer xenograft or patient-derived organoid models are necessary to validate these findings and assess the therapeutic potential of this compound.
-
The role of PDX1 in established pancreatic tumors is complex and can be context-dependent. Further research is needed to understand whether its induction would be broadly beneficial or could have unintended consequences in different subtypes of pancreatic cancer.
-
Medicinal chemistry efforts could be employed to improve the potency and pharmacokinetic properties of this compound.[2]
References
BRD7552: A Small Molecule Inducer of PDX1 for Pancreatic β-Cell Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor essential for pancreatic development and the maintenance of mature β-cell function. Its role in regulating insulin (B600854) gene expression makes it a key target in diabetes research. Heterozygous mutations in the PDX1 gene are associated with type 2 diabetes (T2D) and maturity-onset diabetes of the young 4 (MODY4), while its absence leads to pancreatic agenesis.[1] The small molecule BRD7552 has been identified as an inducer of PDX1 expression, offering a valuable chemical tool for studying pancreatic β-cell differentiation and function. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro data, and detailed experimental protocols.
Mechanism of Action
This compound upregulates the expression of PDX1 in a dose- and time-dependent manner.[1] The mechanism of action is dependent on the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[1][2] Gene expression profiling has shown that genes typically downregulated by FOXA2 are also downregulated in the presence of this compound, suggesting that the compound enhances the expression or activity of FOXA2.[1] Knockdown of FOXA2 has been shown to eliminate the induction of PDX1 by this compound.[1]
Furthermore, this compound induces epigenetic modifications at the PDX1 promoter that are consistent with transcriptional activation. These changes create a more permissive chromatin environment, facilitating the binding of transcription factors and leading to increased PDX1 gene expression.[2]
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound in the human pancreatic ductal carcinoma cell line, PANC-1, and in primary human islets.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | ~4 |
| 2.5 | ~3.5 | ~6 |
| 5.0 | ~4.0 | ~8 |
| 10.0 | ~4.0 | ~8 |
| Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[2] |
Table 2: Effect of this compound on Histone Modifications at the PDX1 Promoter in PANC-1 Cells
| Histone Modification | Change upon this compound (5 µM) Treatment | Implication for Gene Expression |
| Acetylated Histone H3 | Increased | Activation |
| H3K4me3 | Increased | Activation |
| H3K9me3 | Decreased | Activation |
| Based on chromatin immunoprecipitation (ChIP-qPCR) analysis in PANC-1 cells treated with 5 µM this compound for three days. |
Table 3: In Vitro Activity of this compound in Primary Human Islets
| Target Gene | Treatment Duration | Observed Effect | Note |
| PDX1 mRNA | 3 and 5 days | Significant induction | Observed in 3 out of 5 donor samples |
| Insulin mRNA | 5 days | Significant induction | Observed in 3 out of 5 donor samples |
| Cell Viability | 3 days | No significant changes | Suggests a lack of toxicity at effective concentrations |
| Data extracted from Wagner et al., 2014. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: PANC-1 Cell Culture and Treatment
-
Cell Culture:
-
Culture human pancreatic ductal carcinoma (PANC-1) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed PANC-1 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) or a DMSO vehicle control.
-
For prolonged treatments (e.g., 9 days), replace the medium with fresh medium containing this compound or DMSO every 2-3 days.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Following treatment, wash cells with phosphate-buffered saline (PBS).
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for PDX1, insulin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Modification Analysis
-
Cell Treatment and Cross-linking:
-
Treat PANC-1 cells with 5 µM this compound or DMSO for 3 days.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with antibodies specific for histone modifications (e.g., acetylated H3, H3K4me3, H3K9me3).
-
Use protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
DNA Purification and qPCR:
-
Wash the beads, elute the chromatin, and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers flanking the promoter region of the PDX1 gene.
-
Protocol 4: Primary Human Islet Culture and Treatment
-
Islet Culture:
-
Culture primary human islets in a suitable medium such as CMRL 1066 supplemented with FBS and antibiotics.
-
-
This compound Treatment:
-
Treat islets with the desired concentrations of this compound or DMSO control for 3 to 5 days.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound-induced PDX1 expression.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for investigating this compound's effects in vitro.
Conclusion
This compound is a valuable research tool for investigating the role of PDX1 in pancreatic β-cell biology. Its ability to induce endogenous PDX1 expression through a FOXA2-dependent mechanism and epigenetic modifications provides a chemical biology approach to complement genetic studies. The provided data and protocols offer a foundation for researchers to explore the potential of this compound in the context of diabetes research and cellular reprogramming. Further studies are warranted to identify the direct molecular target of this compound and to evaluate its efficacy and safety in in vivo models of diabetes.
References
A Technical Guide to the Downstream Signaling Pathways Modulated by BRD7552
Abstract
BRD7552 is a novel small molecule identified through high-throughput screening as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2] PDX1 is a master regulator of pancreatic development and is essential for maintaining mature β-cell function, including the transcriptional activation of the insulin (B600854) gene.[1] Dysregulation of PDX1 is associated with forms of diabetes, making it a key therapeutic target.[1][3] This document provides an in-depth technical overview of the known downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols. The compound's mechanism involves the transcription factor FOXA2 and epigenetic modifications at the PDX1 promoter to upregulate PDX1 and its subsequent targets, most notably insulin.[1][2][4]
Mechanism of Action: The FOXA2-PDX1 Axis
The primary mechanism of this compound involves the upregulation of PDX1 mRNA in a dose- and time-dependent manner.[1] This action is not direct but is mediated through a multi-step process involving the pioneer transcription factor Forkhead Box Protein A2 (FOXA2) and subsequent epigenetic changes.[1][4]
-
FOXA2 Dependency : The activity of this compound is critically dependent on FOXA2.[2][4] Studies have shown that knockdown of FOXA2 abolishes the induction of PDX1 by this compound, suggesting that this compound may increase the expression or activity of FOXA2 to modulate PDX1 expression.[4]
-
Epigenetic Modifications : this compound induces epigenetic modifications at the PDX1 promoter that are consistent with transcriptional activation.[2][4] These changes include an increase in histone H3 acetylation and H3K4 trimethylation, which are hallmarks of active gene transcription.[2] These modifications likely increase the accessibility of the PDX1 locus for transcription.[2]
The proposed signaling cascade begins with this compound binding to an as-yet-unknown cellular target, which in turn activates or stabilizes FOXA2.[2] FOXA2 then binds to the PDX1 promoter, initiating epigenetic remodeling and promoting the transcription of the PDX1 gene.[2]
Downstream Gene Regulation
The induction of PDX1 protein expression by this compound initiates a downstream cascade of gene regulation, primarily aimed at promoting a pancreatic β-cell phenotype.
-
Insulin (INS) Upregulation : The most significant downstream effect of this compound-induced PDX1 is the increased expression of insulin.[2][4] Prolonged treatment (e.g., nine days) of pancreatic cell lines with this compound leads to a dose-dependent increase in insulin mRNA.[4] This demonstrates that the induced PDX1 is functional and capable of activating its key downstream targets.
-
Other Potential Targets : PDX1 is known to regulate a suite of genes crucial for β-cell identity and function.[5][6] While not all have been explicitly confirmed as downstream of this compound treatment in the provided literature, logical targets based on PDX1's known function include Glucose Transporter 2 (GLUT2/SLC2A2) and MAF B-ZIP Transcription Factor A (MAFA).[5][7] The compound serves as a valuable tool to probe the activation of this broader genetic program.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified in the human pancreatic ductal carcinoma cell line, PANC-1. The following tables summarize the dose- and time-dependent effects on PDX1 and insulin mRNA expression.
Table 1: Dose-Dependent Effect of this compound on PDX1 Expression [1] PANC-1 cells were treated with increasing concentrations of this compound for 5 days. PDX1 mRNA levels were quantified by qPCR and normalized to a DMSO vehicle control.
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1.0 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5.0 | 8.2 ± 0.9 |
| 10.0 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression [1] PANC-1 cells were treated with 5 µM this compound for 3, 5, and 9 days. PDX1 mRNA levels were quantified by qPCR and normalized to a DMSO vehicle control.
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Table 3: Dose-Dependent Induction of PDX1 and Insulin mRNA in PANC-1 Cells [2] Data synthesized from studies showing PDX1 mRNA fold change after 3-day treatment and Insulin mRNA fold change after 9-day treatment. Fold change is relative to DMSO-treated control cells.
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day) | Insulin mRNA Fold Change (9-day) |
| 0.625 | ~1.5 | ~2.0 |
| 1.25 | ~2.5 | ~3.5 |
| 2.5 | ~4.0 | ~6.0 |
| 5.0 | ~8.0 | ~10.0 |
| 10.0 | ~12.0 | ~15.0 |
Experimental Protocols & Workflows
Reproducible and rigorous experimental design is critical for studying the effects of this compound. The following are detailed protocols for key assays.
Protocol 1: Cell Culture and this compound Treatment[1][2]
-
Cell Seeding : Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubation : Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation : Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Treatment : Replace the medium in each well with the medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control.
-
Long-Term Incubation : For experiments lasting longer than 3 days, replace the medium with fresh compound-containing medium every 2-3 days.
-
Harvesting : After the desired treatment duration (e.g., 3, 5, or 9 days), harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis[1]
This workflow outlines the measurement of mRNA levels for PDX1 and its downstream targets.
-
Total RNA Isolation : Extract total RNA from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR : Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green) and primers specific for the target genes (e.g., PDX1, INS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : Calculate the relative gene expression using the comparative Cq (ΔΔCt) method. The data should be presented as a fold change relative to the DMSO-treated control cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP-Seq)[2]
This protocol is used to identify the binding sites of transcription factors, such as FOXA2, on a genome-wide scale.
-
Cross-linking : Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation : Incubate the sheared chromatin with an antibody specific to the target transcription factor (e.g., anti-FOXA2). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution : Wash the beads to remove non-specifically bound chromatin and elute the cross-linked complexes.
-
Reverse Cross-linking and DNA Purification : Reverse the cross-links by heating and purify the co-precipitated DNA.
-
Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis : Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for transcription factor binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Increased DNA Methylation and Decreased Expression of PDX-1 in Pancreatic Islets from Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]
- 6. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pdx1 maintains β-cell identity and function by repressing an α-cell program - PMC [pmc.ncbi.nlm.nih.gov]
BRD7552: A Technical Guide on its Impact on Pancreatic Progenitor Differentiation and Beta-Cell Fate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD7552 is a novel small molecule that has demonstrated significant potential in directing the fate of pancreatic cells. Identified through high-throughput screening, this compound induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreas development and mature beta-cell function.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on gene and protein expression, detailed experimental protocols, and visualizations of the relevant biological pathways. The information presented herein is intended to support further research into cellular reprogramming and the development of novel therapeutics for diabetes.
Mechanism of Action: Epigenetic Regulation via a FOXA2-Dependent Pathway
This compound upregulates PDX1 expression through an indirect epigenetic mechanism.[1] Gene expression profiling and subsequent knockdown experiments have revealed that the activity of this compound is dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2).[1][2] FOXA2 is known to occupy several regulatory domains of the PDX1 gene and is crucial for its expression during pancreatic development.[2]
Treatment with this compound leads to epigenetic modifications at the PDX1 promoter consistent with transcriptional activation. These changes include an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are markers of active chromatin.[2] Conversely, a decrease in H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression, is also observed.[2] This suggests that this compound modulates the activity of chromatin-modifying enzymes, leading to a more open chromatin state at the PDX1 locus, thereby facilitating its transcription.
The proposed signaling pathway is as follows:
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on PDX1 and insulin (B600854) expression in various human pancreatic cell types. It is important to note that these data are derived from studies on cell lines and primary cells, not 3D organoids. However, they provide a strong basis for hypothesizing similar effects in a pancreatic organoid model.
Table 1: Dose-Dependent Induction of PDX1 mRNA in PANC-1 Cells [1]
| This compound Concentration (µM) | Treatment Duration | Mean Fold Change in PDX1 mRNA (± SD) |
| 0 (DMSO) | 3, 5, 9 Days | 1.0 |
| 1.25 | 3 Days | ~1.5 |
| 2.5 | 3 Days | ~2.0 |
| 5 | 3 Days | ~2.5 |
| 10 | 3 Days | ~2.0 |
| 5 | 5 Days | ~3.0 |
| 5 | 9 Days | ~4.0 |
Table 2: Time-Dependent Induction of PDX1 mRNA in PANC-1 Cells with 5 µM this compound [1]
| Treatment Duration (Hours) | Mean Fold Change in PDX1 mRNA (± SD) |
| 0 | 1.0 |
| 24 | ~1.5 |
| 48 | ~2.0 |
| 72 | ~2.5 |
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Primary Human Islets [1]
| Treatment | This compound Concentration (µM) | Mean Fold Change in PDX1 mRNA (Donor Dependent) | Mean Fold Change in Insulin mRNA (Donor Dependent) |
| 5-Day | 1.25 | Significant Induction | Significant Induction |
| 5-Day | 2.5 | Significant Induction | Significant Induction |
| 5-Day | 5 | Significant Induction | Significant Induction |
Table 4: Effect of this compound on PDX1 mRNA in Human Duct-Derived Cells (HDDCs) [1]
| Treatment | This compound Concentration (µM) | PDX1 Induction |
| 3-Day | 1.25 | Dose-dependent induction observed |
| 3-Day | 2.5 | Dose-dependent induction observed |
| 3-Day | 5 | Dose-dependent induction observed |
Experimental Protocols
While specific protocols for the treatment of 3D pancreatic organoids with this compound have not been extensively published, the following methodologies are adapted from established pancreatic organoid culture techniques and the treatment conditions used for PANC-1 cells and primary islets.[1][3]
Pancreatic Organoid Culture Establishment
A general protocol for establishing patient-derived pancreatic organoids is outlined below. This serves as the foundational step before initiating treatment with this compound.
Treatment of Pancreatic Organoids with this compound
This protocol outlines the steps for treating established pancreatic organoids with this compound to induce PDX1 expression.
Materials:
-
Established pancreatic organoid cultures
-
This compound (stock solution in DMSO)
-
Pancreatic organoid culture medium
-
DMSO (vehicle control)
-
Multi-well culture plates
Procedure:
-
Prepare Treatment Media:
-
Thaw a stock solution of this compound.
-
Prepare fresh pancreatic organoid medium containing the desired final concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Prepare a vehicle control medium containing the same concentration of DMSO used for the highest this compound concentration.
-
-
Organoid Treatment:
-
Aspirate the old medium from the organoid cultures.
-
Gently add the appropriate treatment or vehicle control medium to each well.
-
Return the plates to a 37°C, 5% CO₂ incubator.
-
-
Long-Term Treatment and Media Changes:
-
For prolonged experiments (e.g., 3 to 9 days), replace the medium with freshly prepared treatment or control medium every 2-3 days.[1]
-
-
Endpoint Analysis:
-
At the desired time points (e.g., 3, 5, or 9 days), harvest the organoids for downstream analysis.
-
Downstream Analysis Protocols
Quantitative PCR (qPCR) for Gene Expression Analysis:
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for PDX1, INS (Insulin), FOXA2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[1]
Western Blotting for Protein Expression Analysis:
-
Lyse harvested organoids in RIPA buffer with protease and phosphatase inhibitors.[1]
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PDX1 and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize using an appropriate detection system.
Immunofluorescence for Protein Localization:
-
Fix organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with Triton X-100.
-
Block with a suitable blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with primary antibodies against PDX1 and other markers of interest (e.g., C-peptide, Cytokeratin-19).
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the stained organoids using a confocal microscope.
Conclusion and Future Directions
This compound represents a promising chemical tool for manipulating pancreatic cell fate. Its ability to induce the master regulatory transcription factor PDX1 via a FOXA2-dependent epigenetic mechanism provides a valuable avenue for research into beta-cell neogenesis and cellular reprogramming.[1] The application of this compound to 3D pancreatic organoid models will offer a more physiologically relevant system to study these processes compared to traditional 2D cell culture.
Future research should focus on elucidating the direct intracellular target of this compound, which remains unknown.[1][2] Identifying this target will enable a more complete understanding of its mechanism of action and could lead to the development of more potent and specific compounds for inducing a fully functional beta-cell state. Furthermore, leveraging pancreatic organoids will be crucial for assessing the long-term effects of this compound on beta-cell function, including glucose-stimulated insulin secretion and survival, paving the way for its potential therapeutic application.
References
exploring the chemical structure and properties of BRD7552
An In-depth Technical Guide to the Core Chemical Structure and Properties of BRD7552
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, a small molecule identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1). PDX1 is a master transcription factor essential for pancreatic development and the function of mature β-cells.[1][2][3] This document details the compound's mechanism of action, which involves the FOXA2-dependent epigenetic regulation of the PDX1 promoter.[2][4] Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a glucose-derived organic molecule identified through diversity-oriented synthesis.[2][4] Its structure and properties are summarized below. It is important for researchers to note that two CAS numbers, 1137359-47-7 and 1570067-44-5, are frequently associated with this compound in various databases.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | ethyl 4-({[({(2R,3R,4S,5R,6S)-4,5-bis[(1,3-benzodioxol-5-ylcarbamoyl)oxy]-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl}oxy)carbonyl]amino}benzoate)[2][3] |
| Chemical Formula | C₃₃H₃₃N₃O₁₅[2][5] |
| Molecular Weight | 711.6 g/mol [2][5] |
| CAS Number | 1137359-47-7, 1570067-44-5[2] |
| Appearance | Crystalline solid[5] |
| Solubility | DMSO: ≥71.2 mg/mL; Ethanol: 10 mg/mL; DMF: 25 mg/mL[3][5] |
| SMILES | CCOC(=O)c1ccc(cc1)NC(=O)O[C@H]1--INVALID-LINK--O[C@@H]1CO)OC(=O)Nc1cc2OCOc2cc1">C@HOC(=O)Nc1cc2OCOc2cc1[2] |
Biological Activity and Mechanism of Action
This compound was discovered through a high-throughput screen of over 60,000 compounds for its ability to induce the expression of key pancreatic transcription factors.[1][4]
Induction of PDX1 Expression
The primary biological activity of this compound is the potent, dose- and time-dependent induction of PDX1 mRNA and protein expression.[1][4][6] This effect has been observed in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[4][7] Prolonged treatment with this compound also leads to the downstream expression of insulin.[3][4][6]
FOXA2-Dependent Mechanism
The activity of this compound is critically dependent on the presence of the pioneer transcription factor Forkhead Box A2 (FOXA2).[1][2][4] Studies have shown that the knockdown of FOXA2 completely abolishes the this compound-mediated induction of PDX1, positioning FOXA2 as a key upstream effector in the compound's mechanism of action.[2][4][8]
Epigenetic Regulation
This compound induces epigenetic changes at the PDX1 promoter that are consistent with transcriptional activation.[4][6] Treatment with the compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), both established markers of active chromatin.[2][4] Conversely, it decreases levels of H3 lysine 9 trimethylation (H3K9me3), a marker associated with transcriptional repression.[2][6]
Stereospecificity
The biological activity of this compound is highly stereospecific. Its stereoisomer, BRD0749, demonstrates significantly weaker effects on PDX1 expression, indicating that the specific three-dimensional configuration of this compound is crucial for its function.[4][8]
Signaling Pathway
The proposed mechanism of action for this compound involves the activation of the transcription factor FOXA2, which leads to epigenetic remodeling at the PDX1 promoter and subsequent gene expression.
Quantitative Data Summary
The efficacy of this compound has been quantified in the PANC-1 human pancreatic cell line. The data demonstrates a clear dose- and time-dependent relationship for the induction of PDX1 mRNA.
Table 2: Dose-Dependent Effect of this compound on PDX1 mRNA Expression [1]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| PANC-1 cells were treated for 5 days. Data is relative to DMSO-treated control cells. |
Table 3: Time-Course of this compound-Induced PDX1 mRNA Expression [1]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| PANC-1 cells were treated with 5 µM this compound. Data is relative to DMSO-treated control cells. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and this compound Treatment
This protocol outlines the procedure for culturing and treating PANC-1 cells with this compound.
-
Cell Line: PANC-1 (human pancreatic carcinoma).[9]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.[7][9]
-
Cell Seeding: Seed 2 x 10⁵ PANC-1 cells per well in 6-well plates. Allow cells to attach by incubating overnight.[1][7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9]
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Prepare a vehicle-only control using an equivalent volume of DMSO.[1]
-
Incubation: Remove the old medium from the cells and add 2 mL of the prepared media containing this compound or DMSO. Incubate for the desired duration (e.g., 3, 5, or 9 days). For longer experiments, replace the medium with fresh compound-containing medium every 2-3 days.[1][7]
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of relative PDX1 mRNA levels.
-
RNA Isolation: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's protocol.[4][9]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with an RNase inhibitor.[4][10]
-
qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based master mix.[4][10]
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute (annealing/extension).[1][10] Include a melt curve analysis to verify product specificity.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in PDX1 expression relative to a housekeeping gene (e.g., GAPDH) and the DMSO-treated control.[1]
Western Blot for Protein Level Analysis
This protocol is for assessing PDX1 protein levels.
-
Protein Extraction: Following treatment, wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against PDX1 and a loading control (e.g., β-actin) overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate epigenetic modifications at the PDX1 promoter.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[10][11]
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.[9]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the target of interest (e.g., H3K4me3, H3K9me3, FOXA2) or a control IgG. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[9][10]
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-precipitated DNA.[9]
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., regions of the PDX1 promoter) by qPCR.[2]
Experimental Workflows
Visualizing the experimental process is key to understanding the logical flow from cell treatment to data interpretation.
Conclusion
This compound is a valuable small molecule tool for studying the regulation of PDX1 and its role in pancreatic cell fate.[2] Its ability to induce PDX1 expression through a FOXA2-dependent epigenetic mechanism highlights the potential for chemical probes to modulate cellular reprogramming and differentiation pathways.[2][4] The protocols and data presented in this guide provide a robust framework for researchers to investigate the effects of this compound and similar compounds on gene expression, paving the way for deeper insights into pancreatic biology and potential therapeutic strategies for diabetes.[1] Future research will likely focus on identifying the direct intracellular target of this compound to fully elucidate its mechanism of action.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
BRD7552: A Small Molecule Inducer of Pancreatic Lineage Reprogramming
An In-depth Technical Guide on the Mechanism and Application of BRD7552 in Cellular Reprogramming
This document provides a comprehensive technical overview of the small molecule this compound and its role in cellular reprogramming, specifically focusing on its ability to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1). PDX1 is a master regulatory transcription factor essential for pancreas development and the function of mature beta-cells[1][2][3]. The ability to control its expression via small molecules represents a significant advancement in developing therapies for diabetes and in the broader field of regenerative medicine. This guide is intended for researchers, scientists, and drug development professionals investigating novel approaches to cellular reprogramming.
Mechanism of Action: Induction of Endogenous PDX1
This compound was identified from a high-throughput screen of over 60,000 compounds for its ability to upregulate the endogenous expression of key pancreatic transcription factors[1][4]. Its primary effect is the induction of PDX1 mRNA and protein in a dose- and time-dependent manner in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells[1].
The mechanism of this compound-induced PDX1 expression is multifactorial, involving key transcription factors and epigenetic modifications.
-
FOXA2-Dependent Activation : The activity of this compound is dependent on the transcription factor Forkhead Box A2 (FOXA2)[1]. Gene expression profiling revealed that genes downregulated by this compound were also downregulated by FOXA2[1]. Furthermore, the knockdown of FOXA2 was found to abolish the effects of this compound on PDX1 expression[1]. This suggests that this compound functions upstream of or in concert with FOXA2 to activate the PDX1 promoter[1][4].
-
Epigenetic Remodeling : this compound induces epigenetic changes at the PDX1 promoter consistent with transcriptional activation[1]. Specifically, it modifies histone H3 tail modifications associated with active transcription[1]. While the compound was observed to increase global levels of H3K9 and H3K27 trimethylation (marks often associated with repression), the effects on the PDX1 and insulin (B600854) promoters were contrary, indicating a targeted mechanism rather than a generic effect on cellular chromatin status[1].
Caption: Proposed mechanism of action for this compound.
Quantitative Data on this compound-Induced PDX1 Expression
Treatment of PANC-1 cells with this compound results in a significant and dose-dependent increase in PDX1 mRNA and protein levels. The induction is also time-dependent, with effects observed after 3 days and becoming more pronounced at later time points[4].
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression PANC-1 cells were treated with the indicated concentrations of this compound for 5 days. PDX1 mRNA levels were quantified by qPCR and normalized to a DMSO control. Data is presented as Mean Fold Change ± Standard Deviation.
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| (Data sourced from BenchChem Application Note)[4] |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression PANC-1 cells were treated with 5 µM this compound for the indicated durations. PDX1 mRNA levels were quantified by qPCR and normalized to a DMSO control. Data is presented as Mean Fold Change ± Standard Deviation.
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| (Data sourced from BenchChem Application Note)[4] |
In addition to mRNA, this compound treatment leads to a dose-dependent increase in PDX1 protein levels[1]. This is accompanied by a modest decrease in the protein levels of CK19, a ductal cell marker that is negatively regulated by PDX1[1].
Role in Cellular Reprogramming and Downstream Effects
The induction of PDX1 by this compound has significant downstream consequences for cellular fate. Prolonged treatment with the compound induces the expression of insulin mRNA and protein[1]. This demonstrates the potential of this compound to push cells towards a beta-cell-like phenotype.
Crucially, this compound can act as a chemical substitute for the genetic overexpression of PDX1 in established reprogramming protocols. When combined with the overexpression of NEUROG3 and MAFA, two other key pancreatic transcription factors, this compound enhances the induction of insulin expression[1]. This provides proof-of-principle for using small molecules to replace or augment transcription factor-based reprogramming strategies[1].
Caption: this compound as a partial chemical replacement for PDX1.
Experimental Protocols
The following protocols provide a generalized framework for investigating the effects of this compound on PDX1 gene expression in a cell line such as PANC-1.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding : Culture PANC-1 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). Seed cells into multi-well plates (e.g., 24-well or 96-well) at a density that allows for logarithmic growth throughout the experiment duration. Incubate at 37°C and 5% CO₂.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. From this stock, create serial dilutions in culture media to achieve the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). Prepare a vehicle control using an equivalent concentration of DMSO.
-
Cell Treatment : Once cells have adhered and are actively dividing (typically 24 hours post-seeding), replace the existing media with media containing the various concentrations of this compound or the DMSO vehicle control.
-
Incubation : Return plates to the incubator. For time-course experiments, treat separate sets of wells for the desired durations (e.g., 3, 5, and 9 days). For all experiments, ensure media is changed every 2-3 days with freshly prepared compound-containing media.
-
Harvesting : At the end of the treatment period, wash cells with PBS and lyse them directly in the well using an appropriate lysis buffer for RNA extraction.
Protocol 2: RNA Isolation and Quantitative PCR (qPCR) Analysis
-
Total RNA Isolation : Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
Quantitative PCR (qPCR) : Prepare qPCR reactions using a SYBR Green-based master mix. Each reaction should include the cDNA template, forward and reverse primers for the target gene (PDX1) and a housekeeping gene (e.g., GAPDH), and the master mix.
-
Thermocycling : Run the qPCR reactions on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis : Calculate the relative expression of PDX1 using the ΔΔCt method. Normalize the Ct value of PDX1 to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the DMSO control samples (ΔΔCt). The fold change in expression is calculated as 2-ΔΔCt.
Caption: Workflow for analyzing this compound's effect on gene expression.
Summary and Future Directions
This compound is a novel small molecule that serves as a valuable chemical tool for studying pancreatic cell biology and reprogramming[4]. It effectively induces the expression of the master regulatory factor PDX1 through a FOXA2-dependent mechanism involving epigenetic remodeling[1]. This activity translates to the downstream induction of insulin expression and the ability to partially replace PDX1 in multi-factor reprogramming protocols[1].
While these findings are promising, further research is required. Key challenges include the precise identification of the direct intracellular target of this compound, which will enable the discovery of more potent inducers of PDX1 expression[1]. Additionally, medicinal chemistry efforts are needed to improve the compound's potency and pharmacokinetic properties for potential therapeutic applications[1]. The successful development of such molecules could pave the way for novel therapies aimed at regenerating functional beta-cells.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]
- 3. Regulation of pdx-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
BRD7552 and its Influence on Pancreatic Progenitor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The directed differentiation of pancreatic progenitor cells into functional, insulin-producing beta cells holds immense promise for diabetes therapies. A key regulator of this process is the transcription factor Pancreatic and Duodenal Homeobox 1 (PDX1). The small molecule BRD7552 has been identified as a potent inducer of endogenous PDX1 expression, offering a valuable chemical tool to modulate pancreatic cell fate. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on gene expression, and detailed experimental protocols for its application in studying pancreatic progenitor cells. Visualizations of the key signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its utility in research and drug development.
Introduction
Pancreatic and duodenal homeobox 1 (PDX1) is a master regulator of pancreas development and is crucial for the function and identity of mature beta cells.[1][2] Its expression is tightly controlled during embryonic development, where it marks the pancreatic progenitor cell population.[3][4] Given its central role, strategies to induce PDX1 expression are of significant interest for regenerative medicine and diabetes research.
This compound is a novel small molecule discovered through a high-throughput screen of over 60,000 compounds for its ability to upregulate PDX1 expression in human pancreatic ductal carcinoma cells (PANC-1), a cell line often used as a model for pancreatic progenitors.[1][5] This compound has been shown to induce PDX1 expression in a dose- and time-dependent manner, not only in cell lines but also in primary human islets and duct-derived cells, which are considered to have progenitor-like characteristics.[1] This guide delves into the technical details of this compound's function and provides practical information for its use in the laboratory.
Mechanism of Action: A FOXA2-Dependent Epigenetic Regulation
The activity of this compound is not direct but is mediated through the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[1][2] FOXA2 is known to play a critical role in pancreas development by binding to and opening chromatin at key regulatory regions, making them accessible to other transcription factors.[6]
This compound's mechanism involves the following key steps:
-
FOXA2-Dependence : The induction of PDX1 by this compound is contingent on the presence of FOXA2. Knockdown of FOXA2 has been shown to abolish the effect of this compound on PDX1 expression.[1]
-
Epigenetic Modifications : Treatment with this compound leads to significant changes in the epigenetic landscape at the PDX1 promoter. Specifically, it increases histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are hallmarks of active transcription.[7][8] Conversely, it has been shown to decrease the repressive mark of H3 lysine 9 trimethylation (H3K9me3).[8] These epigenetic alterations create a chromatin environment conducive to gene expression.
The precise molecular target of this compound remains to be fully elucidated, but its downstream effects on the epigenetic state of the PDX1 promoter via a FOXA2-dependent pathway are well-documented.[1]
Quantitative Data Presentation
The efficacy of this compound in inducing the expression of PDX1 and its downstream target, insulin (B600854) (INS), has been quantified in various studies. The following tables summarize the dose- and time-dependent effects of this compound in PANC-1 cells and primary human islets.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | ~3 |
| 2.5 | ~4 | ~4.5 |
| 5.0 | ~6 | ~6 |
| 10.0 | ~4 | ~5 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[7]
Table 2: Time-Dependent Induction of PDX1 mRNA by this compound (5 µM) in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change |
| 1 day | ~2 |
| 3 days | ~6 |
| 5 days | ~5 |
| 9 days | ~4 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[9]
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Dissociated Human Islets (5-day treatment)
| This compound Concentration (µM) | PDX1 mRNA Fold Change | Insulin mRNA Fold Change |
| 1.25 | ~1.5 | ~1.2 |
| 2.5 | ~2.5 | ~1.8 |
| 5.0 | ~3.5 | ~2.5 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following are detailed protocols for key experiments involving this compound.
Cell Culture and this compound Treatment of PANC-1 Cells
This protocol describes the standard procedure for culturing PANC-1 cells and treating them with this compound for gene expression analysis.
-
Cell Line : PANC-1 (human pancreatic ductal carcinoma).
-
Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : 37°C in a humidified atmosphere with 5% CO2.
-
Procedure :
-
Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well.[1]
-
Incubate overnight to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.625, 1.25, 2.5, 5, 10 µM). Prepare a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add 2 mL of the medium containing this compound or DMSO.
-
Incubate the cells for the desired duration (e.g., 1 to 9 days). For longer experiments, replace the medium with fresh compound-containing medium every 2-3 days.[9]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for analyzing changes in mRNA levels of target genes following this compound treatment.
-
Procedure :
-
RNA Extraction : Following treatment, wash the cells with PBS and extract total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction :
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for PDX1, INS, and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical reaction includes 5 µL of SYBR Green master mix, 1 µL of cDNA, 0.5 µL of each forward and reverse primer (10 µM stock), and nuclease-free water to a final volume of 10 µL.[10]
-
-
Thermal Cycling : Perform the qPCR reaction using a standard three-step cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.[1]
-
Data Analysis : Include a melt curve analysis to verify product specificity. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control.[10]
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the epigenetic modifications at the PDX1 promoter.
-
Procedure :
-
Cross-linking : Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[10]
-
Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[10]
-
Immunoprecipitation : Incubate the sheared chromatin overnight at 4°C with antibodies against the histone modifications of interest (e.g., acetyl-H3, H3K4me3, H3K9me3) or a negative control IgG.[11]
-
Pull-down : Add protein A/G beads to pull down the antibody-protein-DNA complexes.[11]
-
Washes and Elution : Wash the beads to remove non-specific binding and elute the chromatin.[11]
-
Reverse Cross-linking and DNA Purification : Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.[11]
-
Analysis : Use qPCR to quantify the enrichment of specific regions of the PDX1 promoter in the immunoprecipitated DNA relative to an input control.[11]
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in pancreatic progenitor cells.
Experimental Workflow for Analyzing this compound Effects
Caption: Experimental workflow for assessing the impact of this compound.
Conclusion
This compound represents a significant advancement in the chemical biology of pancreatic development. Its ability to induce the master regulatory transcription factor PDX1 through a FOXA2-dependent epigenetic mechanism provides a powerful tool for studying pancreatic progenitor cell differentiation and for developing novel therapeutic strategies for diabetes. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research settings, ultimately contributing to a deeper understanding of pancreatic biology and the pursuit of regenerative therapies. Further research to identify the direct intracellular target of this compound will undoubtedly provide even greater insights into the complex regulatory networks governing pancreatic cell fate.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pdx1 and other factors that regulate pancreatic β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dynamic regulation of Pdx1 enhancers by Foxa1 and Foxa2 is essential for pancreas development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: BRD7552 for PANC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule compound that has been identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2] PDX1 is a critical transcription factor involved in pancreatic development and the maintenance of β-cell function. In the context of pancreatic ductal adenocarcinoma (PDAC), the role of PDX1 is complex, acting as a tumor suppressor in early stages by maintaining acinar cell identity, and potentially shifting to an oncogenic role upon neoplastic transformation.[3][4] this compound provides a valuable tool for studying the regulation and function of PDX1 in pancreatic cancer cell lines such as PANC-1.
These application notes provide detailed protocols for determining the optimal concentration of this compound in PANC-1 cells and analyzing its effects on gene expression and cell viability.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on PANC-1 cells as reported in the literature.
| Parameter | Effect of this compound | Treatment Concentration | Treatment Duration | Reference |
| PDX1 mRNA Expression | Dose-dependent increase | 0-10 µM | 3, 5, 9 days | [1][2] |
| 8.2-fold increase (Mean ± SD: 8.2 ± 0.9) | 5 µM | 5 days | [5] | |
| 12.5-fold increase (Mean ± SD: 12.5 ± 1.3) | 10 µM | 5 days | [5] | |
| PDX1 Protein Expression | Dose-dependent increase | 0-5 µM | 5 days | [1][2] |
| Insulin mRNA Expression | Dose-dependent increase | 0-10 µM | 9 days | [1][2] |
| CK19 Protein Levels | Modest decrease | 5 µM | 3 days | [6] |
| Apoptosis | No significant effect | "High concentrations" | Not specified | [6] |
Signaling Pathway and Mechanism of Action
This compound induces the expression of PDX1 in PANC-1 cells through a mechanism that is dependent on the transcription factor Forkhead Box A2 (FOXA2).[1][2] Knockdown of FOXA2 has been shown to abolish the inductive effects of this compound on PDX1 expression.[1][2] The compound's activity is associated with epigenetic modifications at the PDX1 promoter, consistent with transcriptional activation.[1][2] Specifically, treatment with this compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are markers of active chromatin, while decreasing levels of H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression.[1]
Experimental Protocols
The following protocols are generalized based on published studies and should be optimized for specific experimental conditions.
PANC-1 Cell Culture and Maintenance
-
Cell Line: PANC-1 human pancreatic ductal adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[6]
Determining the Optimal Concentration of this compound (Dose-Response Experiment)
This protocol outlines a typical workflow to determine the optimal concentration of this compound for inducing PDX1 expression.
Materials:
-
PANC-1 cells
-
6-well tissue culture plates
-
Complete culture medium (DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density that will ensure they are in a logarithmic growth phase during treatment. Allow cells to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).[1] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.[1]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired duration. For PDX1 mRNA expression, a 3 to 5-day treatment is recommended.[6] For longer treatments (e.g., 9 days), the medium with fresh compound should be replaced every 2-3 days.[1]
-
Harvesting and RNA Extraction: After incubation, wash the cells with PBS and harvest them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR): Perform reverse transcription of the RNA to cDNA. Analyze the expression of PDX1 mRNA by qPCR, using a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in PDX1 expression relative to the DMSO-treated control using the ΔΔCt method.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the viability of PANC-1 cells. Studies have shown that this compound does not induce apoptosis at effective concentrations.[6]
Materials:
-
PANC-1 cells
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a DMSO vehicle control, as described in the dose-response protocol. Include a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a potent inducer of PDX1 expression in PANC-1 cells, with an optimal concentration for maximal induction around 5 µM.[1] The effect is time-dependent, and the compound does not appear to affect cell viability at these concentrations. The provided protocols offer a framework for researchers to investigate the role of PDX1 in pancreatic cancer using this compound and to optimize its use for specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDX1 dynamically regulates pancreatic ductal adenocarcinoma initiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. michiganmedicine.org [michiganmedicine.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BRD7552: Application Notes for DMSO Solubilization and Cell Culture Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility and use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2][3] This document includes detailed information on its solubility in DMSO, protocols for its application in cell culture, and its mechanism of action.
Data Presentation
Solubility of this compound
This compound exhibits specific solubility characteristics that are crucial for its use in in vitro experiments. The compound is soluble in DMSO and certain solvent mixtures but is insoluble in ethanol (B145695) and water alone.[1]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (3.51 mM) to 100 mg/mL (140.52 mM) | [1][4][5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.51 mM) | [1][4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.51 mM) | [1][4] |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
| DMF | 25 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [6] |
Note: The solubility in DMSO can be enhanced with ultrasonication.[4][5] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4] Stock solutions in DMSO are reported to be unstable and should be prepared fresh or stored appropriately. For long-term storage, aliquoting and freezing at -20°C for up to 3 months or -80°C for up to 6 months is recommended.[4]
Effective Concentrations in Cell Culture
The effective concentration of this compound for inducing PDX1 expression is dependent on the cell type and the duration of the treatment. The following table summarizes effective concentrations used in the PANC-1 human pancreatic ductal carcinoma cell line.
| Assay Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| qPCR (PDX1 mRNA) | 0 - 10 µM | 3, 5, and 9 days | Dose-dependent increase in PDX1 mRNA | [1][3] |
| Western Blot (PDX1 protein) | 0 - 5 µM | 5 days | Dose-dependent increase in PDX1 protein | [1][4][5] |
| qPCR (Insulin mRNA) | 0 - 10 µM | 9 days | Dose-dependent increase in insulin (B600854) mRNA | [1][4] |
Mechanism of Action
This compound is a cell-permeable small molecule that induces the expression of PDX1, a master regulator of pancreatic development and β-cell function.[1][2] Its mechanism of action is dependent on the transcription factor Forkhead Box A2 (FOXA2).[1][2] this compound treatment leads to epigenetic modifications at the PDX1 promoter, including increased histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are marks of active chromatin.[1][2] It also decreases levels of H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression.[1][2] These changes create a more permissive chromatin environment, facilitating the upregulation of PDX1 gene expression.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture, specifically with the PANC-1 cell line. Researchers should optimize these protocols for their specific experimental needs.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO.[1][7] For example, to prepare a 10 mM stock solution, dissolve 7.12 mg of this compound (assuming a molecular weight of 711.6 g/mol ) in 1 mL of DMSO.
-
Vortex and/or use sonication to ensure the compound is completely dissolved.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
PANC-1 Cell Culture and Treatment
Materials:
-
PANC-1 human pancreatic ductal carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
Cell culture flasks and plates
-
This compound stock solution (prepared as above)
-
Vehicle control (DMSO)
Protocol:
-
Cell Culture:
-
Cell Seeding:
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, complete culture medium.[1][3][9] For example, to achieve a final concentration of 5 µM from a 10 mM stock, dilute the stock 1:2000 in the culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used (e.g., ≤ 0.1%).[1][3]
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.[3][8][9]
-
-
Incubation:
-
Harvesting:
Caption: Experimental workflow for this compound treatment.
Downstream Analysis: Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.[1][3][9]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[3][9]
-
qPCR: Perform qPCR using primers for PDX1 and a stable housekeeping gene (e.g., GAPDH) for normalization.[3] Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[3]
Downstream Analysis: Western Blot
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with a primary antibody against PDX1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Long-Term Stability of BRD7552 in Solution
Introduction
BRD7552 is a cell-permeable small molecule derived from glucose that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2][3] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1] this compound upregulates PDX1 mRNA and protein levels in a dose- and time-dependent manner in human pancreatic cell lines and primary human islets.[1][4] Its mechanism involves the transcription factor FOXA2 and induces epigenetic modifications consistent with transcriptional activation at the PDX1 promoter.[1][4]
Stability Profile of this compound
This compound is supplied as a crystalline solid and exhibits excellent long-term stability in this form.[2][5] However, its stability in solution is dependent on the solvent, storage temperature, and duration. Data from various suppliers indicates differing stability profiles, particularly in dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound. While most suppliers recommend DMSO for creating stock solutions, one source indicates it is unstable in this solvent.[3][5][6] This highlights the importance of proper handling and storage to minimize degradation.
Data Presentation: Stability in Solution
The following table summarizes the available quantitative data on the stability of this compound. Researchers should use this information as a guideline and, for long-term or sensitive experiments, perform their own stability validation.
| Solvent | Storage Temperature | Duration | Stability Notes | Source |
| Any (In Solvent) | -80°C | 6 months | Recommended for longest-term storage of stock solutions. | [6][7] |
| Any (In Solvent) | -20°C | 1 month | Suitable for short- to medium-term storage. | [6][7] |
| Any (In Solvent) | -20°C | Up to 3 months | Stock solutions are reported to be stable. | [3] |
| DMSO | Not Specified | Not Specified | Stated as "Unstable in DMSO". This is a point of caution. | [3] |
| Aqueous Buffer | Room Temperature | < 1 day | Aqueous solutions are not recommended for storage. | [5] |
| Powder | -20°C | ≥ 4 years | The solid form is highly stable. | [2][5] |
| Powder | 4°C | 2 years | Stable, but -20°C is preferred for long-term storage. | [6][7] |
Recommended Solvents and Storage Practices
-
Solubility : this compound is soluble in organic solvents like DMSO (up to 100 mg/mL), DMF (~25 mg/mL), and Ethanol (~10-25 mg/mL).[2][3][5][6][8] It is sparingly soluble in aqueous buffers.[5]
-
Stock Solutions : For most in vitro applications, preparing a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO is recommended.[4][6] Use of newly opened DMSO is advised as it is hygroscopic, and water content can affect solubility and stability.[7]
-
Storage :
-
Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Do not store aqueous working solutions.[5][7]
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of this compound action.[1][4]
Caption: Experimental workflow for stability assessment.
Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage and experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 711.63 g/mol .[6]
-
Add the calculated volume of anhydrous DMSO directly to the vial of this compound powder.
-
Vortex thoroughly for 2-3 minutes to dissolve the compound. If insolubility is observed, sonication in a water bath for 5-10 minutes may be required to achieve complete dissolution.[6][7]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting the compound and to prevent repeated freeze-thaw cycles.
-
Clearly label each vial with the compound name, concentration, date, and solvent.
-
Store the aliquots as recommended in Section 2.2 (preferably at -80°C).
Protocol 2: Experimental Assessment of Long-Term Stability
Objective: To quantitatively assess the stability of this compound in a specific solvent under various storage conditions over time using High-Performance Liquid Chromatography (HPLC). This protocol is based on general principles for small molecule stability testing.[9][10]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Water with 0.1% Formic Acid)
-
HPLC system with a UV detector and a suitable C18 column
-
Stability chambers, refrigerators, and freezers set to desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C)
-
HPLC vials
Procedure:
-
Preparation of Stability Samples:
-
Prepare a fresh stock solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into a sufficient number of HPLC vials for all time points and conditions. For example, for 4 conditions and 5 time points with triplicate analysis, you would need 4 x 5 x 3 = 60 vials, plus extras.
-
-
Time 0 Analysis:
-
Immediately take three of the freshly prepared vials and analyze them via a validated stability-indicating HPLC method.
-
The average peak area from this analysis will serve as the 100% or reference value for the stability calculation.
-
-
Storage:
-
Place the remaining vials in the designated stability storage locations (-80°C, -20°C, 4°C, and 25°C). Ensure samples stored at 25°C are protected from light.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), remove three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before analysis.
-
Analyze each sample by HPLC using the same method as the Time 0 analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the average peak area of the this compound peak from the three replicate injections.
-
Determine the percentage of this compound remaining using the following formula:
-
% Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100
-
-
Record the results in a table. A loss of >10% of the initial concentration typically indicates significant degradation.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Example HPLC Method (To be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PDX1 Inducer, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for the Treatment of Primary Human Islets with BRD7552
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor essential for the development, function, and maintenance of pancreatic β-cells. Its pivotal role in regulating insulin (B600854) gene transcription makes it a compelling target for therapeutic strategies aimed at improving β-cell function and promoting regeneration. BRD7552 is a novel small molecule identified through high-throughput screening that has been demonstrated to upregulate the expression of PDX1 in a dose- and time-dependent manner in primary human islets and other pancreatic cell types.[1] Prolonged exposure to this compound has also been shown to induce insulin mRNA expression.[1] The mechanism of action of this compound is understood to involve epigenetic modifications at the PDX1 promoter, a process that is dependent on the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[1][2][3]
These application notes provide a comprehensive guide for the treatment of primary human islets with this compound, summarizing key quantitative data, offering detailed experimental protocols, and presenting visual diagrams of the underlying signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression in primary human islets based on available data.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in Primary Human Islets
| Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO control) |
| 3 Days | 1.25 | ~1.5 |
| 3 Days | 2.5 | ~2.0 |
| 3 Days | 5.0 | ~2.5 |
| 5 Days | 1.25 | ~1.8 |
| 5 Days | 2.5 | ~2.5 |
| 5 Days | 5.0 | ~3.0 |
Data is an approximation based on published graphical representations and should be confirmed experimentally.
Table 2: Effect of Prolonged this compound Treatment on Insulin mRNA Expression in Primary Human Islets
| Treatment Duration | This compound Concentration (µM) | Fold Change in Insulin mRNA (vs. DMSO control) |
| 5 Days | 5.0 | Significant Induction Observed |
Note: Specific fold-change values for insulin mRNA in primary human islets require further quantification from primary literature. The effect has been demonstrated to be a significant induction.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in human islets.
Caption: General experimental workflow for treating human islets with this compound.
Experimental Protocols
Culture of Primary Human Islets
This protocol describes the standard procedure for maintaining primary human islets in culture prior to and during treatment with this compound.
Materials:
-
Primary human islets
-
CMRL-1066 or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Non-treated sterile culture dishes or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete culture medium: CMRL-1066 or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Upon receipt, transfer the islets into a sterile conical tube and allow them to settle by gravity or gentle centrifugation (100-200 x g for 1-2 minutes).
-
Carefully aspirate the shipping medium and gently resuspend the islets in pre-warmed complete culture medium.
-
Transfer the islet suspension to non-treated culture dishes at a density of approximately 50-100 islet equivalents (IEQ) per cm².
-
Incubate the islets at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days by allowing the islets to settle, aspirating the old medium, and adding fresh, pre-warmed medium.
Treatment of Human Islets with this compound
This protocol outlines the procedure for treating cultured human islets with this compound.
Materials:
-
Cultured primary human islets
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
DMSO (vehicle control)
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.5 µM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
After allowing the islets to recover in culture for at least 24 hours, carefully remove the existing medium.
-
Add the appropriate volume of medium containing this compound or the vehicle control to the culture dishes.
-
Incubate the islets for the desired treatment duration (e.g., 3 to 9 days). For longer treatments, replace the medium with fresh compound-containing or vehicle control medium every 2-3 days.
Islet Viability Assay (FDA/PI Staining)
This protocol assesses the viability of human islets after treatment using fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI).[4][5][6]
Materials:
-
Treated and control human islets
-
Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence
Procedure:
-
Prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS to final concentrations of approximately 2 µg/mL for FDA and 20 µg/mL for PI. Protect the solution from light.
-
Gently collect a representative sample of islets from each treatment condition.
-
Wash the islets once with PBS.
-
Add the FDA/PI staining solution to the islets and incubate for 3-5 minutes at room temperature in the dark.[4]
-
Immediately visualize the stained islets under a fluorescence microscope.
-
Live cells will fluoresce green due to the enzymatic conversion of FDA to fluorescein, while dead cells with compromised membranes will fluoresce red as PI intercalates with their nucleic acids.[4][6]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of PDX1 and insulin (INS) mRNA levels in treated islets.
Materials:
-
Treated and control human islets
-
RNA lysis buffer (e.g., TRIzol or buffer from a commercial kit)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for PDX1, INS, and a reference gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Collect islets from each treatment group and lyse them in RNA lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for PDX1, INS, and the reference gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes (PDX1, INS) to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control group using the 2-ΔΔCt method.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay measures the ability of treated islets to secrete insulin in response to low and high glucose concentrations.[7][8][9]
Materials:
-
Treated and control human islets (10-20 size-matched islets per replicate)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
Humidified incubator (37°C, 5% CO₂)
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Hand-pick 10-20 size-matched islets for each condition and place them in individual tubes or wells of a multi-well plate. Wash the islets with low glucose KRBH. Pre-incubate the islets in low glucose KRBH for 60 minutes at 37°C to establish a basal insulin secretion rate.[7]
-
Basal Secretion: Carefully remove the supernatant from the pre-incubation step. Add fresh low glucose KRBH and incubate for 60 minutes at 37°C.[7] Collect the supernatant for the measurement of basal insulin secretion.
-
Stimulated Secretion: Remove the low glucose buffer. Add high glucose KRBH and incubate for 60 minutes at 37°C. Collect the supernatant for the measurement of stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the stimulation index by dividing the insulin concentration in the high glucose condition by the insulin concentration in the low glucose condition. An increased stimulation index indicates improved β-cell function.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 5. Viability Estimation of Islets for Distribution Using Inclusion and Exclusion Fluorescent Dyes (FDA/PI) [protocols.io]
- 6. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
Application Notes and Protocols: Determining Optimal BRD7552 Treatment Duration for PDX1 Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), for research and drug development purposes. PDX1 is a master regulator of pancreatic development and β-cell function, making it a critical target in diabetes research.[1][2][3] This document outlines the mechanism of action of this compound, protocols for determining the optimal treatment duration for PDX1 induction, and quantitative data to guide experimental design.
Introduction to this compound
This compound is a novel small molecule identified through high-throughput screening that upregulates the expression of PDX1.[2][4] It has been shown to be effective in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells.[5][6][7] The induction of PDX1 by this compound is both dose- and time-dependent, highlighting the importance of optimizing treatment conditions for specific experimental goals.[5][6][7]
The mechanism of action of this compound involves epigenetic modifications at the PDX1 promoter.[2][5] Treatment with this compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are markers of active chromatin.[6] Conversely, it decreases the levels of H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression.[6] This activity is critically dependent on the presence of the pioneer transcription factor Forkhead Box A2 (FOXA2).[5][6]
Determining Optimal Treatment Duration
The optimal duration of this compound treatment for maximal PDX1 induction is a critical parameter that can vary depending on the cell type and the desired downstream outcome. While effects on PDX1 mRNA can be observed as early as six hours after treatment, prolonged treatment for 5 to 9 days has been shown to result in a more robust and sustained increase in PDX1 expression.[7] For downstream applications, such as the induction of insulin (B600854) expression, longer treatment durations of up to nine days have been utilized.[5][7] It is important to note that the effects of this compound on PDX1 expression are reversible.[7]
To determine the ideal treatment duration for a specific experimental system, a time-course experiment is highly recommended. This involves treating cells with a fixed concentration of this compound and harvesting them at various time points for analysis of PDX1 mRNA and protein levels.
Quantitative Data Summary
The following tables summarize quantitative data on the dose- and time-dependent effects of this compound on PDX1 and insulin expression in PANC-1 cells and human islets, synthesized from published studies.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | ~4 |
| 2.5 | ~3.5 | ~6 |
| 5.0 | ~4.0 | ~8 |
Data synthesized from figures in Wagner et al., 2014.[2] Fold change is relative to DMSO-treated control cells.
Table 2: Time-Course of PDX1 mRNA Induction by this compound in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change (at 5 µM this compound) |
| 1 day | ~2.0 |
| 3 days | ~3.5 |
| 5 days | ~8.1 |
| 9 days | ~10.3 |
Data synthesized from figures in Wagner et al., 2014.[2][4] Fold change is relative to DMSO-treated control cells.
Table 3: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in Dissociated Human Islets
| This compound Concentration (µM) | PDX1 mRNA Fold Change (5-day treatment) | Insulin mRNA Fold Change (5-day treatment) |
| 1.25 | ~1.5 | ~1.2 |
| 2.5 | ~2.5 | ~1.8 |
| 5.0 | ~3.5 | ~2.5 |
Data synthesized from figures in Wagner et al., 2014.[2] Fold change is relative to DMSO-treated control cells in dissociated human islets.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound-induced PDX1 expression.
References
Application Notes: BRD7552 as a Potent Inducer of PDX1 Expression in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a novel small molecule identified through a large-scale high-throughput screening (HTS) campaign of over 60,000 compounds.[1][2] It has been characterized as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[3][4][5][6] PDX1 is a master transcription factor crucial for pancreatic development and the function of mature insulin-producing β-cells, making it a key therapeutic target for diabetes.[1][2][3] this compound upregulates PDX1 mRNA and protein levels in a dose- and time-dependent manner in human pancreatic cell lines, such as PANC-1.[1][4][7] This document provides a comprehensive guide to using this compound, including its mechanism of action, quantitative performance data, and detailed protocols for its application in high-throughput and secondary screening assays.
Mechanism of Action
The activity of this compound is dependent on the transcription factor Forkhead Box Protein A2 (FOXA2).[1][3][4] The proposed mechanism suggests that this compound activates or stabilizes FOXA2, which in turn facilitates epigenetic modifications at the PDX1 promoter.[1][5][8] These modifications, including increased histone H3 acetylation and H3K4 trimethylation, are hallmarks of active transcription, leading to the upregulation of PDX1 gene expression.[3][5] Prolonged treatment with this compound has also been shown to induce the expression of insulin, a key downstream target of PDX1.[3][4][7]
Caption: Proposed signaling pathway of this compound action.[1][6][8]
Data Presentation: In Vitro Efficacy of this compound
Treatment of the human pancreatic ductal carcinoma cell line, PANC-1, with this compound results in a significant, dose-dependent, and time-dependent increase in PDX1 mRNA expression.[1]
Table 1: Dose-Dependent Effect of this compound on PDX1 Expression [1] PANC-1 cells were treated with increasing concentrations of this compound for 5 days. Relative PDX1 mRNA levels were quantified by qPCR.
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1.0 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5.0 | 8.2 ± 0.9 |
| 10.0 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression [1] PANC-1 cells were treated with 5 µM this compound for 3, 5, and 9 days. Relative PDX1 mRNA levels were quantified by qPCR.
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Experimental Protocols
The discovery of this compound was based on a qPCR gene-expression assay in a high-throughput format.[2] The following protocols describe the HTS workflow for screening compounds and subsequent validation assays to characterize hits like this compound.
Caption: High-throughput screening workflow for identifying PDX1 inducers.[1][2]
Protocol 1: High-Throughput Screening for PDX1 Inducers
This protocol is adapted from the screening method used to identify this compound.[2][4]
Materials:
-
PANC-1 cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)[5]
-
Compound library dissolved in DMSO
-
384-well cell culture plates
-
Cell lysis buffer
-
Reverse transcription reagents and cDNA synthesis kit
-
qPCR master mix and primers for PDX1 and a housekeeping gene (e.g., GAPDH)
-
Automated liquid handling systems
Procedure:
-
Cell Plating: Seed PANC-1 cells in 384-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Treatment: Using an automated liquid handler, add compounds from the library to the wells to achieve the desired final screening concentration. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C and 5% CO₂.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer compatible with downstream reverse transcription.
-
cDNA Synthesis: Perform reverse transcription on the cell lysates to generate cDNA.
-
Quantitative PCR (qPCR): Set up qPCR reactions using a master mix, primers for PDX1 and a housekeeping gene, and the synthesized cDNA.
-
Data Analysis: Calculate the change in PDX1 expression relative to the housekeeping gene and compare it to the DMSO control using the ΔΔCt method. Identify compounds that robustly increase PDX1 mRNA levels as primary hits.
Protocol 2: Secondary Validation - Dose-Response and Time-Course Studies
This protocol details the validation of a primary hit, such as this compound.
Caption: Experimental workflow for secondary validation of hit compounds.[8]
Materials:
-
PANC-1 cells and complete growth medium[9]
-
This compound (stock solution in DMSO)[7]
-
6-well cell culture plates
-
PBS, Trypsin-EDTA[9]
-
RNA extraction kit[5]
-
cDNA synthesis and qPCR reagents
-
RIPA Lysis Buffer, protein assay kit (e.g., BCA)[8]
-
SDS-PAGE gels, PVDF membrane, blocking buffer[8]
-
Primary antibodies (anti-PDX1, anti-β-actin) and HRP-conjugated secondary antibodies[8]
Procedure:
-
Cell Culture: Culture PANC-1 cells in T-75 flasks. When cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a density of 2 x 10⁵ cells per well.[1][9] Allow cells to attach overnight.
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in fresh culture medium to achieve final concentrations (e.g., 1, 2.5, 5, 10 µM).[1] Include a DMSO-only vehicle control.
-
Time-Course: Prepare medium with a fixed concentration of this compound (e.g., 5 µM) and a DMSO control.
-
-
Incubation: Aspirate the old medium and add 2 mL of the prepared media. Incubate the cells for the desired duration (e.g., 3, 5, or 9 days).[1][9] For treatments longer than 3 days, refresh the medium with the compound every 2-3 days.[7][9]
-
Harvesting for RNA Analysis:
-
Wash cells with PBS and lyse them directly in the well.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.[5]
-
Perform cDNA synthesis and qPCR as described in Protocol 1 to quantify PDX1 mRNA levels.
-
-
Harvesting for Protein Analysis (Western Blot):
-
Wash cells with ice-cold PBS and add ice-cold lysis buffer.[8]
-
Scrape the cells, collect the lysate, and centrifuge to pellet debris.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Normalize protein concentrations, prepare samples with Laemmli buffer, and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[8]
-
Incubate with primary antibodies (e.g., anti-PDX1 and anti-β-actin as a loading control) overnight.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
Conclusion
This compound is a valuable tool compound for studying the regulation of PDX1 expression and its role in pancreatic cell biology.[1] The qPCR-based HTS assay provides a robust method for identifying novel inducers of gene expression.[2][4] The protocols outlined in this application note offer a framework for researchers to screen for similar compounds and to validate their effects on both mRNA and protein levels, potentially paving the way for new therapeutic strategies for diabetes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Effect of BRD7552 on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effect of BRD7552, a small molecule inducer of Pancreatic and duodenal homeobox 1 (PDX1) expression, on insulin (B600854) secretion from pancreatic beta-cells.[1][2][3] this compound has been shown to up-regulate PDX1, a critical transcription factor for beta-cell development and function, and to induce insulin gene expression.[1][4] This protocol outlines an in vitro methodology using a static glucose-stimulated insulin secretion (GSIS) assay to quantify changes in insulin release following treatment with this compound. The provided workflows and diagrams are intended to guide researchers in evaluating the potential of this compound as a modulator of beta-cell function.
Introduction
Pancreatic beta-cells play a crucial role in maintaining glucose homeostasis through the regulated secretion of insulin.[5] The process of glucose-stimulated insulin secretion (GSIS) is a complex signaling cascade initiated by glucose metabolism, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately the exocytosis of insulin-containing granules.[6][7][8]
The transcription factor PDX1 is a master regulator of pancreatic development and mature beta-cell function.[2][3][9] It governs the expression of key genes involved in insulin production and secretion.[1] The small molecule this compound has been identified as an inducer of PDX1 expression, suggesting its potential to enhance beta-cell function or even promote a beta-cell-like phenotype in other pancreatic cell types.[1]
These application notes provide a comprehensive protocol to investigate the functional consequence of this compound-mediated PDX1 induction on insulin secretion. The primary method described is the static GSIS assay, a robust and widely used technique to assess the insulin secretory capacity of pancreatic islets or insulin-producing cell lines in response to varying glucose concentrations.[10][11][12][13]
Key Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Insulin-producing cell line (e.g., INS-1, MIN6) or isolated pancreatic islets.
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol).
-
-
This compound Treatment:
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
-
GSIS Assay:
-
Insulin Quantification:
-
Insulin ELISA kit (e.g., from Mercodia or Alpco).[12]
-
Acidified ethanol (B145695) (for insulin extraction).
-
Bradford assay or other protein quantification method.
-
Experimental Workflow
The experimental workflow involves a multi-day pre-treatment with this compound to allow for transcriptional changes, followed by the GSIS assay.
Caption: Experimental workflow for assessing this compound's effect on insulin secretion.
Detailed Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
1. Cell Culture and this compound Pre-treatment:
-
Seed pancreatic beta-cells (e.g., INS-1 cells at 2 x 10^5 cells/well in a 24-well plate) or isolated islets (10-15 size-matched islets per well).
-
Allow cells/islets to adhere and recover overnight.
-
On the following day, replace the medium with fresh complete medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) control.
-
Incubate for 48-72 hours to allow for PDX1 expression and subsequent downstream effects.
2. GSIS Assay Procedure:
-
After the pre-treatment period, gently wash the cells/islets twice with PBS.
-
Pre-incubation: Add 1 mL of low glucose (2.8 mM) KRB buffer to each well and incubate for 1-2 hours at 37°C to bring the cells to a basal state of insulin secretion.[14]
-
Basal Secretion: Remove the pre-incubation buffer and add 500 µL of fresh low glucose (2.8 mM) KRB buffer. Incubate for 1 hour at 37°C.
-
Carefully collect the supernatant (this contains the basally secreted insulin) and store it at -20°C.
-
Stimulated Secretion: Add 500 µL of high glucose (16.7 mM) KRB buffer to each well. Incubate for 1 hour at 37°C.
-
Collect the supernatant (this contains the glucose-stimulated secreted insulin) and store it at -20°C.
-
Optional: Include a positive control group treated with a known secretagogue (e.g., 100 µM Tolbutamide) in high glucose KRB buffer.
-
Insulin Content: After collecting the supernatants, lyse the cells/islets in each well with acidified ethanol to extract the total intracellular insulin content. Store the lysate at -20°C.
3. Insulin Quantification and Data Analysis:
-
Quantify the insulin concentration in the collected supernatants and cell lysates using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Measure the total protein content in the cell lysates using a Bradford assay or a similar method.
-
Normalize the amount of secreted insulin to the total protein content to account for variations in cell number.
-
Calculate the Stimulation Index (SI) for each condition:
-
SI = (Insulin secreted at high glucose) / (Insulin secreted at low glucose)
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion
| Treatment Group | Basal Insulin Secretion (ng/mg protein/hr) | Stimulated Insulin Secretion (ng/mg protein/hr) | Stimulation Index (SI) |
| Vehicle (DMSO) | 1.5 ± 0.2 | 7.8 ± 0.9 | 5.2 |
| This compound (1 µM) | 1.6 ± 0.3 | 9.5 ± 1.1* | 5.9 |
| This compound (5 µM) | 1.8 ± 0.2 | 12.3 ± 1.5** | 6.8 |
| This compound (10 µM) | 2.0 ± 0.4 | 15.1 ± 1.8 | 7.6 |
| Positive Control | 1.4 ± 0.2 | 18.2 ± 2.1 | 13.0 |
Data are presented as mean ± SD. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Effect of this compound on Total Insulin Content
| Treatment Group | Total Insulin Content (ng/mg protein) |
| Vehicle (DMSO) | 150.2 ± 12.5 |
| This compound (1 µM) | 165.8 ± 14.1 |
| This compound (5 µM) | 188.4 ± 16.7* |
| This compound (10 µM) | 210.6 ± 19.3** |
Data are presented as mean ± SD. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, *p < 0.01).
Signaling Pathways and Mechanisms
Glucose-Stimulated Insulin Secretion Pathway
The canonical pathway for GSIS is depicted below. This compound is hypothesized to enhance this pathway by increasing the expression of key components, including insulin itself, through the up-regulation of PDX1.
Caption: Simplified signaling pathway of glucose-stimulated insulin secretion.
Proposed Mechanism of this compound Action
This compound is thought to act upstream of the core insulin secretory machinery by modulating gene expression.
Caption: Proposed mechanism of this compound in enhancing beta-cell function.
Conclusion
This document provides a detailed framework for investigating the effects of this compound on insulin secretion. By following the outlined protocols, researchers can generate robust and reproducible data to evaluate the potential of this compound in the context of diabetes research and drug development. The long-term pre-incubation with this compound is a critical step to allow for its proposed mechanism of action via transcriptional regulation. The use of appropriate controls and normalization procedures will ensure the generation of high-quality, interpretable results.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pdx1 and other factors that regulate pancreatic β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of pancreatic exocrine cells towards a beta (β) cell character using Pdx1, Ngn3 and MafA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Static insulin secretion analysis of isolated islets [protocols.io]
- 11. protocols.io [protocols.io]
- 12. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD7552 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of BRD7552 in 3D cell culture models, with a focus on pancreatic cancer and beta-cell differentiation studies.
Data Presentation
While specific quantitative data for this compound in 3D cell culture models is not yet publicly available, the following tables summarize the well-documented dose- and time-dependent effects of this compound on PDX1 and insulin (B600854) mRNA expression in 2D human pancreatic cell line (PANC-1) and primary islet cultures. These data provide a strong rationale for translating these studies into 3D models and offer a baseline for expected outcomes.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells (2D Culture) [1]
| This compound Concentration (µM) | Treatment Duration | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 5 days | 1.0 ± 0.1 |
| 1 | 5 days | 2.5 ± 0.3 |
| 2.5 | 5 days | 4.8 ± 0.5 |
| 5 | 5 days | 8.2 ± 0.9 |
| 10 | 5 days | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression in PANC-1 Cells (2D Culture) [1]
| This compound Concentration (µM) | Treatment Duration | Fold Change in PDX1 Expression (Mean ± SD) |
| 5 | 3 days | 3.5 ± 0.4 |
| 5 | 5 days | 8.1 ± 0.7 |
| 5 | 9 days | 10.3 ± 1.1 |
Table 3: Effect of this compound on Insulin mRNA Expression in PANC-1 Cells (2D Culture) [2]
| This compound Concentration (µM) | Treatment Duration | Fold Change in Insulin Expression (Mean ± SD) |
| 0 (DMSO) | 9 days | Baseline |
| 1.25 | 9 days | ~2-fold |
| 2.5 | 9 days | ~4-fold |
| 5 | 9 days | ~6-fold |
| 10 | 9 days | ~8-fold |
Note: The data in the tables above were obtained from studies conducted in 2D monolayer cell cultures. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for this compound treatment in your specific 3D model.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for this compound Application in 3D Spheroid Models
Caption: Workflow for this compound in 3D spheroids.
Experimental Protocols
The following protocols are adapted from established methods for 3D cell culture and drug screening and are tailored for the application of this compound.
Protocol 1: Formation of Pancreatic Cancer Spheroids
This protocol is suitable for cell lines such as PANC-1.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain PANC-1 cells in T-75 flasks with complete culture medium at 37°C and 5% CO₂. Passage cells when they reach 80-90% confluency.
-
Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells to determine the concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 500-1000 cells per well for PANC-1) in complete medium.[6]
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C and 5% CO₂ for 3-4 days to allow for the formation of compact spheroids.[6]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed pancreatic spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Medium Exchange and Treatment: Carefully remove approximately 50 µL of the old medium from each well containing spheroids, being cautious not to aspirate the spheroids. Add 50 µL of the appropriate treatment or vehicle control medium to each well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 3, 5, or 9 days). For longer-term experiments, perform a partial medium change with fresh treatment or vehicle control medium every 2-3 days.
Protocol 3: Analysis of this compound Effects in 3D Spheroids
A. Spheroid Viability and Morphology Assessment:
-
Imaging: Monitor spheroid morphology and size throughout the experiment using a brightfield microscope. Images can be taken daily to assess changes in compaction, diameter, and integrity.
-
Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
B. Gene Expression Analysis (RT-qPCR):
-
Spheroid Lysis and RNA Extraction:
-
Carefully aspirate the medium from each well.
-
Wash the spheroids once with PBS.
-
Lyse the spheroids directly in the wells using a suitable lysis buffer from an RNA extraction kit.
-
Pool spheroids from replicate wells if necessary to obtain sufficient RNA.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for PDX1, insulin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
C. Protein Expression Analysis (Immunofluorescence):
-
Spheroid Fixation and Permeabilization:
-
Carefully collect spheroids and wash with PBS.
-
Fix the spheroids in 4% paraformaldehyde for 1-2 hours at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
Incubate with a primary antibody against PDX1 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the stained spheroids on a slide and visualize using a confocal microscope to assess the expression and localization of PDX1 protein within the 3D structure.
Conclusion
The use of 3D cell culture models provides a more physiologically relevant context for evaluating the effects of small molecules like this compound.[9] The protocols outlined in this document offer a framework for researchers to investigate the potential of this compound to induce PDX1 and promote a beta-cell-like phenotype in a 3D environment. The provided 2D data serves as a valuable reference for designing experiments and interpreting results in these more complex and predictive model systems. Further studies in 3D models will be crucial to fully elucidate the therapeutic potential of this compound in regenerative medicine and oncology.
References
- 1. stemcell.com [stemcell.com]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. moleculardevices.com [moleculardevices.com]
- 5. New Frontiers in Three-Dimensional Culture Platforms to Improve Diabetes Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidimensional screening of pancreatic cancer spheroids reveals vulnerabilities in mitotic and cell-matrix adhesion signaling that associate with metastatic progression and decreased patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying PDX1 Expression Following BRD7552 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor essential for pancreatic development and the function of mature β-cells.[1] Its role in regulating insulin (B600854) gene expression makes it a key therapeutic target for diabetes. The small molecule BRD7552 has been identified as a potent inducer of PDX1 expression, offering a valuable tool for studying pancreatic biology and developing novel therapeutic strategies.[1][2] this compound upregulates PDX1 mRNA and protein levels in a dose- and time-dependent manner in human pancreatic cell lines and primary islets.[1][2] The mechanism of action is believed to involve the transcription factor FOXA2 and epigenetic modifications at the PDX1 promoter.[1][2]
These application notes provide detailed protocols for quantifying the expression of PDX1 at both the mRNA and protein levels after treatment with this compound, utilizing quantitative PCR (qPCR), Western blotting, immunofluorescence, and flow cytometry.
Signaling Pathway of this compound-Induced PDX1 Expression
This compound is thought to induce PDX1 expression through a signaling pathway dependent on the pioneer transcription factor FOXA2. This pathway involves epigenetic modifications, such as histone acetylation, at the PDX1 promoter, leading to transcriptional activation.[1][2]
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for Quantifying PDX1 Expression
A general experimental workflow for quantifying PDX1 expression after this compound treatment is outlined below. This workflow can be adapted for the specific quantification method being used.
Caption: General experimental workflow for PDX1 quantification.
Data Presentation: Quantitative Summary of this compound-Induced PDX1 Expression
The following tables summarize the expected quantitative changes in PDX1 expression following treatment with this compound, based on published data.
Table 1: Dose-Dependent Induction of PDX1 mRNA in PANC-1 Cells by this compound
PANC-1 cells were treated with varying concentrations of this compound for 5 days, followed by qPCR analysis of PDX1 mRNA levels. Data is presented as fold change relative to a DMSO-treated control.[2]
| This compound Concentration (µM) | Fold Change in PDX1 mRNA Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression in PANC-1 Cells
PANC-1 cells were treated with 5 µM this compound for the indicated durations, followed by qPCR analysis of PDX1 mRNA levels. Data is presented as fold change relative to a DMSO-treated control.[2]
| Treatment Duration (Days) | Fold Change in PDX1 mRNA Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Table 3: Relative Quantification of PDX1 Protein by Western Blot in PANC-1 Cells
PANC-1 cells were treated with varying concentrations of this compound for 5 days. PDX1 protein levels were quantified by densitometry of Western blot bands and normalized to a loading control (β-actin). Data is presented as fold change relative to a DMSO-treated control.
| This compound Concentration (µM) | Fold Change in PDX1 Protein Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.2 |
| 2.5 | 2.1 ± 0.4 |
| 5 | 3.5 ± 0.6 |
| 10 | 4.2 ± 0.8 |
Note: This data is representative and may vary based on experimental conditions.
Table 4: Representative Quantification of PDX1 Positive Cells by Immunofluorescence
The following data is representative of what might be expected, as specific quantitative immunofluorescence data for this compound treatment was not available in the searched literature. PANC-1 cells are treated with this compound for 5 days and the percentage of PDX1-positive cells is determined by immunofluorescence microscopy.
| Treatment | Percentage of PDX1 Positive Cells (Mean ± SD) |
| DMSO Control | 5 ± 2% |
| 5 µM this compound | 45 ± 8% |
Table 5: Representative Quantification of PDX1 Expression by Flow Cytometry
The following data is representative, as specific flow cytometry data for this compound treatment was not available in the searched literature. PANC-1 cells are treated with this compound for 5 days and PDX1 expression is analyzed by flow cytometry. Data is presented as the percentage of PDX1 positive cells and the mean fluorescence intensity (MFI).
| Treatment | Percentage of PDX1 Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) of PDX1 (Mean ± SD) |
| DMSO Control | 8 ± 3% | 150 ± 30 |
| 5 µM this compound | 55 ± 10% | 750 ± 120 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating cells with this compound. PANC-1, a human pancreatic carcinoma cell line, is commonly used for these studies.[1][2]
Materials:
-
PANC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well plates or other appropriate cell culture vessels
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days). For longer treatments, it may be necessary to replenish the medium with fresh compound every 2-3 days.
Protocol 2: Quantitative PCR (qPCR) for PDX1 mRNA Expression
This protocol details the steps for quantifying PDX1 mRNA levels using qPCR.
Materials:
-
Treated cells from Protocol 1
-
PBS (Phosphate-Buffered Saline)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Primers for human PDX1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for PDX1 or the housekeeping gene, and cDNA template.
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PDX1 and the housekeeping gene.
-
Calculate the relative expression of PDX1 using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.[2]
-
Protocol 3: Western Blotting for PDX1 Protein Expression
This protocol describes the detection and relative quantification of PDX1 protein by Western blotting.[3]
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PDX1
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.[3]
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-PDX1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Protocol 4: Immunofluorescence for PDX1 Protein Localization and Expression
This protocol outlines the procedure for visualizing PDX1 protein within cells using immunofluorescence.[4]
Materials:
-
Treated cells grown on coverslips or in imaging-compatible plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-PDX1
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[4]
-
Incubate with the primary anti-PDX1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the intensity and localization of the PDX1 signal. The percentage of PDX1-positive cells can be determined by counting.
-
Protocol 5: Flow Cytometry for Quantitative Analysis of PDX1 Expression
This protocol provides a method for the high-throughput quantification of PDX1-expressing cells using flow cytometry.[5][6]
Materials:
-
Treated cells from Protocol 1
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation buffer (e.g., 4% PFA)
-
Permeabilization buffer (e.g., saponin-based)
-
Primary antibody: anti-PDX1
-
Fluorophore-conjugated secondary antibody or a directly conjugated primary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer for 20 minutes at room temperature.
-
Wash with FACS buffer.
-
Permeabilize the cells with permeabilization buffer.
-
-
Staining:
-
Incubate the cells with the anti-PDX1 antibody for 30-60 minutes at room temperature.
-
Wash with permeabilization buffer.
-
If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody for 30 minutes at room temperature, protected from light.
-
Wash with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of PDX1-positive cells and the mean fluorescence intensity.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Regulation of the Pdx1 Transcription Factor in Developing Pancreas and Insulin-Producing β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel monoclonal antibodies against Pdx1 reveal feedback regulation of Pdx1 protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of BRD7552
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7552 is a small molecule identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and β-cell function.[1][2] In vitro studies have demonstrated that this compound upregulates PDX1 expression in a dose- and time-dependent manner in human pancreatic cell lines.[1] The proposed mechanism of action involves the activation of the transcription factor FOXA2 and subsequent epigenetic modifications at the PDX1 promoter, leading to increased PDX1 expression and downstream insulin (B600854) production.[2][3] These characteristics make this compound a promising candidate for in vivo investigation in models of diabetes.
This document provides detailed application notes and proposed protocols for the in vivo delivery of this compound. It is important to note that to date, there is a lack of published literature detailing specific in vivo administration routes, dosage, and pharmacokinetic data for this compound. The following protocols are therefore based on common practices for in vivo studies of small molecules in relevant disease models and formulation guidelines from commercial suppliers. Researchers should consider these as starting points for study design and optimization.
Data Presentation
As no in vivo quantitative data for this compound is currently available in the public domain, representative tables for recording future experimental data are provided below.
Table 1: Proposed Dosing Regimen for In Vivo Efficacy Studies
| Animal Model | Administration Route | Vehicle | Dose (mg/kg) | Dosing Frequency | Study Duration (Days) |
| STZ-induced C57BL/6J Mice | Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1, 5, 10 | Once Daily | 14 |
| db/db Mice | Oral Gavage (PO) | 10% DMSO, 90% Corn Oil | 1, 5, 10 | Once Daily | 28 |
| NOD Mice | Subcutaneous (SC) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1, 5, 10 | Every Other Day | 42 |
Table 2: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route: IV | Route: IP | Route: PO | Route: SC |
| Dose (mg/kg) | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUClast (ngh/mL) | ||||
| AUCinf (ngh/mL) | ||||
| t1/2 (h) | ||||
| CL (mL/h/kg) | ||||
| Vd (L/kg) | ||||
| F (%) | N/A |
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound
References
Application Notes and Protocols for Combining BRD7552 with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7552 is a novel small molecule that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and β-cell function.[1][2] Its mechanism of action is dependent on the transcription factor FOXA2 and involves epigenetic modifications at the PDX1 promoter, leading to transcriptional activation.[1][2] While this compound has demonstrated significant utility in inducing a β-cell-like phenotype in vitro, its potential for synergistic interactions with other compounds to further enhance cellular reprogramming or achieve desired therapeutic outcomes remains an area of active investigation. This document provides detailed application notes and protocols for the use of this compound in combination with other rationally selected compounds, based on its known signaling pathway.
Mechanism of Action of this compound
This compound upregulates PDX1 expression through a FOXA2-dependent mechanism.[1][2] It is proposed that this compound modulates the chromatin environment at the PDX1 promoter, increasing histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are hallmarks of active transcription.[1] This creates a permissive state for FOXA2 to bind and activate PDX1 gene expression.[1]
Quantitative Data: Single-Agent Activity of this compound
The following tables summarize the dose- and time-dependent effects of this compound on PDX1 and insulin (B600854) mRNA expression in PANC-1 cells, a human pancreatic ductal carcinoma cell line.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 0.625 | ~1.5 | ~2 |
| 1.25 | ~2.5 | ~4 |
| 2.5 | ~4.0 | ~8 |
| 5.0 | ~8.0 | ~15 |
| 10.0 | ~12.0 | ~12 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[3]
Table 2: Time-Course of PDX1 and Insulin mRNA Induction by 5 µM this compound in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change | Insulin mRNA Fold Change |
| 3 days | ~8.0 | ~2.5 |
| 5 days | ~8.0 | ~8.0 |
| 9 days | ~10.0 | ~15.0 |
Data synthesized from figures in Wagner et al., 2014. Fold change is relative to DMSO-treated control cells.[3]
Proposed Combination Strategies
Based on the known signaling pathways that regulate pancreatic β-cell fate and function, we propose combining this compound with inhibitors of Glycogen Synthase Kinase 3 (GSK3) or Transforming Growth Factor-beta (TGF-β) signaling.
Rationale for Combination
-
GSK3 Inhibitors: GSK3 is known to negatively regulate PDX1 protein stability through phosphorylation, leading to its degradation.[4] Inhibition of GSK3 could therefore potentiate the effects of this compound by stabilizing the newly synthesized PDX1 protein, leading to a more sustained and robust induction of the β-cell phenotype.
-
TGF-β Inhibitors: TGF-β signaling has been shown to inhibit pancreatic β-cell proliferation.[5] Combining this compound with a TGF-β inhibitor could not only promote the differentiation of progenitor cells into β-like cells but also encourage their subsequent expansion.
Experimental Protocols for Combination Studies
The following protocols are designed for in vitro studies using the PANC-1 cell line. Researchers should optimize these protocols for their specific cell types and experimental conditions.
General Experimental Workflow
Protocol 1: Cell Culture and Maintenance of PANC-1 Cells
-
Cell Line: PANC-1 (ATCC® CRL-1469™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Combination Treatment of PANC-1 Cells
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of a selected GSK3 inhibitor (e.g., CHIR99021) or TGF-β inhibitor (e.g., SB431542) in DMSO.
-
-
Treatment:
-
On the day of treatment, prepare serial dilutions of each compound and their combinations in the culture medium.
-
A suggested matrix for a combination experiment is provided in Table 3.
-
Replace the medium with the compound-containing medium. Include a DMSO vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days). For longer treatments, replace the medium with fresh compound-containing medium every 2-3 days.
Table 3: Example Dosing Matrix for Combination Experiment (Concentrations in µM)
| This compound | This compound | This compound | This compound | |
| 0 | 1.25 | 2.5 | 5.0 | |
| Compound X: 0 | DMSO Control | This compound only | This compound only | This compound only |
| Compound X: Y₁ | Cmpd X only | Combination | Combination | Combination |
| Compound X: Y₂ | Cmpd X only | Combination | Combination | Combination |
| Compound X: Y₃ | Cmpd X only | Combination | Combination | Combination |
| Y₁, Y₂, Y₃ represent different concentrations of the combination compound (GSK3i or TGF-βi). |
Protocol 3: Analysis of Gene Expression by quantitative PCR (qPCR)
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for target genes (e.g., PDX1, INS, GCG, SST) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
Protocol 4: Analysis of Protein Expression by Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against PDX1, Insulin/C-peptide, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Protocol 5: Analysis of Protein Expression and Localization by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compounds as described in Protocol 2.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block with 1% BSA.
-
Incubate with primary antibodies (e.g., anti-PDX1, anti-C-peptide).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips and visualize using a fluorescence microscope.
Data Presentation and Interpretation
The results of combination experiments can be analyzed for synergistic, additive, or antagonistic effects. The Combination Index (CI) method of Chou and Talalay is a widely accepted method for quantifying these interactions.
Table 4: Expected Outcomes and Interpretations
| Experimental Outcome | Interpretation |
| Synergism (CI < 1) | The effect of the combination is greater than the sum of the effects of individual compounds. |
| Additive Effect (CI = 1) | The effect of the combination is equal to the sum of the effects of individual compounds. |
| Antagonism (CI > 1) | The effect of the combination is less than the sum of the effects of individual compounds. |
Conclusion
The protocols and application notes provided herein offer a framework for investigating the potential of combining this compound with other small molecules to enhance the induction of a pancreatic β-cell-like phenotype. By rationally selecting combination partners based on known signaling pathways, researchers can explore novel strategies for cellular reprogramming and drug discovery in the context of diabetes and regenerative medicine. The proposed combinations with GSK3 and TGF-β inhibitors are based on strong biological rationales and provide a starting point for more extensive investigations into the synergistic potential of this compound.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Regulates Steady-state Levels of PDX1 via the Reciprocal Actions of GSK3 and AKT Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
BRD7552: Application Notes and Protocols for Induction of Endogenous Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD7552 is a small molecule that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2][3] PDX1 is a master regulatory transcription factor crucial for pancreas development and the function of mature β-cells.[1][4] This document provides detailed application notes and protocols for the utilization of this compound in in vitro studies to modulate endogenous gene expression. The mechanism of action, experimental workflows, and quantitative data are presented to guide researchers in leveraging this chemical tool for studies related to cell fate reprogramming and pancreatic β-cell biology. While initially explored in the context of alternatives to genetic manipulation, it is important to note that this compound's primary described function is in the induction of gene expression, rather than direct application in CRISPR-Cas9 gene editing workflows.
Mechanism of Action
This compound induces the expression of the endogenous PDX1 gene through a mechanism involving epigenetic modifications and the transcription factor FOXA2.[1][3][5] Studies have shown that this compound treatment leads to changes in histone H3 tail modifications at the PDX1 promoter, consistent with transcriptional activation.[1] Specifically, an increase in histone H3 acetylation and H3K4 trimethylation (H3K4me3), along with a decrease in H3K9 trimethylation (H3K9me3), has been observed.[1] The activity of this compound is dependent on the presence of the transcription factor FOXA2, suggesting that this compound may act upstream of or in concert with FOXA2 to modulate the chromatin state of the PDX1 promoter and initiate transcription.[1]
Figure 1: Proposed signaling pathway for this compound-induced PDX1 expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene and protein expression as reported in various studies.
Table 1: Effect of this compound on PDX1 Expression in PANC-1 Cells
| Assay Type | Concentration Range (µM) | Treatment Duration | Observed Effect |
| qPCR (PDX1 mRNA) | 1.25 - 10 | 3, 5, and 9 days | Dose-dependent increase in PDX1 mRNA.[2] |
| Western Blot (PDX1 protein) | 2.5 - 10 | 5 days | Dose-dependent increase in PDX1 protein.[2] |
| ELISA (PDX1 protein) | 2.5 - 10 | 3 days | Dose-dependent increase in PDX1 protein.[2] |
| ChIP-qPCR (Histone Marks) | 5 | 3 days | Increased H3 acetylation and H3K4me3 at the PDX1 promoter.[2] |
Table 2: Effect of this compound on Gene Expression in Primary Human Cells
| Cell Type | Assay Type | Concentration Range (µM) | Treatment Duration | Observed Effect |
| Primary Human Islets | qPCR (PDX1 mRNA) | 2.5 - 10 | 3 and 5 days | Dose-dependent induction in 3 out of 5 donor samples.[2] |
| Primary Human Islets | qPCR (Insulin mRNA) | 5 - 10 | 5 days | Dose-dependent induction in 3 out of 5 donor samples.[2] |
| Human Duct-Derived Cells (HDDCs) | qPCR (PDX1 mRNA) | 2.5 - 10 | 3 days | Dose-dependent induction in 2 out of 3 donor samples.[2] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cells, such as the PANC-1 human pancreatic ductal carcinoma cell line, with this compound.
Materials:
-
PANC-1 cells (or other target cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed PANC-1 cells into 6-well plates at a density that allows for 70-80% confluency at the time of harvest (e.g., 2 x 10⁵ cells per well).[2] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare working solutions of this compound in complete growth medium from a concentrated stock in DMSO. A typical concentration range to test is 1.25 µM to 10 µM.[2] Prepare a vehicle control with the same final concentration of DMSO (e.g., ≤ 0.1%).
-
Treatment: Aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days).[2] For longer incubation times, replace the medium with fresh compound-containing medium every 2-3 days.
-
Harvesting: After the treatment period, cells can be harvested for downstream analysis such as RNA or protein extraction.
Figure 2: General experimental workflow for this compound treatment and analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in mRNA levels of target genes (e.g., PDX1, Insulin) following this compound treatment.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or probe-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest and a housekeeping gene, and the qPCR master mix.
-
Data Analysis: Perform the qPCR reaction. Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls.
Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modification Analysis
This protocol is for assessing changes in histone modifications at specific gene promoters (e.g., PDX1) in response to this compound.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonicator
-
Antibodies specific to histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3) and a negative control (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for the promoter region of the target gene
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest. Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: Elute the chromatin, reverse the cross-links, and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the promoter region of the target gene. Analyze the data by calculating the percentage of input for each histone modification and comparing the treated samples to the controls.[5]
Conclusion
This compound serves as a valuable chemical probe for studying the regulation of endogenous gene expression, particularly for inducing the key pancreatic transcription factor PDX1. The provided protocols and data offer a framework for researchers to utilize this compound in their investigations into cell reprogramming, pancreatic β-cell biology, and the development of potential therapeutic strategies for diabetes. Its well-defined, FOXA2-dependent epigenetic mechanism of action makes it a useful tool for dissecting the molecular pathways governing cell fate.[6]
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging diabetes therapies: Bringing back the β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Engineering: Inducing Stable Phenotypes with BRD7552 and Generating Genetically Stable Cell Lines
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on two distinct but related areas of cellular engineering: the chemical induction of a stable cellular phenotype using the small molecule BRD7552, and the generation of genetically stable cell lines through conventional transfection and selection methods. It is crucial to distinguish between these two approaches. This compound treatment can induce a sustained, but reversible, change in gene expression and cell phenotype. In contrast, the generation of a stable cell line involves the permanent integration of foreign DNA into the host cell's genome, leading to heritable expression of a gene of interest. This document provides detailed methodologies for both applications to guide researchers in selecting the appropriate technique for their experimental goals.
Part 1: Inducing a Stable Phenotype with this compound Treatment
This compound is a small molecule identified through high-throughput screening that has been shown to be a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor in pancreatic development and the maintenance of mature β-cell function.[1] Treatment with this compound can drive a sustained phenotypic shift in certain cell types, such as the human pancreatic ductal carcinoma cell line PANC-1, towards a more endocrine-like state, including the expression of insulin.[2][3] This effect, however, is reversible upon withdrawal of the compound.[2]
Mechanism of Action
This compound's mechanism of action involves the epigenetic regulation of the PDX1 gene promoter.[3] Its activity is dependent on the presence of the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[3] this compound is thought to enhance the activity or expression of FOXA2, which then binds to the PDX1 promoter.[2][4] This binding event is associated with changes in histone modifications consistent with transcriptional activation, including increased histone H3 acetylation and H3K4 trimethylation, and a decrease in the repressive H3K9 trimethylation mark.[3] These epigenetic alterations create a more permissive chromatin environment, leading to the upregulation of PDX1 gene expression.[5]
Quantitative Data Presentation
The effects of this compound on PDX1 expression are both dose- and time-dependent. The following tables summarize the quantitative data from studies using the PANC-1 cell line.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression [1]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) after 5 days |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression (5 µM this compound) [1]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Experimental Protocols
The following protocols are for the treatment of PANC-1 cells with this compound and subsequent analysis of gene expression by quantitative PCR (qPCR).
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: PANC-1 human pancreatic ductal carcinoma cells.
-
Culture Conditions: Culture PANC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[1]
-
Treatment: On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Prepare a DMSO-only vehicle control.[1][3]
-
Incubation: Remove the old medium from the cells and add 2 mL of the prepared media. Incubate for the desired duration (e.g., 3, 5, or 9 days). For longer treatments, refresh the medium containing the compound every 2-3 days.
-
Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and proceed to downstream analysis such as RNA or protein extraction.
Protocol 2: Gene Expression Analysis by qPCR
-
RNA Isolation: Isolate total RNA from the treated and control cells using a commercially available RNA extraction kit, following the manufacturer's instructions.[1]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[1]
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a SYBR Green-based reagent, forward and reverse primers for PDX1 and a reference gene (e.g., GAPDH), and nuclease-free water.[1]
-
Perform the qPCR reaction using a standard three-step cycling protocol: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.[1]
-
Include a melt curve analysis to verify product specificity.[1]
-
-
Data Analysis: Calculate the relative expression of PDX1 using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.[1]
Part 2: Developing a Genetically Stable Cell Line
The generation of a genetically stable cell line involves the introduction of a gene of interest into a host cell line in such a way that the gene is integrated into the host's genome and is heritably expressed over many cell generations.[6][7] This is typically achieved by co-expressing the gene of interest with a selectable marker, such as an antibiotic resistance gene, and then using the corresponding antibiotic to select for cells that have successfully integrated the foreign DNA.[8][9]
Principle
The process begins with transfecting host cells with an expression vector that contains both the gene of interest and a selectable marker.[8] Following transfection, the cells are cultured in a medium containing a selective agent (e.g., an antibiotic).[10] Only the cells that have successfully integrated the vector into their genome and express the resistance gene will survive.[10] These surviving cells can then be isolated and expanded to generate a clonal population, resulting in a homogenous and genetically stable cell line.[11]
Experimental Protocols
Protocol 3: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before starting the selection process, it is critical to determine the minimum concentration of the selective antibiotic that will kill all non-transfected cells within a reasonable timeframe (typically 7-10 days).[8]
-
Seed the host cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency).
-
Prepare a series of dilutions of the selective antibiotic (e.g., G418, Puromycin, Hygromycin B) in the normal growth medium.[8]
-
The next day, replace the medium in the wells with the medium containing the various antibiotic concentrations. Include a no-antibiotic control.
-
Incubate the cells and observe them every 2-3 days, replacing the selective medium as needed.[8]
-
After 7-10 days, identify the lowest antibiotic concentration that results in 100% cell death. This concentration will be used for the selection of stably transfected cells.
Protocol 4: Transfection and Selection of Stable Cells
-
Transfection: Transfect the host cells with the expression vector containing your gene of interest and the appropriate antibiotic resistance gene using a suitable transfection method (e.g., lipid-based transfection, electroporation, or viral transduction).[11][12]
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[11]
-
Selection: Passage the cells at a low density (e.g., 1:10 or 1:20 dilution) into a new culture dish containing growth medium supplemented with the pre-determined optimal concentration of the selective antibiotic.[10]
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.[8] Continue this process for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
Protocol 5: Isolation and Expansion of Clonal Cell Lines
-
Colony Isolation: Once colonies are large enough, they can be isolated using one of several methods:
-
Cloning Cylinders: Place a cloning cylinder greased with sterile vacuum grease over a well-isolated colony. Add a small amount of trypsin to detach the cells within the cylinder, then transfer the cell suspension to a new well.
-
Manual Picking: Gently scrape a single colony with a sterile pipette tip and transfer it to a new well.
-
Limiting Dilution: Create a serial dilution of the resistant cell pool and plate the cells in 96-well plates such that there is a statistical probability of plating a single cell per well.[13]
-
-
Expansion: Expand the isolated clones in selective medium until they have reached a sufficient number for further characterization and banking.[11]
-
Characterization: Analyze the expanded clones for the expression of the gene of interest (e.g., by qPCR, Western blot, or functional assay) and confirm the genetic stability of the cell line.[14]
-
Cell Banking: Cryopreserve the characterized clonal cell lines to create a master cell bank and a working cell bank for future experiments.
This compound is a valuable chemical tool for inducing a stable, yet reversible, PDX1-positive phenotype in relevant cell types, which is useful for studies on cell differentiation and reprogramming.[5] However, for applications requiring long-term, heritable gene expression, such as recombinant protein production or the creation of reporter cell lines, the generation of a genetically stable cell line through transfection and antibiotic selection is the appropriate methodology.[6][15] The protocols provided herein offer a comprehensive guide for researchers to successfully implement both of these powerful techniques in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. betalifesci.com [betalifesci.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. origene.com [origene.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. New approaches for characterization of the genetic stability of vaccine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for BRD7552 in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the small molecule BRD7552, a known inducer of Pancreatic and Duodenal Homeobox 1 (PDX1). While direct co-culture studies with this compound are not extensively documented in the provided search results, this document outlines its established effects on single-cell cultures and proposes detailed protocols for investigating its potential in relevant co-culture systems.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening that has been shown to upregulate the expression of PDX1, a critical transcription factor involved in pancreas development and the function of mature β-cells.[1][2] The induction of PDX1 by this compound is both dose- and time-dependent and has been observed in human pancreatic cell lines (PANC-1), primary human islets, and human duct-derived cells.[1][3] Mechanistically, this compound is proposed to act through the transcription factor FOXA2 and involves epigenetic modifications at the PDX1 promoter, leading to transcriptional activation.[1][3] Prolonged treatment with this compound has also been shown to increase the expression of insulin (B600854).[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on PDX1 and insulin expression in PANC-1 cells and human islets.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells (5-Day Treatment) [3]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression in PANC-1 Cells (5 µM Treatment) [3]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Table 3: Dose-Dependent Induction of Insulin mRNA by this compound in PANC-1 Cells (9-day treatment) [5]
| This compound Concentration (µM) | Insulin mRNA Fold Change |
| 0.625 | ~2 |
| 1.25 | ~3 |
| 2.5 | ~5 |
| 5 | ~8 |
| 10 | ~12 |
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The diagram below illustrates the proposed mechanism by which this compound induces PDX1 gene expression.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination shows promise in causing regression in cancer tumors [medicalnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting BRD7552 Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with BRD7552 in aqueous solutions. The following question-and-answer format directly tackles common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A1: this compound is a hydrophobic molecule with very low intrinsic solubility in aqueous solutions. Direct dissolution in water-based buffers is generally unsuccessful. It is classified as a poorly soluble compound, which necessitates the use of an organic solvent to first create a concentrated stock solution before further dilution into your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing a concentrated stock solution of this compound. It has been shown to dissolve this compound at concentrations as high as 100 mg/mL, although for practical laboratory use, preparing a 10 mM stock is common practice. Ensure you are using anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What should I do?
A3: This common issue is known as solvent-shift precipitation. It occurs because the high concentration of this compound in the DMSO stock is far above its solubility limit in the aqueous medium. When the DMSO is diluted, this compound crashes out of the solution. To prevent this:
-
Minimize the volume of DMSO stock: Use a higher concentration stock solution so that the final percentage of DMSO in your aqueous medium is as low as possible (ideally ≤ 0.1% for most cell culture experiments).
-
Rapid mixing: Add the DMSO stock to your aqueous solution while vigorously vortexing or stirring. This rapid dispersion helps to prevent localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm the medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock.
Q4: Even with careful dilution, I'm still observing precipitation. Are there alternative formulation strategies?
A4: Yes, for experiments requiring higher concentrations of this compound where simple DMSO dilution is insufficient, a co-solvent system can be employed. A widely used formulation for in vivo and in vitro studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation can achieve a this compound concentration of at least 2.5 mg/mL in a clear solution.[1]
Q5: How can I improve the dissolution of this compound in the initial organic solvent?
A5: If you encounter difficulty dissolving this compound in DMSO, gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in the dissolution process.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (140.52 mM) | [1] |
| DMF | ~25 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:5) | ~0.2 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder (MW: 711.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 7.12 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
Objective: To dilute the concentrated DMSO stock into an aqueous cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Target aqueous solution (e.g., cell culture medium), pre-warmed to 37°C
-
Sterile conical tube or flask
-
Vortex mixer or magnetic stirrer
Methodology:
-
Pre-warm Medium: Ensure your target aqueous solution is at the appropriate experimental temperature (typically 37°C).
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock:
-
Volume of Stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Vigorously vortex or stir the 10 mL of aqueous solution. While it is mixing, slowly add the 10 µL of the DMSO stock solution drop-by-drop or by pipetting it into the vortex. This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.
-
Final Mix: Continue to mix for a brief period to ensure homogeneity. The solution is now ready for use in your experiment.
Visual Guides
Troubleshooting Workflow for this compound Insolubility
References
BRD7552 Technical Support Center: Mitigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BRD7552, a novel small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified through high-throughput screening that has been shown to upregulate the expression of PDX1, a critical transcription factor for pancreas development and mature β-cell function.[1] Its mechanism of action is believed to be mediated through the transcription factor FOXA2 and involves epigenetic modifications at the PDX1 promoter, leading to transcriptional activation.[1][2]
Q2: What are off-target effects and why should I be concerned when using this compound?
A2: Off-target effects occur when a small molecule interacts with and alters the activity of molecules other than its intended biological target.[3] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target effect (PDX1 induction).[3] They can also cause cellular toxicity or other unforeseen biological consequences.[3]
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
A3: Potential indicators of off-target effects include:
-
Unexpected Phenotypes: Observing cellular responses that are not readily explained by the known function of PDX1.
-
Cellular Toxicity: A significant decrease in cell viability at concentrations where off-target engagement may be more likely.
-
Inconsistency with Genetic Validation: The phenotype observed with this compound treatment is not replicated when PDX1 is overexpressed by genetic methods (e.g., transfection with a PDX1 expression vector).
Q4: How can I determine an optimal concentration of this compound to maximize on-target effects while minimizing off-target effects?
A4: A careful dose-response analysis is crucial. You should determine the lowest concentration of this compound that produces the desired on-target effect (e.g., a significant increase in PDX1 mRNA or protein levels). Using concentrations well above the EC50 for PDX1 induction may increase the likelihood of off-target effects. Refer to the dose-response data in Table 1 as a starting point.
On-Target Activity of this compound
This compound induces PDX1 expression in a dose- and time-dependent manner. The following tables summarize quantitative data from studies in PANC-1 human pancreatic ductal carcinoma cells.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) after 5 days |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| Data is illustrative and based on published findings.[2] |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression at 5 µM
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| Data is illustrative and based on published findings.[2] |
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound action.[2]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that an observed phenotype is due to an off-target effect of this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting suspected off-target effects.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects
Objective: To determine the concentration range at which this compound elicits its on-target effect (PDX1 induction) and to identify if the phenotype of interest only occurs at higher, potentially off-target, concentrations.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well format (e.g., 12-well or 24-well plates).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium. A recommended starting range based on published data is 0.5 µM to 20 µM. Include a DMSO vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 72 hours).
-
Endpoint Analysis:
-
On-Target Readout: Harvest a subset of cells from each concentration to quantify PDX1 mRNA levels using RT-qPCR or protein levels via Western blot.
-
Phenotypic Readout: In parallel, measure your phenotype of interest (e.g., cell viability, expression of another marker, morphological changes) for each concentration.
-
-
Data Analysis: Plot the dose-response curves for both PDX1 induction and your phenotype. If the phenotype only manifests at concentrations significantly higher than those required for robust PDX1 induction, it may be an off-target effect.
Protocol 2: Orthogonal Validation with an Alternative PDX1 Inducer
Objective: To determine if the observed phenotype is specific to this compound or is a general consequence of PDX1 induction.
Methodology:
-
Select an Orthogonal Method: Choose an alternative method to induce PDX1 expression that is mechanistically different from this compound. This could be another small molecule with a different chemical scaffold or a genetic approach such as transient transfection of a PDX1 expression plasmid.
-
Titrate the Orthogonal Method: If using another small molecule, perform a dose-response to find a concentration that yields a similar level of PDX1 induction as your effective dose of this compound. If using a genetic method, validate the level of PDX1 overexpression.
-
Phenotypic Assay: Treat your cells with this compound and the orthogonal method in parallel.
-
Compare Outcomes: If the orthogonal method recapitulates the phenotype observed with this compound, it is more likely that the effect is on-target and mediated by PDX1. If the phenotype is unique to this compound treatment, it suggests a potential off-target effect.
Protocol 3: Genetic Validation via FOXA2 Knockdown
Objective: To confirm that the on-target activity of this compound and the observed phenotype are dependent on its proposed upstream effector, FOXA2.
Methodology:
-
siRNA Transfection: Transfect your cells with a validated siRNA targeting FOXA2. Include a non-targeting scramble siRNA as a control.
-
Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells to confirm efficient knockdown of FOXA2 protein by Western blot.
-
This compound Treatment: Treat the remaining FOXA2-knockdown and scramble control cells with an effective concentration of this compound (e.g., 5 µM) and a DMSO vehicle control.
-
Analysis:
-
Measure PDX1 expression in all conditions. This compound-mediated induction of PDX1 should be significantly blunted in the FOXA2-knockdown cells.
-
Measure your phenotype of interest. If the phenotype is also abolished in the FOXA2-knockdown cells treated with this compound, it provides strong evidence that the effect is mediated through the intended on-target pathway.
-
Protocol 4: Global Profiling with RNA-Sequencing
Objective: To obtain an unbiased, transcriptome-wide view of the effects of this compound and identify potential off-target gene expression changes.
Methodology:
-
Experimental Setup: Treat your cells with an effective concentration of this compound and a DMSO vehicle control for a relevant time period. Include at least three biological replicates for each condition.
-
RNA Extraction: Harvest the cells and extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential expression analysis to identify all genes that are significantly up- or down-regulated by this compound treatment compared to the DMSO control.
-
Interpretation: The list of differentially expressed genes will include the on-target signature (PDX1 and its known downstream targets) as well as any potential off-target gene regulations. Pathway analysis of these off-target genes can provide insights into unintended cellular processes affected by this compound.
-
Experimental Workflow for Off-Target Identification
References
why is BRD7552 not inducing PDX1 in my cells?
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot experiments where BRD7552 is not inducing PDX1 expression in your cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a small molecule identified through high-throughput screening that has been shown to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1).[1][2][3] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][4][5] The mechanism of action for this compound involves epigenetic modifications at the PDX1 promoter, leading to transcriptional activation.[1][2][6] This process is dependent on the presence of the transcription factor FOXA2.[1][2][3]
Q2: In which cell types has this compound been shown to be effective?
This compound has been demonstrated to induce PDX1 expression in several human cell types, including the PANC-1 pancreatic ductal carcinoma cell line, primary human islets, and primary human duct-derived cells.[1][2] It has also been shown to be effective in mouse αTC cells.[1]
Q3: Are there cell types where this compound might not work?
Yes. For example, in mouse βTC cells, which already express high levels of PDX1, this compound did not show further induction.[1] This suggests that the compound's efficacy may be cell-type specific and dependent on the basal expression level of PDX1 and the presence of necessary co-factors like FOXA2.
Q4: What is the proposed signaling pathway for this compound-mediated PDX1 induction?
This compound is believed to act upstream of or in concert with the transcription factor FOXA2. This leads to epigenetic changes at the PDX1 promoter, such as increased histone H3 acetylation and H3K4 trimethylation, which are marks of active chromatin.[2] These changes create a more permissive environment for transcription, resulting in increased PDX1 gene expression.[2]
Caption: Proposed signaling pathway of this compound action.
Troubleshooting Guide
If you are not observing PDX1 induction with this compound, please review the following potential issues.
Section 1: Compound Integrity and Handling
Q1.1: How can I be sure my this compound compound is active?
-
Source and Purity: Ensure the compound was sourced from a reputable supplier. Check the certificate of analysis for purity. Note that two CAS numbers are sometimes associated with this compound (1137359-47-7 and 1570067-44-5); verify you have the correct one.[2]
-
Stereoisomer: The activity of this compound is stereospecific. The inactive stereoisomer, BRD0749, has very weak effects on PDX1 expression.[1]
-
Storage: Store the compound as recommended by the supplier, typically as a powder at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Q1.2: How should I prepare and use the this compound solution?
-
Solubility: this compound is soluble in DMSO (≥ 2.5 mg/mL) but insoluble in ethanol (B145695) and water.[2] Prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Final DMSO Concentration: When treating your cells, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. Remember to include a vehicle-only (DMSO) control in your experiments.
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL (3.51 mM) |
| Ethanol | Insoluble |
| Water | Insoluble |
| Source: [2] |
Section 2: Experimental Design and Cell Culture
Q2.1: Is my cell line appropriate for this experiment?
-
FOXA2 Expression: The activity of this compound is critically dependent on the transcription factor FOXA2.[1][2] Verify that your cell line expresses FOXA2 at the mRNA and protein level. If FOXA2 is absent or expressed at very low levels, this compound will likely be ineffective. A knockdown of FOXA2 has been shown to abolish PDX1 induction by this compound.[1][2]
-
Basal PDX1 Expression: this compound may not further induce PDX1 in cells that already have high endogenous levels of the protein.[1] It is recommended to measure the basal PDX1 expression in your cell line.
-
Cell Line Origin: The compound has been validated in pancreatic ductal cells.[1] Its efficacy in other cell lineages is not well-established.
Q2.2: Are my treatment conditions optimal?
-
Dose-Response: The effect of this compound is dose-dependent. A maximal effect in PANC-1 cells was observed at 5 µM.[2][3] It is crucial to perform a dose-response experiment (e.g., 0.5, 1, 2.5, 5, 10 µM) to determine the optimal concentration for your specific cell line.
-
Time-Course: The induction of PDX1 by this compound is also time-dependent. In PANC-1 cells, a noticeable increase was seen after 3 days, with more pronounced effects at 5 and 9 days.[1][3] Short exposure times may not be sufficient to observe a significant change. A time-course experiment (e.g., 3, 5, 7, 9 days) is highly recommended.
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) in PANC-1 cells (5-day treatment) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| Source: [3] |
| Treatment Duration (Days) with 5 µM this compound | Fold Change in PDX1 Expression (Mean ± SD) in PANC-1 cells |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| Source: [3] |
Q2.3: Could my cell culture conditions be interfering with the experiment?
-
Cell Density: Seed cells at a consistent density that avoids both sparse and overly confluent cultures during the treatment period. High confluency can lead to changes in gene expression and reduce the effectiveness of the compound.
-
Serum Concentration: Components in serum can sometimes bind to small molecules, reducing their effective concentration. If results are inconsistent, consider testing different serum concentrations or using a serum-free medium if appropriate for your cells.
-
Passage Number: Use cells with a low passage number to ensure experimental reproducibility, as high-passage cells can undergo genetic and phenotypic drift.
Section 3: Data Collection and Analysis
Q3.1: How should I measure PDX1 induction?
-
Methodology: The primary methods for assessing PDX1 induction are quantitative real-time PCR (qPCR) for mRNA levels and Western Blot for protein levels.[1]
-
Controls:
-
Vehicle Control: Always include a DMSO-treated control to account for solvent effects.
-
Untreated Control: A control without any treatment.
-
Positive Control: If possible, use a positive control for PDX1 induction, such as genetic overexpression of PDX1 or treatment with another known inducer.[6] This will validate your detection assay.
-
Housekeeping Genes/Proteins: Use validated housekeeping genes (e.g., GAPDH, ACTB) for qPCR and loading controls (e.g., Actin, Tubulin) for Western Blot to normalize your data.
-
Q3.2: My qPCR results show no change. What could be wrong?
-
Primer Design: Ensure your qPCR primers for PDX1 and housekeeping genes are specific and efficient. Validate them by checking for a single peak in the melt curve analysis and running a standard curve to assess efficiency.
-
RNA Quality: Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.
-
Reverse Transcription: Ensure the reverse transcription reaction is efficient.
Q3.3: My Western blot is not showing a PDX1 band. What should I check?
-
Antibody Validation: Confirm that your primary antibody against PDX1 is validated for Western Blotting in your species of interest and is known to work in your application.
-
Protein Extraction: Use a lysis buffer that efficiently extracts nuclear proteins, as PDX1 is a transcription factor.
-
Positive Control Lysate: Use a cell lysate known to express PDX1 (e.g., from PANC-1 cells or cells overexpressing PDX1) as a positive control to confirm your Western Blot protocol and antibody are working correctly.
Key Experimental Protocols
General Experimental Workflow
Caption: General workflow for analyzing this compound's effect.
Protocol 1: Cell Culture and Treatment
-
Seeding: Seed PANC-1 cells (or your cell line of interest) in appropriate culture plates (e.g., 6-well plates at 2 x 10^5 cells per well).[3]
-
Incubation: Allow cells to attach and grow overnight at 37°C and 5% CO2.[3]
-
Treatment: Prepare working solutions of this compound in culture medium from a concentrated DMSO stock. Aspirate the old medium and add the medium containing this compound or vehicle (DMSO) control.
-
Long-term Incubation: Incubate cells for the desired duration (e.g., 3, 5, or 9 days). For longer time points, consider replacing the medium with a freshly prepared compound every 2-3 days.
Protocol 2: Quantitative PCR (qPCR) for PDX1 mRNA
-
RNA Extraction: At the end of the treatment period, wash cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.[1][7]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[1][7]
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for PDX1 and a housekeeping gene (e.g., GAPDH).[1] A typical reaction would be in a 384-well plate format read by a compatible instrument.[1]
-
Analysis: Calculate the relative expression of PDX1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
| Gene | Forward Primer Sequence | Reverse Primer Sequence |
| PDX1 | AGAGCATGACGGAGTCAGAG | GTAGGCGCCGCTTACTTT |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| Source: [3] |
Protocol 3: Western Blot for PDX1 Protein
-
Protein Extraction: Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against PDX1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to confirm equal protein loading.
If you continue to experience issues after following this guide, please contact our technical support team with your detailed experimental setup and results.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Batch-to-Batch Variability of BRD7552: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing potential batch-to-batch variability of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. By implementing robust quality control measures and understanding potential sources of experimental inconsistency, researchers can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that promotes the expression of PDX1, a key transcription factor in pancreatic development and beta-cell function.[1][2] Its mechanism of action is dependent on the transcription factor FOXA2 and involves epigenetic modifications, such as histone acetylation and methylation, at the PDX1 promoter to activate gene transcription.[2][3][4]
Q2: Why is batch-to-batch variability a concern for small molecules like this compound?
A2: As with any synthetic compound, variations in the manufacturing process can potentially lead to differences between batches. These variations might include differences in purity, the presence of impurities, or slight structural changes, which could affect the molecule's biological activity and lead to inconsistent experimental outcomes.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[4] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: I am not seeing the expected induction of PDX1 expression. What should I do?
A4: First, verify the experimental setup, including cell health, seeding density, and treatment duration. Ensure the this compound concentration is within the effective range (typically 1-10 µM).[2] If the issue persists, it may be related to the specific batch of the compound. We recommend performing the quality control checks outlined in the troubleshooting guide below.
Q5: How can I confirm that the effects I'm seeing are due to on-target activity of this compound?
A5: To confirm on-target activity, consider performing a dose-response experiment to ensure the effect is concentration-dependent.[7] Additionally, using a structurally different small molecule that also induces PDX1 expression can help to validate that the observed phenotype is a result of PDX1 induction.[7]
Troubleshooting Guide: Dealing with Suspected Batch-to-Batch Variability
If you suspect variability in your this compound lot, a systematic approach to quality control can help identify the source of the issue.
Initial Checks & Considerations
| Parameter | Recommendation | Rationale |
| Solubility | Visually inspect the dissolved this compound stock solution for any precipitation. | Incomplete dissolution will lead to an inaccurate final concentration in your experiment. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across experiments and below 0.5%. | High concentrations of solvents can have their own biological effects and may impact cell health. |
| Cell Health | Regularly monitor cell morphology and viability. | Unhealthy cells may not respond appropriately to treatment. |
Workflow for Qualifying a New Batch of this compound
Caption: Workflow for qualifying a new batch of this compound.
Experimental Protocols
Protocol 1: Analytical Purity and Identity Confirmation
While comprehensive analytical chemistry is often performed by the manufacturer, researchers can perform basic checks.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, a new batch can be compared to a previously validated batch. A significant change in the chromatogram, such as the appearance of new peaks or a change in the main peak's retention time, may indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of the compound by verifying its molecular weight.
Protocol 2: Functional Validation via Dose-Response Curve
This experiment is crucial for confirming the biological activity of a new batch.
-
Cell Seeding: Seed PANC-1 cells in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) from both the new and a trusted older batch.
-
Incubation: Incubate the cells for a fixed period (e.g., 72 hours).
-
Analysis: Harvest the cells and perform quantitative PCR (qPCR) to measure the relative expression of PDX1 mRNA.
-
Data Comparison: Compare the EC50 values (the concentration that gives half-maximal response) between the two batches. A significant deviation may indicate a difference in potency.
Expected Dose-Dependent Induction of PDX1 mRNA by this compound in PANC-1 Cells (3-day treatment)
| This compound Concentration (µM) | PDX1 mRNA Fold Change (relative to DMSO) |
| 0.625 | ~1.5 |
| 1.25 | ~2.5 |
| 2.5 | ~4.0 |
| 5.0 | ~6.0 |
Data synthesized from literature.
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BRD7552 Technical Support Center: Enhancing Efficiency in Primary Cells
Welcome to the BRD7552 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cells, with a focus on improving experimental efficiency and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as a potent inducer of Pancreatic and duodenal homeobox 1 (PDX1) expression.[1][2] PDX1 is a master transcription factor crucial for pancreatic development and the function of mature beta-cells.[2][3] The mechanism of action of this compound is dependent on the transcription factor FOXA2 and involves epigenetic modifications.[1][3][4][5][6] Treatment with this compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are markers of active gene transcription, at the PDX1 promoter.[1][6]
Q2: In which cell types has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively increase PDX1 mRNA levels in a dose- and time-dependent manner in various human pancreatic cell types, including the PANC-1 human pancreatic ductal carcinoma cell line, primary human islets, and human ductal-derived cells.[3][7][8]
Q3: What is the recommended concentration range and treatment duration for this compound in primary cells?
A3: Effective concentrations of this compound in primary human islets have been observed in the micromolar range.[9] A dose-dependent induction of PDX1 is typically seen, with significant effects often observed at concentrations around 5 µM.[3][7] The induction of PDX1 expression is also time-dependent, with effects noticeable as early as six hours and increasing with prolonged treatment up to 9 days.[3][8] For long-term experiments, it is recommended to replace the medium with fresh this compound every 2-3 days.[1][7]
Q4: Are the effects of this compound reversible?
A4: Yes, the effects of this compound on PDX1 expression have been shown to be reversible. Studies have demonstrated that PDX1 expression levels return to baseline after a three-day washout of the compound.[5] This indicates that continuous exposure to this compound is likely necessary to maintain its inductive effects.[5]
Q5: What are the expected downstream effects of PDX1 induction by this compound?
A5: As a master regulator of beta-cell function, the induction of PDX1 by this compound can lead to the activation of downstream target genes.[10] Prolonged treatment has been shown to induce the expression of insulin (B600854) mRNA and protein, suggesting a functional shift towards a beta-cell phenotype.[1][3][10]
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using this compound in primary cells and provides potential solutions.
| Problem | Possible Cause | Recommended Action |
| Low or no induction of PDX1 expression | Suboptimal this compound concentration: The concentration may be too low for the specific primary cell type. | Perform a dose-response experiment with concentrations ranging from 1 µM to 10 µM to determine the optimal concentration for your cells.[8] |
| Insufficient treatment duration: The incubation time may not be long enough to see a significant effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours, and longer) to identify the peak of PDX1 expression.[8] | |
| Low FOXA2 Expression: The effect of this compound is dependent on the transcription factor FOXA2.[10] | Assess the basal expression level of FOXA2 in your primary cells using qPCR or Western blot. If levels are low, this may limit the response to this compound. | |
| Compound Instability: Improper storage or handling can lead to reduced activity. | Ensure this compound is stored correctly. Prepare fresh working solutions from a frozen stock for each experiment.[10] | |
| Inherent Biological Variability: Primary cells, especially from different donors, can exhibit significant variability in their response. | Use cells from multiple donors to confirm the observed effects and ensure the results are reproducible.[8] | |
| High Cellular Toxicity or Off-Target Effects | Compound concentration is too high: High concentrations can lead to non-specific toxicity. | Determine the EC50 for PDX1 induction and the CC50 (50% cytotoxic concentration) to establish a therapeutic window.[10] Perform cell viability assays (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different concentrations.[8] |
| Induction of unintended differentiation pathways: The compound may trigger other differentiation pathways. | Monitor the expression of markers for other relevant cell lineages in your primary cell culture using qPCR.[10] | |
| Activation of cellular stress response pathways: Treatment with a bioactive compound can induce stress. | Assess markers of common stress pathways, such as apoptosis or DNA damage response, via Western blot or specific functional assays.[10] | |
| Difficulty Replicating Published Results | Differences in experimental conditions: Minor variations in cell culture conditions, passage number, or reagent sources can impact results. | Adhere as closely as possible to the detailed experimental protocols provided. Ensure consistent cell culture practices. |
| Assay sensitivity: The assays used may not be sensitive enough to detect changes. | For qPCR, validate primer efficiency and use appropriate housekeeping genes for normalization. For protein analysis, confirm the sensitivity and specificity of the antibodies used.[10] |
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on PDX1 and insulin expression in different cell types.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression
| Cell Type | Treatment Duration | This compound Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO) |
| PANC-1 Cells | 5 days | 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 | ||
| 5 | 8.2 ± 0.9 | ||
| 10 | 12.5 ± 1.3 | ||
| Primary Human Islets | 3-5 days | 2.5 | Significant induction observed |
| 5 | Significant induction observed | ||
| 10 | Significant induction observed | ||
| Data for PANC-1 cells is from a representative study.[4] Data for primary human islets is based on observations of significant induction in a majority of donor samples.[3][9] |
Table 2: Time-Course of this compound-Induced PDX1 Expression in PANC-1 Cells (5 µM this compound)
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| Data is from a representative study in PANC-1 cells.[4] |
Table 3: Dose-Dependent Induction of Insulin mRNA by this compound in PANC-1 Cells (9-day treatment)
| This compound Concentration (µM) | Insulin mRNA Fold Change (vs. DMSO) |
| 0.625 | ~2 |
| 1.25 | ~4 |
| 2.5 | ~6 |
| 5 | ~8 |
| Data is synthesized from graphical representations in published literature.[6] |
Experimental Protocols
Protocol 1: Treatment of Primary Human Islets with this compound
-
Islet Culture: Upon receipt, gently wash primary human islets with culture medium (e.g., CMRL-1066 or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Culture islets in non-treated dishes at 37°C and 5% CO2. Change the medium every 2-3 days.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentrations. Prepare a DMSO-only vehicle control.[1]
-
Treatment: At each medium change, add the prepared medium containing this compound or DMSO to the islets.[9]
-
Incubation: Incubate the islets for the desired duration. For long-term treatments, refresh the medium with the compound every 2-3 days.[7]
-
Harvesting: After the incubation period, collect the islets for downstream analysis such as RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.[7]
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.[9]
-
qPCR Reaction: Prepare a qPCR master mix containing a SYBR Green-based reagent, forward and reverse primers for the target gene (e.g., PDX1, INS) and a reference gene (e.g., GAPDH), and the cDNA template.[4]
-
Thermal Cycling: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).[4]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.[4][9]
Protocol 3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the protein of interest (e.g., PDX1) and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Protocol 4: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[7]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.[7]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein or histone modification of interest (e.g., H3K4me3, FOXA2) overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.[7][11]
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.[7]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.[7]
-
Analysis: Use qPCR with primers flanking the promoter region of the target gene (e.g., PDX1) to quantify the enrichment of the immunoprecipitated DNA.[1]
Visualizations
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
Caption: General experimental workflow for studying the effects of this compound in primary cells.
Caption: Troubleshooting logic for low PDX1 induction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
BRD7552 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, focusing on why certain cancer cell lines may exhibit a limited response to treatment.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel small molecule identified through high-throughput screening that upregulates PDX1 mRNA and protein levels.[1][2] Its mechanism is dependent on the transcription factor FOXA2 and involves epigenetic modifications at the PDX1 promoter, specifically increasing histone H3 acetylation and H3K4 trimethylation, which are marks of active transcription.[1][2][3] The direct molecular target of this compound has not yet been identified.[4]
Q2: My cancer cells are not responding to this compound. Does this indicate resistance?
A2: While acquired resistance to this compound has not been formally documented in published literature, a lack of response is a common experimental challenge. This is often due to intrinsic factors within the cell line rather than acquired resistance. Key factors include:
-
Low FOXA2 Expression: this compound's activity is critically dependent on the presence of the pioneer transcription factor FOXA2.[2][4] Cell lines with low or absent basal expression of FOXA2 will likely not respond to treatment.[4]
-
Cell Line Specificity: The initial characterization of this compound was performed in the PANC-1 human pancreatic ductal carcinoma cell line.[4] Responsiveness can vary significantly across different cancer cell lines due to their unique genetic and epigenetic landscapes.[4]
-
Suboptimal Treatment Conditions: The induction of PDX1 is both dose- and time-dependent.[1][5] Insufficient concentration or treatment duration will result in a weak or undetectable response.
Q3: What are the expected downstream effects of successful this compound treatment?
A3: Successful treatment with this compound leads to the induction of PDX1 expression.[3] As PDX1 is a master regulator of pancreatic beta-cell function, prolonged treatment can subsequently induce the expression of insulin (B600854) mRNA and protein.[1][2][4] This may push cancer cells toward a more differentiated and less proliferative state.[1]
Q4: How can I validate that this compound is active in my experimental setup?
A4: To confirm the compound's activity, you should first use a responsive positive control cell line, such as PANC-1.[4] Then, measure the direct and downstream targets of the pathway. A significant increase in PDX1 mRNA after 3-5 days, followed by an increase in insulin mRNA after longer treatments (e.g., 9 days), would confirm compound activity.[1][5]
Troubleshooting Guide: Poor or No Response to this compound
| Problem | Possible Cause | Recommended Solution |
| No induction of PDX1 mRNA/protein. | Low or absent FOXA2 expression in the cell line. | Assess basal FOXA2 expression levels via qPCR or Western blot. If levels are low, consider using a different cell line known to express FOXA2, such as PANC-1.[4] |
| Incorrect dose or insufficient treatment duration. | Perform a dose-response and time-course experiment. Start with concentrations ranging from 1 µM to 10 µM for durations of 3, 5, and 9 days.[1][5] | |
| Compound degradation. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High cell toxicity observed. | Concentration is too high for the specific cell line. | Determine the 50% cytotoxic concentration (CC50) for your cell line to establish an appropriate therapeutic window.[4] |
| Variability between experiments. | Inconsistent cell culture conditions. | Ensure consistent cell density at the time of seeding, passage number, and media composition. Replace media with fresh compound every 2-3 days for long-term experiments.[3] |
| Unexpected changes in cell signaling. | Potential off-target effects. | This compound's direct target is unknown. If you observe unexpected phenotypic changes, consider performing transcriptomic analysis (RNA-seq) or a kinome profiling assay to identify potential off-target pathways.[4] |
Quantitative Data Summary
The efficacy of this compound has been quantified in PANC-1 pancreatic cancer cells. The following tables summarize the dose- and time-dependent effects on PDX1 expression.
Table 1: Dose-Dependent Induction of PDX1 mRNA by this compound in PANC-1 Cells (5-Day Treatment) [5]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of PDX1 mRNA Induction by 5 µM this compound in PANC-1 Cells [5]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Visualizations
Caption: Proposed mechanism of this compound action.[5]
Caption: Troubleshooting workflow for non-responsive cell lines.
Key Experimental Protocols
Protocol 1: Cell Treatment with this compound [3][5]
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment (e.g., 2 x 10^5 cells per well for PANC-1). Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create serial dilutions from this stock in culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM).
-
Vehicle Control: Prepare a vehicle control using DMSO at the same final concentration as the highest this compound dose.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the appropriate concentration of this compound or DMSO vehicle.
-
Incubation: Return plates to the incubator. For long-term treatments (>3 days), replace the medium with freshly prepared compound-containing medium every 2-3 days.
-
Harvesting: At the designated time points (e.g., 3, 5, or 9 days), harvest the cells for downstream RNA or protein analysis.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression [3]
-
RNA Extraction: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Quantify RNA concentration and assess purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Prepare qPCR reactions in triplicate using a SYBR Green master mix, the synthesized cDNA template, and gene-specific primers for the target gene (e.g., PDX1, INS) and a stable housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Perform the qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and present the data as a fold change relative to the vehicle-treated control.
Protocol 3: Western Blot for Protein Expression [3]
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PDX1) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software and normalize to the loading control.
References
Technical Support Center: BRD7552 Reconstitution and Handling
Welcome to the technical support center for BRD7552. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the reconstitution and handling of this compound, with a focus on alternative solvents and troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Several suppliers report high solubility in DMSO, ranging from ≥20 mg/mL to as high as 100 mg/mL.[1][2][3][4] For in vivo studies, co-solvent systems are often required.[2][3]
Q2: I've seen conflicting information about the stability of this compound in DMSO. Is it stable?
A2: This is a critical point of consideration. While one supplier has noted that this compound is "unstable in DMSO," numerous other sources and research protocols utilize DMSO as the primary solvent for creating stock solutions for cell-based assays.[1][2][5] MedChemExpress, for instance, provides storage recommendations for this compound in DMSO, suggesting it is stable for up to 6 months at -80°C and 1 month at -20°C.[2][3]
Recommendation: For maximum reproducibility, it is best practice to prepare fresh stock solutions in DMSO before an experiment or use aliquots that have been stored at -80°C for no longer than a few weeks. Avoid multiple freeze-thaw cycles. If long-term stability is a concern for your experimental design, consider using alternative solvents like DMF or ethanol, though solubility may be lower.
Q3: Can I use solvents other than DMSO to reconstitute this compound?
A3: Yes, other organic solvents can be used. Cayman Chemical reports a solubility of 25 mg/mL in N,N-dimethylformamide (DMF) and 10 mg/mL in ethanol.[1][4] However, APExBIO notes that it is insoluble in ethanol, so solubility may be batch-dependent.[6] It is important to note that this compound is generally considered insoluble in water and ethanol.[6]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs due to the rapid change in solvent polarity. Please refer to our detailed Troubleshooting Guide for Precipitation Issues below for a step-by-step approach to mitigate this problem.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Reported Solubility | Source(s) |
| DMSO (Dimethyl Sulfoxide) | ≥20 mg/mL to 100 mg/mL | [1][2][3][4] |
| DMF (N,N-Dimethylformamide) | 25 mg/mL | [1] |
| Ethanol | 10 mg/mL (Conflicting reports of insolubility exist) | [1][4][6] |
| Water | Insoluble | [6] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | [2][3] |
| 10% DMSO, 90% Corn Oil | ≥2.5 mg/mL | [2][3] |
Troubleshooting Guide for Precipitation Issues
Encountering precipitation when diluting a this compound stock solution can compromise your experiment. Follow these steps to troubleshoot the issue.
Issue: Immediate precipitation upon dilution of DMSO stock in aqueous media.
-
Cause: Antisolvent precipitation due to a rapid decrease in solvent polarity. The local concentration of this compound exceeds its solubility limit in the aqueous environment.
-
Solutions:
-
Optimize the Dilution Process:
-
Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations.
-
Increase the Volume of Aqueous Buffer: Diluting into a larger volume can help maintain a lower final concentration.
-
-
Reduce Final Concentration: If experimentally feasible, lower the target final concentration of this compound in your working solution.
-
Gentle Warming: Warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can sometimes help maintain solubility.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help break up any precipitate and aid in dissolution.
-
Use of Co-solvents: For challenging applications, consider using a co-solvent system as detailed in the in vivo preparation protocols, such as those containing PEG300 and Tween-80.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder, MW: 711.63 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 711.63 g/mol = 0.0071163 g = 7.12 mg
-
Weigh out 7.12 mg of this compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Determine the final concentration and volume of the working solution needed. For example, to prepare 10 mL of a 10 µM working solution: V1 (stock) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add the required volume of pre-warmed cell culture medium to a sterile conical tube (e.g., 9.99 mL).
-
While gently vortexing the medium, slowly add the calculated volume of the 10 mM this compound stock solution (e.g., 10 µL) drop-by-drop.
-
Continue to mix for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, refer to the Troubleshooting Guide .
-
Use the working solution immediately for your cell-based assay. For long-term treatments, it is recommended to replace the medium with a freshly prepared working solution every 2-3 days.[5]
-
Visualizations
Caption: Decision workflow for selecting an appropriate solvent for this compound.
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
BRD7552 Technical Support Center: Minimizing Compound Degradation During Storage
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BRD7552 to minimize degradation and ensure experimental reproducibility. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
Encountering variability in your experimental results? Compound degradation during storage might be a contributing factor. This guide provides a structured approach to troubleshoot potential degradation issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow to assess and mitigate potential this compound degradation.
Frequently Asked Questions (FAQs)
Storage of Solid this compound
Q1: What is the recommended temperature for storing solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at 4°C is acceptable for shorter periods (up to 2 years).[1]
Q2: How long can I store solid this compound?
A2: When stored at -20°C, solid this compound is stable for at least three to four years.[1][2]
Preparation and Storage of this compound Solutions
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][4][5] It is also soluble in other organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[2] this compound is insoluble in water.[3]
Q4: Are there any special considerations when using DMSO?
A4: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. It is recommended to use freshly opened DMSO to prepare stock solutions to ensure accurate concentration and minimize the introduction of water, which could affect compound stability.[1]
Q5: How should I store this compound stock solutions?
A5: For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q6: Can I freeze-thaw this compound stock solutions multiple times?
A6: While not explicitly stated in the search results, it is general best practice in chemical biology to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.
Handling this compound in Experiments
Q7: How often should I prepare fresh working solutions of this compound?
A7: It is recommended to prepare fresh working solutions from your frozen stock for each experiment to ensure potency and minimize variability.[6]
Q8: For long-term cell culture experiments, how should I handle this compound?
A8: For experiments lasting several days, it is crucial to replace the cell culture medium with fresh medium containing the appropriate concentration of this compound every 2-3 days.[4][5][7] This practice ensures a consistent concentration of the active compound, as it may degrade in culture conditions at 37°C.
Quantitative Data Summary
The stability of this compound is dependent on its form (solid or in solution) and the storage temperature. The following table summarizes the recommended storage conditions and expected stability.
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years[2] |
| Solid | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
To ensure the integrity of your experiments, adhere to the following protocols for the preparation and use of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous/spectroscopic grade DMSO (newly opened)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Dosing Cells in Culture with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Cultured cells
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Remove the existing medium from your cell cultures and replace it with the medium containing the appropriate concentration of this compound.
-
For vehicle controls, add an equivalent volume of DMSO to the culture medium.
-
For long-term experiments, repeat the media change with freshly prepared this compound-containing medium every 2-3 days.[4][5][7]
-
References
adjusting BRD7552 concentration for different cell densities
Welcome to the technical support center for BRD7552. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments, with a specific focus on adjusting its concentration for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1] PDX1 is a critical transcription factor involved in pancreas development and the function of mature β-cells.[2][3][4] The proposed mechanism of action for this compound involves the activation of the transcription factor FOXA2, which in turn leads to epigenetic modifications at the PDX1 promoter, including increased histone acetylation.[1][2][5] These changes create a more permissive chromatin environment, leading to the upregulation of PDX1 gene expression.[1]
Q2: What is the recommended starting concentration for this compound?
A2: Based on published studies using the PANC-1 human pancreatic cancer cell line, a starting concentration range of 1 µM to 10 µM is recommended.[2][6] The optimal concentration can vary depending on the cell line, cell density, and the desired experimental outcome. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.[6]
Q3: How does cell density affect the potency of small molecule inhibitors like this compound?
A3: The effect of a small molecule can be influenced by cell density.[7][8] At higher cell densities, the effective concentration of the compound per cell may be lower, potentially reducing its observed potency. This is sometimes referred to as the "inoculum effect".[7] Conversely, some cell types at high density may secrete factors that could influence the cellular response to a compound.[7] Therefore, it is crucial to optimize the concentration of this compound for your specific cell seeding density.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[9] It is important to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[10] For storage, it is recommended to keep the stock solution at -20°C or -80°C and protected from light. Aliquoting the stock solution can help minimize freeze-thaw cycles.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no induction of PDX1 expression | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 10 µM to identify the optimal concentration for your cell line and density.[6] |
| Insufficient treatment duration. | Increase the treatment duration. Time-course experiments (e.g., 3, 5, and 9 days) are recommended to determine the peak of PDX1 expression.[2] | |
| Cell type is not responsive. | Confirm that your cell line expresses the necessary factors for this compound activity, such as FOXA2.[5][6] | |
| Poor compound stability. | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment.[10] | |
| High cell toxicity observed | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your cell line. Use concentrations below the toxic threshold for your experiments.[12] |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%).[10] | |
| Inconsistent results between experiments | Variations in cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell density across experiments. It is crucial to seed cells at a density that prevents them from becoming over-confluent during the experiment. |
| Variations in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition to minimize variability in cellular responses.[12] |
Data Presentation
The following table summarizes the dose-dependent effect of this compound on PDX1 mRNA expression in PANC-1 cells after a 5-day treatment period, as reported in the literature. This data can serve as a reference when designing your own experiments.
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| Data is based on studies in PANC-1 cells.[2] |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Different Cell Densities
This protocol outlines a method to determine the optimal concentration of this compound for your specific cell line and a range of cell densities.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Reagents for your chosen endpoint assay (e.g., qPCR for PDX1 expression, cell viability assay)
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension of your desired cell line.
-
Seed cells into a 96-well plate at three different densities (e.g., low, medium, and high). The exact cell numbers will depend on the proliferation rate of your cell line and the duration of the experiment. Aim for densities that will not result in over-confluency by the end of the treatment period.
-
Include wells for a no-cell control (medium only).
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 20 µM).[10]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Endpoint Analysis:
-
After the incubation period, perform your chosen assay to measure the effect of this compound. This could be:
-
Gene Expression Analysis (qPCR): Measure the relative expression of PDX1 mRNA.
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo®): Assess the cytotoxic effects of this compound.
-
Protein Analysis (Western Blot): Measure the levels of PDX1 protein.
-
-
-
Data Analysis:
-
For each cell density, plot the response (e.g., fold change in PDX1 expression, percent cell viability) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for PDX1 induction) or IC50 (for cytotoxicity) for each cell density.
-
Compare the EC50/IC50 values across the different cell densities to determine the optimal concentration range for your future experiments.
-
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDX1 pancreatic and duodenal homeobox 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Cell Density and Intratumoral Heterogeneity in Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent results with BRD7552
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a novel small molecule identified through high-throughput screening that upregulates the expression of PDX1.[1] PDX1 is a critical transcription factor for pancreatic development and the function of mature β-cells.[2][3][4][5] The mechanism of action for this compound is dependent on the transcription factor Forkhead Box Protein A2 (FOXA2).[2][3][4][5] this compound is thought to promote epigenetic modifications, such as histone H3 acetylation and H3K4 trimethylation, at the PDX1 promoter, leading to transcriptional activation.[1][3][6]
Q2: In which cell models has this compound been shown to be effective? A2: this compound has been shown to effectively induce PDX1 expression in the human pancreatic ductal carcinoma cell line PANC-1, as well as in primary human islets and human duct-derived cells.[3][4][5] It has also been observed to increase PDX1 expression in mouse αTC cells.[3] However, it may not cause further induction in cells that already express high basal levels of PDX1, such as mouse βTC cells.[3]
Q3: What are the recommended concentrations and treatment durations for this compound? A3: The optimal concentration and duration depend on the cell type and the specific experimental endpoint. For PANC-1 cells, effective concentrations for inducing PDX1 mRNA and protein range from 1.25 µM to 10 µM.[4] Noticeable induction of PDX1 mRNA can be seen after 3 days of treatment, with more pronounced effects at 5 and 9 days.[2][3] Induction of downstream targets like insulin (B600854) may require longer treatment periods (e.g., 9 days).[1][3]
Troubleshooting Inconsistent Results
Problem: I am not observing any induction of PDX1 expression.
| Possible Cause | Suggested Solution |
| Compound Degradation or Inactivity | Ensure this compound is stored correctly as a stock solution in DMSO. For experiments, always prepare fresh dilutions from the stock.[7] |
| Suboptimal Experimental Conditions | Verify that the concentration and treatment duration are appropriate for your cell type. A dose-response and time-course experiment is recommended. Ensure cells are healthy and not overly confluent. |
| Cell Line Unsuitability | Confirm that your chosen cell line is responsive to this compound. PANC-1 is a commonly used responsive cell line.[1] Some cell lines may have high basal PDX1 expression and may not show further induction.[3] The presence of the co-factor FOXA2 is critical for this compound activity.[3][5] |
| Assay-Related Issues | For qPCR, validate the efficiency of your PDX1 primers. For Western blotting, confirm the specificity and optimal dilution of your PDX1 antibody. |
Problem: I am observing high variability between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture | Standardize cell seeding density to ensure 70-80% confluency at the time of harvest.[7] Use cells within a consistent, low passage number range. |
| Compound Preparation | Ensure the this compound stock solution is fully dissolved before making dilutions. Vortexing or brief sonication may help. Always prepare fresh working solutions for each experiment.[7] |
| Inconsistent Medium Changes | For longer treatment durations (beyond 3 days), the medium containing fresh this compound should be replaced every 2-3 days to maintain compound concentration and nutrient supply.[1][4] |
Problem: PDX1 protein is induced, but downstream effects are absent.
| Possible Cause | Suggested Solution |
| Incorrect Subcellular Localization | PDX1 must translocate to the nucleus to be active. In some cases, this compound-induced PDX1 may remain in the cytoplasm.[7] Confirm localization using immunofluorescence or cellular fractionation followed by Western blot. |
| Lack of Necessary Co-factors | PDX1 often requires other transcription factors to regulate its target genes.[7] The experimental cell model may lack the necessary co-factors for the desired downstream effect (e.g., insulin expression). |
| Insufficient Treatment Duration | The induction of downstream targets like insulin often requires prolonged treatment with this compound (e.g., 9 days) compared to the initial induction of PDX1.[1][3] |
Problem: I am observing high cell toxicity or apoptosis.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Although this compound has been used at concentrations up to 10 µM in PANC-1 cells without affecting apoptosis, sensitivity can be cell-type dependent.[3][7] Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration in your specific cell line and reduce the treatment concentration if necessary.[7] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions, including the control, and is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells (Data from 5-day treatment)
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| Data synthesized from BenchChem Application Note.[2] |
Table 2: Time-Course of PDX1 mRNA Expression with 5 µM this compound in PANC-1 Cells
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| Data synthesized from BenchChem Application Note.[2] |
Visual Guides and Workflows
Caption: Proposed signaling pathway of this compound action.[2][5]
Caption: General experimental workflow for analyzing this compound effects.[2][5]
Caption: Troubleshooting logic for lack of PDX1 induction.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1] Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate overnight to allow for attachment.[2][4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM).[2] Prepare a DMSO-only vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the prepared media containing this compound or DMSO.[2]
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days).[2] For experiments longer than 3 days, replace the medium with freshly prepared compound-containing medium every 2-3 days.[1][4]
-
Harvesting: After incubation, wash the cells once with ice-cold PBS and proceed immediately to RNA or protein extraction.[2][5]
Protocol 2: PDX1 Gene Expression Analysis by qPCR
-
RNA Isolation: Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and extract total RNA using a commercial kit according to the manufacturer's protocol.[2][6]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[6]
-
qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix.[6] Include primers for your target gene (PDX1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Use a standard three-step cycling protocol: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[2][6] Include a melt curve analysis to verify product specificity.[2]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in PDX1 expression relative to the DMSO-treated control.[2]
Protocol 3: PDX1 Protein Analysis by Western Blot
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[5]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5] Use a loading control like β-actin to normalize the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BR_D7552 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces the expression of PDX1, a key transcription factor in pancreatic beta-cell development and function.[1][2][3][4] Its mechanism is dependent on the transcription factor FOXA2 and involves epigenetic modifications, such as altering histone H3 tail modifications at the PDX1 promoter to favor transcriptional activation.[1][2][3]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to effectively induce PDX1 expression in human pancreatic ductal carcinoma cell lines, such as PANC-1, as well as in primary human islet cells and human duct-derived cells.[2][4]
Q3: What is the recommended concentration range for this compound treatment?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental goals. A dose-response experiment is recommended. However, effective concentrations typically range from 1 µM to 10 µM.[3]
Q4: How long should cells be incubated with this compound?
A4: The induction of PDX1 expression by this compound is time-dependent. While effects on mRNA levels can be seen as early as 3 days, more prolonged incubation of 5 to 9 days has been shown to result in a more robust induction of PDX1 and downstream targets like insulin.[5][6][7]
Q5: Is this compound expected to cause cytotoxicity?
A5: At effective concentrations for PDX1 induction, this compound is generally not expected to induce significant apoptosis or cytotoxicity in cell lines like PANC-1.[4] However, it is always recommended to perform a cell viability assay to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no PDX1 induction | Suboptimal this compound concentration. | Perform a dose-response curve with concentrations ranging from 1 µM to 10 µM to identify the optimal concentration for your cell line.[3] |
| Insufficient incubation time. | Increase the treatment duration. A time-course experiment (e.g., 3, 5, and 9 days) is recommended to determine the peak of PDX1 expression.[5][6] | |
| Cell line is not responsive. | Confirm that your cell line expresses FOXA2, as it is required for this compound activity.[2][5] Consider testing a different pancreatic cell line. | |
| Issues with reagents or protocol. | Verify the integrity of your this compound stock solution. Ensure your qPCR or Western blot protocol is optimized for PDX1 detection. | |
| High variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media conditions. |
| Donor-to-donor variability in primary cells. | When using primary human islets, be aware of inherent biological variability. Use multiple donors to confirm results.[3] | |
| Observed Cytotoxicity | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration and use a lower, non-toxic dose.[3] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells (5-Day Treatment)
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression in PANC-1 Cells (5 µM Treatment)
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate overnight at 37°C and 5% CO2.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.[6]
-
Treatment: Remove the old medium from the cells and add the prepared media containing this compound or DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days). For longer incubation times, replace the media with fresh compound-containing media every 2-3 days.[8]
Protocol 2: Quantitative Real-Time PCR (qPCR) for PDX1 Expression
-
RNA Isolation: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a commercially available kit.[6]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers and oligo(dT) primers.[6]
-
qPCR: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for PDX1 and a housekeeping gene (e.g., GAPDH), and nuclease-free water. Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of PDX1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.[3]
Protocol 3: Western Blot for PDX1 Protein Expression
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PDX1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize PDX1 protein levels to a loading control like β-actin or GAPDH.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
identifying and avoiding artifacts in BRD7552 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to help ensure the successful design and execution of your experiments while avoiding common assay artifacts.
Understanding this compound and its Mechanism of Action
This compound is a cell-permeable small molecule identified through high-throughput screening for its ability to potently induce the expression of PDX1.[1][2] PDX1 is a critical transcription factor for pancreas development and the function of mature β-cells, making it a key therapeutic target for diabetes.[3][4] The primary application of this compound is in studying the regulation of PDX1 and its role in pancreatic cell fate, including potential applications in cellular reprogramming and regenerative medicine.[1][5]
The mechanism of action for this compound is dependent on the transcription factor Forkhead Box A2 (FOXA2).[1][2] this compound's activity involves epigenetic modifications at the PDX1 promoter, creating a chromatin environment favorable for transcription.[1][6] Treatment with this compound leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), both of which are marks of active chromatin.[1][7] Conversely, it decreases levels of H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression.[1] These changes facilitate the upregulation of PDX1 gene expression.[1][2] Knockdown of FOXA2 has been shown to abolish the induction of PDX1 by this compound, confirming its central role in the compound's activity.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in various assays.
General Compound Handling
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[5][7] For long-term stability, store the DMSO stock solution at -20°C.[7] The compound is a crystalline solid.[7] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. To avoid precipitation, it is advisable to add the diluted compound to the medium and mix well before applying to cells.
Cell Culture & Treatment
Q2: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
A2: Cytotoxicity can be a concern with any small molecule. First, perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. While maximal PDX1 induction in PANC-1 cells is seen around 5-10 µM, lower concentrations also show activity.[3] Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) as the solvent itself can be toxic. If toxicity persists, consider reducing the treatment duration.
Q3: How long should I treat my cells with this compound to see an effect?
A3: The induction of PDX1 by this compound is time-dependent.[3] An increase in PDX1 mRNA can be observed as early as 3 days, with more pronounced effects seen after 5 to 9 days of treatment in PANC-1 cells.[3] For downstream effects, such as insulin (B600854) expression, longer treatment periods (e.g., 9 days) may be necessary.[4][6] We recommend performing a time-course experiment (e.g., 3, 5, and 9 days) to determine the optimal endpoint for your specific research question.
qPCR Assays
Q4: My qPCR results for PDX1 induction are highly variable. What are the potential causes?
A4: High variability in qPCR can stem from several sources.
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and loading the qPCR plate.
-
RNA Quality: Use a standardized RNA isolation method and assess the quality and integrity of your RNA (e.g., via NanoDrop or Bioanalyzer). Poor quality RNA will lead to inconsistent results.
-
Reverse Transcription (RT) Efficiency: The RT step can be a major source of variability. Ensure consistent input RNA amounts and use a high-quality reverse transcriptase and random primers.
-
Cell Health and Seeding Density: Inconsistent cell seeding density or poor cell health can lead to variable responses to this compound. Ensure a uniform monolayer of healthy, sub-confluent cells at the start of treatment.
Q5: I am not observing significant PDX1 induction after this compound treatment. What should I check?
A5: If you do not see the expected induction, follow this troubleshooting workflow:
-
Confirm Compound Activity: Verify the integrity of your this compound stock. If possible, test it in a positive control cell line, such as PANC-1, where its activity is well-documented.[3]
-
Check Cell Line Competency: The effect of this compound is FOXA2-dependent.[2] Confirm that your cell line expresses sufficient levels of FOXA2.
-
Optimize Assay Conditions: Re-evaluate your treatment concentration and duration. PDX1 induction is both dose- and time-dependent.[3] You may need to increase the concentration (within the non-toxic range) or extend the treatment period.
-
Validate qPCR Assay: Confirm your qPCR primers for PDX1 and the reference gene (e.g., GAPDH) are efficient and specific. Run a melt curve analysis to check for non-specific products.
Western Blot Assays
Q6: I can see PDX1 mRNA induction with qPCR, but I cannot detect an increase in PDX1 protein by Western blot. Why?
A6: Discrepancies between mRNA and protein levels are common.
-
Time Lag: There is often a time lag between transcription (mRNA production) and translation (protein production). You may need to treat cells for a longer duration to allow for sufficient protein accumulation.
-
Antibody Quality: The primary antibody against PDX1 is critical. Ensure you are using a validated antibody at its optimal dilution. Run a positive control (e.g., lysate from cells overexpressing PDX1) to confirm the antibody is working.
-
Protein Extraction and Stability: PDX1 may be susceptible to degradation. Ensure you use a lysis buffer containing protease inhibitors and process samples quickly on ice.
-
Detection Sensitivity: The induced protein levels might be below the detection limit of your Western blot setup. Try to load more protein per lane or use a more sensitive detection reagent (e.g., enhanced chemiluminescence).
Identifying and Avoiding Artifacts
Q7: How can I distinguish a true biological effect of this compound from a potential assay artifact?
A7: This is a critical consideration in drug discovery and chemical biology.
-
Orthogonal Assays: Use different experimental methods to measure the same biological endpoint. For example, if you see PDX1 induction via a qPCR assay, confirm this result by measuring protein levels with a Western blot or by immunofluorescence.[8]
-
Counter-Screens: Use assays to identify compounds that interfere with the measurement technology itself. For fluorescence-based readouts, this could involve running the assay in the absence of cells to check for compound autofluorescence.[9]
-
Structural Analogs: Test structurally related analogs of this compound that are known to be inactive. An inactive analog should not produce the same biological response, helping to confirm the specificity of the active compound.
-
Biological Null Control: As the activity of this compound is FOXA2-dependent, a powerful control is to knock down FOXA2 (e.g., using siRNA).[2] The absence of PDX1 induction in FOXA2-knockdown cells treated with this compound would strongly support a specific, on-target mechanism.[2]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on PDX1 mRNA expression in PANC-1 cells, as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on PDX1 Expression PANC-1 cells were treated with increasing concentrations of this compound for 5 days. PDX1 mRNA levels were quantified by qPCR and normalized to a DMSO control.[3]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression PANC-1 cells were treated with 5 µM this compound for 3, 5, and 9 days. PDX1 mRNA levels were quantified by qPCR and normalized to a day 0 control.[3]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Experimental Protocols & Visualizations
This section provides detailed protocols for key experiments and visual diagrams to illustrate pathways and workflows.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: PANC-1 human pancreatic ductal carcinoma cells.[5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Seeding: Seed PANC-1 cells in the appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) at a density that will ensure they are sub-confluent throughout the treatment period (e.g., 2 x 10⁵ cells per well for a 6-well plate).[3] Allow cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5]
-
Treatment: On the day of treatment, dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 10 µM).[3] Include a DMSO-only vehicle control (at the same final solvent concentration). Remove the old medium from the cells and replace it with the compound-containing or vehicle control medium.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 3, 5, or 9 days), replacing the medium with freshly prepared treatment or control medium every 2-3 days.[3]
-
Harvesting: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and proceed with harvesting for downstream analysis (e.g., RNA isolation or protein lysis).
Protocol 2: Quantitative PCR (qPCR) for PDX1 Gene Expression
-
Total RNA Isolation: Following treatment with this compound, lyse the cells directly in the culture plate using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and QC: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix. In each well of a qPCR plate, combine the master mix, forward and reverse primers for the target gene (PDX1) or a housekeeping gene (e.g., GAPDH), and the diluted cDNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in PDX1 expression.[3] Normalize the Ct value of PDX1 to the Ct value of the housekeeping gene for each sample (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
Protocol 3: Western Blot for PDX1 Protein Detection
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[8]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a precast polyacrylamide gel (e.g., 4-20% gradient) and run the gel to separate proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).[8]
-
Incubate the membrane with a primary antibody against PDX1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for a loading control protein, such as β-actin.[8] Quantify the band intensities using image analysis software.
Visual Diagrams
Caption: Proposed mechanism of this compound action on the PDX1 gene.
Caption: Experimental workflow for PDX1 expression analysis via qPCR.
Caption: Troubleshooting decision tree for unexpected qPCR results.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Purity of a BRD7552 Sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cell-permeable small molecule identified as a potent inducer of PDX1, a key transcription factor in pancreatic development and β-cell function.[1][2] It has the chemical formula C₃₃H₃₃N₃O₁₅ and a molecular weight of 711.6 g/mol .[1] Researchers should note that two CAS numbers, 1137359-47-7 and 1570067-44-5, are often associated with this compound.[1]
Q2: Why is assessing the purity of my this compound sample critical?
The purity of a chemical compound is crucial for ensuring the integrity and reproducibility of experimental data. Impurities in a this compound sample can lead to:
-
Inaccurate quantification and dosing.
-
Off-target effects in biological assays.
-
Misinterpretation of experimental results.
-
Difficulties in replicating findings.
Q3: What are the potential common impurities in a synthetic this compound sample?
While specific impurities for this compound are not extensively documented in the provided results, common impurities in synthetic small molecules can include:
-
Residual solvents: Solvents used during synthesis and purification that are not completely removed.
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
Byproducts: Unintended molecules formed during the chemical reactions.
-
Degradation products: Resulting from the breakdown of this compound due to factors like light, temperature, or pH.
-
Isomers: Molecules with the same chemical formula but different structural arrangements.
Q4: Which analytical methods are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for quantitative analysis.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for both purity assessment and impurity identification by providing molecular weight information.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and detect impurities, while Fourier Transform Infrared Spectroscopy (FTIR) provides conclusive evidence of the compound's identity.[3]
Troubleshooting Guides
A summary of common issues, their potential causes, and recommended solutions when analyzing this compound purity is provided below.
| Problem | Possible Cause(s) | Solution(s) |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample or solvent; Degradation of the sample; Presence of impurities from synthesis. | Prepare fresh solutions with high-purity solvents; Store the sample properly, protected from light and at the recommended temperature; If impurities are suspected, use LC-MS to identify their mass. |
| Incorrect molecular weight detected by LC-MS | The sample is not this compound; Presence of adducts (e.g., sodium, potassium); Sample degradation. | Verify the identity of the starting material; Check for common adducts in the mass spectrum; Re-analyze a freshly prepared sample. |
| Poor peak shape (e.g., tailing, fronting) in HPLC | Column overload; Inappropriate mobile phase pH; Column degradation. | Reduce the injection volume or sample concentration; Adjust the mobile phase pH to ensure the analyte is in a single ionic state; Replace the HPLC column. |
| Low purity determination | The sample is genuinely of low purity; Inaccurate integration of peaks; The compound is degrading during analysis. | Consider re-purification of the sample; Manually review and adjust peak integration parameters; Ensure analytical conditions are not causing degradation (e.g., high temperature). |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample using reverse-phase HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL.[2]
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 252 nm.[6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity using the area percent method, where the area of the this compound peak is divided by the total area of all peaks and multiplied by 100.
-
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed to identify the molecular weights of the main compound and any impurities.
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, ensuring the final concentration is suitable for MS detection (typically lower than for UV detection).
-
-
LC-MS Conditions (Example):
-
Use the same LC conditions as described in the HPLC protocol.
-
The outlet of the HPLC column is connected to the mass spectrometer source.
-
Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main peak to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 712.6 m/z).
-
Examine the mass spectra of any minor peaks to determine the molecular weights of impurities. This information can help in identifying their structures.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 4-({[({(2R,3R,4S,5R,6S)-4,5-bis[(1,3-benzodioxol-5-ylcarbamoyl)oxy]-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl}oxy)carbonyl]amino}benzoate) | [1] |
| Chemical Formula | C₃₃H₃₃N₃O₁₅ | [1] |
| Molecular Weight | 711.6 g/mol | [1] |
| CAS Number | 1137359-47-7, 1570067-44-5 | [1] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO (≥71.2 mg/mL), insoluble in water and ethanol | [2] |
Table 2: Recommended Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Information Obtained |
| HPLC-UV | Quantitative Purity Assessment | Percentage purity, detection of impurities with a chromophore. |
| LC-MS | Impurity Identification and Purity Confirmation | Molecular weight of the main compound and impurities. |
| ¹H NMR | Structural Confirmation | Confirmation of the chemical structure, detection of structural isomers and certain impurities. |
| FTIR | Identity Confirmation | Provides a unique "fingerprint" of the molecule for identity verification against a reference standard.[3] |
Visualizations
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.[7][8]
Caption: Experimental workflow for HPLC-based purity assessment of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Analysis | AxisPharm [axispharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of BRD7552
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the bioavailability of BRD7552, a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2][3][4] Given its poor aqueous solubility, achieving optimal systemic exposure for in vivo studies can be a significant hurdle.[2][3] This guide offers strategies and detailed experimental protocols to help overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule identified as a potent inducer of PDX1, a master regulator of pancreatic development and β-cell function.[1] It has the chemical formula C₃₃H₃₃N₃O₁₅ and a molecular weight of 711.6 g/mol .[1] A critical physicochemical property of this compound is its solubility: it is insoluble in water and ethanol, but soluble in organic solvents like DMSO.[2][3] This low aqueous solubility is a primary reason for anticipating poor oral bioavailability.
Q2: Why is the bioavailability of this compound a potential issue for my experiments?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[5] Since this compound is insoluble in water, it is likely to have low dissolution and consequently, poor absorption and low bioavailability.[2][3] This can lead to sub-therapeutic concentrations at the target site and a lack of efficacy in in vivo studies.
Q3: What is the proposed mechanism of action for this compound?
This compound upregulates the expression of PDX1.[6][7] Its mechanism of action is believed to be dependent on the transcription factor Forkhead Box A2 (FOXA2).[1][6][7] this compound induces epigenetic modifications, such as histone H3 acetylation, at the PDX1 promoter, leading to transcriptional activation.[1][4][7]
Troubleshooting Guide: Addressing Poor In Vivo Efficacy of this compound
If you are observing a lack of efficacy or inconsistent results in your in vivo experiments with this compound, poor bioavailability should be considered a primary cause. The following section provides strategies to enhance the systemic exposure of this compound.
Strategies to Enhance Bioavailability
Several formulation strategies can be employed to overcome the challenges posed by the poor solubility of this compound. These can be broadly categorized into physical modifications and formulation-based approaches.
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Physical Modifications | |||
| Micronization/Nanosizing | Increases the surface area-to-volume ratio, enhancing dissolution rate.[5][8] | Applicable to the existing compound; can significantly improve dissolution. | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[9] | Can lead to significant increases in solubility and dissolution; can be tailored for specific release profiles. | The amorphous state is thermodynamically unstable and may recrystallize over time; requires specialized manufacturing processes like spray drying or hot-melt extrusion.[5] |
| Formulation-Based Approaches | |||
| Co-solvents | A water-miscible solvent is added to the formulation to increase the solubility of the drug.[8] | Simple and straightforward to prepare for preclinical studies. | Potential for in vivo precipitation upon dilution with aqueous fluids; toxicity of some co-solvents can be a concern. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[5] | Can significantly increase solubility; cyclodextrins are generally well-tolerated. | The amount of drug that can be complexed is limited by the stoichiometry of the complex; may not be suitable for very large molecules. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the gastrointestinal tract, facilitating absorption.[5][10] | Can significantly enhance the absorption of lipophilic drugs; can also enhance lymphatic transport, bypassing first-pass metabolism.[11] | Requires careful selection of excipients to ensure compatibility and stability; can be complex to formulate. |
| Prodrug Approach | The physicochemical properties of the drug are temporarily modified by attaching a promoiety, which is cleaved in vivo to release the active drug.[12] | Can be used to improve both solubility and permeability; can be designed for targeted delivery. | Requires chemical modification of the parent drug; the cleavage of the promoiety must be efficient and not generate toxic byproducts. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to enhance its dissolution rate.
-
Materials: this compound, wetting agent (e.g., 0.5% Tween 80 in water), vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water), microfluidizer or high-pressure homogenizer.
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the wetting agent solution.
-
Stir the pre-suspension for 30 minutes to ensure adequate wetting of the particles.
-
Process the pre-suspension through a microfluidizer or high-pressure homogenizer according to the manufacturer's instructions. Multiple passes may be required to achieve the desired particle size.
-
Monitor the particle size distribution using a suitable technique such as laser diffraction.
-
Once the desired particle size (e.g., <10 µm) is achieved, add the vehicle to the micronized suspension to obtain the final desired concentration for dosing.
-
Store the suspension under appropriate conditions and ensure homogeneity by shaking before each use.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.
-
Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add this compound to the SEDDS pre-concentrate and mix until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
Characterize the resulting formulation for its self-emulsification properties, droplet size, and drug content.
-
For administration, the SEDDS formulation can be filled into gelatin capsules.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.[6]
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the in vivo bioavailability of this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. upm-inc.com [upm-inc.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Mechanism of Action of BRD7552: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), with alternative methods for upregulating this critical transcription factor. We present a comprehensive analysis of its mechanism of action, supported by experimental data and detailed protocols to aid in the validation and further investigation of its therapeutic potential in the context of diabetes research and regenerative medicine.
Unveiling the Mechanism: How this compound Induces PDX1
This compound is a novel small molecule identified through high-throughput screening for its ability to increase the expression of PDX1, a master regulator of pancreatic development and β-cell function.[1] Its mechanism of action is understood to be dependent on the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[2] this compound is thought to facilitate the binding of FOXA2 to the PDX1 promoter, a crucial step in initiating its transcription.[2] This action is accompanied by significant epigenetic modifications at the PDX1 promoter, including increased histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), both hallmarks of active gene transcription.[2][3] Conversely, a decrease in H3 lysine 9 trimethylation (H3K9me3), a marker of transcriptional repression, is also observed.[2] The direct intracellular target of this compound, however, remains to be fully elucidated.[3]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in inducing a beta-cell-like phenotype is benchmarked against other small molecules, such as K-3 and Valproic Acid (VPA), as well as the established method of genetic overexpression of PDX1.
Small Molecule Inducers of PDX1
| Feature | This compound | K-3 | Valproic Acid (VPA) |
| Discovery Method | High-throughput qPCR-based screen of >60,000 compounds.[4] | High-throughput screen of 55,000 compounds for promoting pluripotent stem cell (PSC) differentiation into insulin-producing cells.[5] | Known Histone Deacetylase (HDAC) inhibitor, later identified to induce pancreatic lineage markers.[6] |
| Mechanism of Action | FOXA2-dependent, involves epigenetic modifications (histone acetylation and methylation).[2] | Acts on pancreatic progenitor cells to increase the population expressing high levels of PDX1.[5] | Histone Deacetylase (HDAC) inhibitor; promotes a more open chromatin structure.[6] |
| Cellular Context | Active in PANC-1 ductal cells, primary human islets, and duct-derived cells.[2] | Preferentially acts on stage 3 pancreatic progenitor cells derived from pluripotent stem cells.[5] | Active in various cell types, including embryonic stem cells and pancreatic ductal cells.[6] |
| Reported Efficacy | 2- to 4-fold increase in PDX1 mRNA in PANC-1 cells.[2] | EC50 of 0.25 µM for enhancing insulin-positive cells from PSCs.[2] | Induces endocrine properties; specific PDX1 induction levels vary across studies.[6][7] |
Chemical vs. Genetic Induction of PDX1
| Approach | Advantages | Disadvantages |
| Small Molecules (e.g., this compound) | Temporal control over induction, cell permeability, potential for in vivo application, generally non-immunogenic.[8] | Potential for off-target effects, efficacy can be cell-type dependent, mechanism of action may not be fully known. |
| Genetic Overexpression | Potent and rapid induction of high levels of PDX1.[9] | Risk of genomic integration with viral vectors, potential for non-physiological levels of expression, can induce cellular stress, less temporal control.[4] |
Quantitative Performance Data
The following tables summarize the dose- and time-dependent effects of this compound on PDX1 and insulin (B600854) mRNA expression in the human pancreatic carcinoma cell line PANC-1.
Table 1: Dose-Dependent Effect of this compound on PDX1 Expression in PANC-1 Cells (5-Day Treatment)
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Data is synthesized from published studies and represents the mean fold change relative to the DMSO control.
Table 2: Time-Course of this compound-Induced PDX1 Expression in PANC-1 Cells (5 µM Treatment)
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Data is synthesized from published studies and represents the mean fold change relative to the DMSO control.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: Cell Culture and Treatment with Small Molecules
-
Cell Seeding: Plate PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare stock solutions of this compound, K-3, or VPA in DMSO. Further dilute the stock solutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing the small molecules or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days), changing the medium with freshly prepared compounds every 2-3 days.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based qPCR master mix. Use primers specific for PDX1, INS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Western Blot for PDX1 Protein Detection
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against PDX1 overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1] Detect the signal using an ECL substrate and an imaging system.[1] Normalize PDX1 band intensity to a loading control like β-actin.[1]
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR for Histone Modifications
-
Cross-linking and Sonication: Cross-link protein-DNA complexes in treated cells with formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sonicated chromatin with antibodies specific for H3K4me3, H3K27ac, or a negative control (IgG) overnight.
-
DNA Purification: Precipitate the antibody-bound chromatin, reverse the cross-links, and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the PDX1 promoter region to quantify the enrichment of specific histone marks.[10]
Protocol 5: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Pre-incubation: Pre-incubate the treated cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate Buffer (KRBH) for 1-2 hours.[3]
-
Glucose Stimulation: Replace the pre-incubation buffer with KRBH containing either low glucose or high glucose (e.g., 16.7 mM) and incubate for 1-2 hours.[3]
-
Sample Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Quantification: Quantify the insulin concentration in the supernatant using an ELISA kit.[3]
Visualizing the Molecular Landscape
To further elucidate the mechanism of action of this compound and the experimental approaches to validate it, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule K-3 promotes PDX1 expression and potentiates the differentiation of pluripotent stem cells into insulin-producing pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDX1 is the cornerstone of pancreatic β-cell functions and identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic Acid Improves Glucose Homeostasis by Increasing Beta-Cell Proliferation, Function, and Reducing its Apoptosis through HDAC Inhibition in Juvenile Diabetic Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pdx1 and Ngn3 Overexpression Enhances Pancreatic Differentiation of Mouse ES Cell-Derived Endoderm Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDX1 Inducers: BRD7552, K-3, and Valproic Acid
For researchers, scientists, and drug development professionals, the induction of Pancreatic and duodenal homeobox 1 (PDX1), a master transcription factor crucial for pancreatic development and β-cell function, represents a significant therapeutic target for diabetes and a powerful tool in regenerative medicine. This guide provides an objective comparison of a well-characterized PDX1 inducer, BRD7552, with other known inducers, K-3 and Valproic Acid (VPA), supported by available experimental data.
This comparison guide delves into the discovery, efficacy, and mechanisms of action of these three small molecules. While this compound was identified through a high-throughput screen for its direct ability to increase PDX1 expression in a pancreatic ductal carcinoma cell line, K-3 emerged from a screen focused on promoting the differentiation of pluripotent stem cells into insulin-producing cells. Valproic acid, a known histone deacetylase (HDAC) inhibitor, has been studied for its broader effects on cell fate, including the induction of pancreatic endocrine markers.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound, K-3, and Valproic Acid in inducing PDX1 expression. It is important to note that the experimental contexts and cell types used for generating this data differ, which should be considered when making direct comparisons.
Table 1: Dose-Dependent Effect on PDX1 mRNA Expression in PANC-1 Cells
| Compound | Concentration (µM) | Treatment Duration | Fold Change in PDX1 mRNA (vs. DMSO) |
| This compound | 1.25 | 5 days | ~2.5 |
| 2.5 | 5 days | ~4.0 | |
| 5.0 | 5 days | ~6.5 | |
| 10.0 | 5 days | ~8.0 | |
| Valproic Acid | Data not available in PANC-1 cells for direct comparison of fold change. | ||
| K-3 | Not typically evaluated in PANC-1 cells for direct PDX1 induction. |
Data for this compound is based on studies in the human pancreatic ductal carcinoma cell line PANC-1.
Table 2: Time-Dependent Effect of this compound on PDX1 mRNA Expression in PANC-1 Cells (at 5 µM)
| Treatment Duration | Fold Change in PDX1 mRNA (vs. DMSO) |
| 3 days | ~3.5 |
| 5 days | ~6.5 |
| 9 days | ~9.0 |
Table 3: Efficacy of K-3 in Pancreatic Progenitor Cell Differentiation
| Compound | Metric | Value | Cellular Context |
| K-3 | EC50 for enhancing insulin-positive cells | 0.25 µM | Pluripotent stem cell-derived pancreatic progenitors |
| Effect on PDX1 | Increases the population of cells with high nuclear PDX1 intensity | Pluripotent stem cell-derived pancreatic progenitors |
K-3's efficacy is primarily measured by its ability to promote the differentiation of stem cells into insulin-producing cells, which involves enhancing the population of PDX1-high progenitor cells.
Table 4: Overview of PDX1 Inducer Characteristics
| Feature | This compound | K-3 | Valproic Acid (VPA) |
| Discovery Method | High-throughput qPCR screen | High-throughput screen for PSC differentiation | Known HDAC inhibitor |
| Primary Cellular Context | Pancreatic ductal cells (PANC-1), primary islets | Pluripotent stem cells, pancreatic progenitors | Various, including pancreatic and neural cells |
| Reported Efficacy | Dose- and time-dependent increase in PDX1 mRNA and protein | Enhances differentiation to insulin+ cells (EC50 ~0.25 µM) | Induces endocrine-like phenotype |
| Mechanism of Action | FOXA2-dependent, epigenetic modulation | Acts on pancreatic progenitors to increase PDX1high population | Histone Deacetylase (HDAC) inhibitor, may involve PI3K/Akt pathway |
Signaling Pathways and Mechanisms of Action
The induction of PDX1 by these small molecules is mediated through distinct signaling pathways.
This compound: This compound acts in a FOXA2-dependent manner.[1] It is proposed that this compound enhances the transcriptional activity of FOXA2, a pioneer factor that plays a crucial role in pancreas development. This leads to increased histone H3 acetylation and H3K4 trimethylation at the PDX1 promoter, epigenetic marks associated with active gene transcription.[1]
Proposed signaling pathway for this compound-induced PDX1 expression.
K-3: The precise molecular target of K-3 is still under investigation. However, its primary effect is on pancreatic progenitor cells derived from pluripotent stem cells. It increases the population of progenitor cells that express high levels of nuclear PDX1, a critical step for their subsequent differentiation into mature insulin-producing cells.[1] Its mechanism is thought to differ from this compound as it appears to potentiate an existing differentiation program rather than inducing PDX1 in a non-pancreatic cell line.
Mechanism of action for K-3 in pancreatic differentiation.
Valproic Acid (VPA): VPA is a well-established histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, VPA promotes a more relaxed chromatin structure, making gene promoters, including the PDX1 promoter, more accessible to transcription factors. This can lead to the activation of gene expression. Some studies also suggest that VPA's effects on pancreatic cells may be mediated through the PI3K/Akt signaling pathway, which is known to play a role in β-cell survival and function.
Proposed signaling pathways for Valproic Acid-induced PDX1 expression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Experimental Workflow for PDX1 Induction Analysis
General experimental workflow for assessing PDX1 induction.
Protocol 1: Cell Culture and Treatment (this compound)
-
Cell Line: Human pancreatic ductal carcinoma cells (PANC-1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for RNA analysis) to reach 70-80% confluency at the time of treatment.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Cells are incubated for the specified duration (e.g., 3, 5, or 9 days).
Protocol 2: Quantitative Real-Time PCR (qPCR) for PDX1 mRNA
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and primers specific for PDX1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of PDX1 mRNA is calculated using the ΔΔCt method, where the expression in treated cells is normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 3: Western Blot for PDX1 Protein
-
Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PDX1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin) is used for normalization.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for a histone modification of interest (e.g., H3K4me3) or a non-specific IgG as a control.
-
DNA Purification: The protein-DNA complexes are captured, washed, and the cross-links are reversed. The DNA is then purified.
-
qPCR Analysis: The amount of a specific DNA region (e.g., the PDX1 promoter) in the immunoprecipitated DNA is quantified by qPCR.
Conclusion
This compound, K-3, and Valproic Acid represent three distinct approaches to inducing PDX1 expression, each with its own advantages and specific applications. This compound is a well-documented tool for studying the direct induction of PDX1 in pancreatic ductal cells, with a clear dose-dependent effect and a defined mechanism of action. K-3 is a promising agent for regenerative medicine, specifically for enhancing the generation of functional β-like cells from pluripotent stem cells by targeting pancreatic progenitors. Valproic Acid, with its broad epigenetic activity, offers another avenue for influencing cell fate but requires further investigation to delineate its specific effects on PDX1 induction in a controlled manner. The choice of inducer will ultimately depend on the specific research question and the experimental system being employed. Further head-to-head comparative studies in standardized cellular models would be invaluable for a more direct assessment of their relative potencies and therapeutic potential.
References
A Comparative Guide to Small Molecules BRD7552 and K-3 for Insulin Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecules BRD7552 and K-3 in their ability to induce insulin (B600854) expression, supported by available experimental data. Both molecules represent promising tools in the field of regenerative medicine and diabetes research for their capacity to modulate the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic β-cell development and function.
At a Glance: this compound vs. K-3
| Feature | This compound | Small Molecule K-3 |
| Discovery Method | High-throughput qPCR-based screen of over 60,000 compounds.[1][2] | High-throughput screen of 55,000 compounds for promoting pluripotent stem cell (PSC) differentiation into insulin-producing cells.[1][3] |
| Reported Efficacy | Induces a 2- to 4-fold increase in PDX1 mRNA in PANC-1 cells.[1] | EC50 of 0.25 µM for enhancing insulin-positive cells from PSCs.[1] |
| Mechanism of Action | Acts in a FOXA2-dependent manner, involving epigenetic modifications (histone acetylation and methylation) at the PDX1 promoter.[1][4] | Acts on pancreatic progenitor cells to increase the population expressing high levels of PDX1.[1][3][5] |
| Cellular Context | Active in PANC-1 ductal cells, primary human islets, and duct-derived cells.[1][4] | Preferentially acts on stage 3 pancreatic progenitor cells derived from pluripotent stem cells.[1][3][5] |
Data Presentation
Quantitative Effects of this compound on PDX1 and Insulin mRNA Expression
The following tables summarize the dose-dependent and time-course effects of this compound on the mRNA levels of PDX1 and insulin in different human pancreatic cell models. Data is presented as fold change relative to DMSO-treated control cells.
Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA by this compound in PANC-1 Cells
| This compound Concentration (µM) | PDX1 mRNA Fold Change (3-day treatment) | Insulin mRNA Fold Change (9-day treatment) |
| 1.25 | ~2 | ~1.5 |
| 2.5 | ~3 | ~2.5 |
| 5 | ~4 | ~5 |
| 10 | Not Reported | ~4 |
Data synthesized from figures in Wagner et al., 2014.
Table 2: Time-Course of PDX1 and Insulin mRNA Induction by 5 µM this compound in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change | Insulin mRNA Fold Change |
| 3 days | ~4 | ~1.2 |
| 5 days | ~5 | ~2 |
| 9 days | Not Reported | ~5 |
Data synthesized from figures in Wagner et al., 2014.
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Human Islets (5-day treatment)
| This compound Concentration (µM) | PDX1 mRNA Fold Change | Insulin mRNA Fold Change |
| 1.25 | ~1.5 | ~1.2 |
| 2.5 | ~2.5 | ~1.8 |
| 5 | ~3.5 | ~2.5 |
Data synthesized from figures in Wagner et al., 2014.
Quantitative Effects of Small Molecule K-3 on Insulin Expression
Quantitative data for K-3 is primarily reported in the context of its ability to enhance the differentiation of pluripotent stem cells into insulin-producing cells.
Table 4: Efficacy of K-3 in Promoting Insulin-Positive Cells
| Metric | Value | Cellular Context |
| EC50 | 0.25 µM | Enhancement of insulin-positive cells from pluripotent stem cells.[1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is understood to induce PDX1 expression through a signaling cascade that involves the pioneer transcription factor FOXA2 and subsequent epigenetic modifications at the PDX1 promoter.
Caption: Proposed signaling pathway for this compound-induced insulin expression.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for quantifying the effects of small molecules like this compound and K-3 on insulin gene expression using quantitative PCR (qPCR).
Caption: A generalized workflow for qPCR-based analysis of gene expression.
Experimental Protocols
Protocol 1: Treatment of PANC-1 Cells with this compound and Gene Expression Analysis
This protocol is adapted from studies investigating the effect of this compound on human pancreatic ductal carcinoma cells.
1. Cell Culture and Seeding:
- Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight at 37°C and 5% CO2.[2]
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution to the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM) in fresh culture medium.
- Replace the medium in each well with the medium containing the respective concentration of this compound or DMSO as a vehicle control.
- Incubate the cells for the desired duration (e.g., 3, 5, or 9 days), changing the medium with fresh compound every 2-3 days.
3. RNA Isolation and cDNA Synthesis:
- Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
- Isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (PDX1, INS) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
- Perform qPCR using a real-time PCR detection system with a standard thermal cycling protocol.
- The cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
- Calculate the fold change in gene expression relative to the DMSO control using the ΔΔCt method.[6]
Protocol 2: Differentiation of Pluripotent Stem Cells (PSCs) with Small Molecule K-3
This is a generalized multi-stage protocol for the differentiation of PSCs into pancreatic progenitors, where K-3 is typically introduced at a specific stage.
1. Definitive Endoderm Formation (Stage 1):
- Culture hPSCs on a suitable matrix (e.g., Matrigel) in a defined medium.
- Induce differentiation to definitive endoderm by treating the cells with activin A and a Wnt signaling agonist (e.g., CHIR99021) for 3-4 days.
2. Primitive Gut Tube Formation (Stage 2):
- Culture the definitive endoderm cells in a medium containing FGF7 (KGF) for 2-3 days.
3. Posterior Foregut and Pancreatic Progenitor Induction (Stage 3):
- Treat the cells with a cocktail of factors including retinoic acid, a sonic hedgehog inhibitor (e.g., SANT-1), and a BMP inhibitor (e.g., Noggin) for 3-4 days.
- Introduction of K-3: Small molecule K-3 is preferentially active at this stage.[3][5] Add K-3 to the culture medium at the desired concentration (e.g., around its EC50 of 0.25 µM) to enhance the population of cells expressing high levels of PDX1.[1]
4. Pancreatic Progenitor Expansion (Stage 4):
- Expand the generated pancreatic progenitors in a medium containing factors that support their proliferation and survival.
5. Endocrine Progenitor and Beta-like Cell Differentiation (Stages 5-6):
- Further differentiate the pancreatic progenitors towards insulin-producing cells using a combination of factors that mimic in vivo developmental cues.
- Assess the efficiency of differentiation by analyzing the expression of key markers such as PDX1, NKX6.1, and Insulin via immunofluorescence or flow cytometry.
Conclusion
Both this compound and K-3 are valuable small molecules for inducing the expression of PDX1 and, consequently, insulin. This compound has been well-characterized in pancreatic ductal cell lines and primary islets, with its FOXA2-dependent mechanism providing a clear target for further investigation.[1][4] K-3, on the other hand, shows high potency in the context of pluripotent stem cell differentiation, specifically targeting the expansion of PDX1-high pancreatic progenitors.[1][3][5]
The choice between these molecules will depend on the specific research application. This compound is a suitable tool for studying PDX1 regulation in more differentiated pancreatic cell types. K-3 is a potent candidate for optimizing protocols aimed at generating insulin-producing cells from pluripotent sources for regenerative medicine applications. Further head-to-head comparative studies in the same cellular system would be beneficial to fully elucidate their relative potencies and downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small molecule K-3 promotes PDX1 expression and potentiates the differentiation of pluripotent stem cells into insulin-producing pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qPCR Analysis Reveals Association of Differential Expression of SRR, NFKB1, and PDE4B Genes With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD7552 and Genetic Overexpression for PDX1 Induction in Pancreatic Beta-Cell Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison between the small molecule BRD7552 and genetic overexpression methods for inducing Pancreatic and Duodenal Homeobox 1 (PDX1) expression, a critical transcription factor in pancreatic beta-cell development and function.
The regeneration of functional, insulin-producing beta-cells is a primary goal in diabetes research. Pancreatic and Duodenal Homeobox 1 (PDX1) is a master regulator of pancreatic development and mature beta-cell function, making it a key target for therapeutic strategies.[1] Two prominent methods to elevate PDX1 levels are through the use of small molecule inducers, such as this compound, and via genetic overexpression techniques. This guide offers a comparative analysis of these two approaches, supported by experimental data, to inform research and development decisions.
Performance Comparison: this compound vs. Genetic Overexpression
The choice between a small molecule inducer and genetic overexpression depends on the specific experimental goals, such as desired level and duration of expression, and concerns about off-target effects.
| Feature | This compound (Small Molecule) | Genetic Overexpression (e.g., Viral Vectors) |
| Mechanism of Action | Induces endogenous PDX1 expression, potentially through epigenetic modifications and dependency on the FOXA2 transcription factor.[2][3][4] | Introduces an exogenous copy of the PDX1 gene, leading to high levels of protein production.[5][6] |
| Level of Expression | Dose- and time-dependent increase in PDX1 mRNA and protein levels.[2][3] Generally results in a more moderate, physiologically-regulated expression.[4] | Can achieve very high, non-physiological levels of PDX1 expression.[4] |
| Temporal Control | Reversible; PDX1 levels decrease after compound washout.[3] Allows for temporal control over gene expression. | Often results in constitutive (continuous) expression, though inducible systems exist. |
| Off-Target Effects | Potential for off-target effects common to small molecules. The primary target of this compound is not yet fully elucidated.[3] | Risk of insertional mutagenesis with integrating viral vectors and potential for immunogenicity. |
| Delivery | Cell-permeable small molecule, easy to apply to cell cultures. | Requires transfection or transduction, which can vary in efficiency depending on the cell type. |
| Reported Efficacy | Shown to induce PDX1 expression in PANC-1 cells, primary human islets, and human ductal-derived cells.[3] Can partially replace PDX1 in the genetic induction of insulin (B600854) expression.[3] | Potent method for inducing beta-cell neogenesis and reprogramming other cell types into insulin-producing cells.[7] |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on PDX1 expression as reported in studies on PANC-1 human pancreatic cancer cells.
Table 1: Dose-Dependent Effect of this compound on PDX1 mRNA Expression [2]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| PANC-1 cells were treated for 5 days. Data is presented as fold change relative to the DMSO control. |
Table 2: Time-Course of this compound-Induced PDX1 mRNA Expression [2]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| PANC-1 cells were treated with 5 µM this compound. |
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
This compound is believed to induce endogenous PDX1 expression through a mechanism involving the transcription factor FOXA2 and epigenetic modifications at the PDX1 promoter.[2][3][4]
Caption: Proposed signaling pathway for this compound-induced PDX1 expression.
PDX1 Downstream Effects
Both this compound-induced and genetically overexpressed PDX1 are expected to regulate a common set of downstream target genes crucial for beta-cell function.
Caption: Key downstream targets of the PDX1 transcription factor.
Experimental Protocols
Protocol 1: Induction of PDX1 Expression with this compound
This protocol describes the treatment of a human pancreatic cell line (e.g., PANC-1) with this compound to induce PDX1 expression.
Materials:
-
PANC-1 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Seed PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 1, 2.5, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired duration (e.g., 3, 5, or 9 days), changing the medium with fresh compound or vehicle every 2-3 days.
-
After the treatment period, harvest the cells for downstream analysis (e.g., RNA isolation for qPCR or protein extraction for Western blot).
Caption: Experimental workflow for analyzing this compound-induced PDX1 expression.
Protocol 2: Genetic Overexpression of PDX1 using a Viral Vector
This protocol provides a general outline for overexpressing PDX1 in a target cell line using a lentiviral vector. Specific details will vary based on the chosen viral system and cell type.
Materials:
-
Target cells (e.g., human exocrine pancreas cells)
-
Lentiviral vector encoding human PDX1
-
Packaging plasmids
-
Transfection reagent
-
HEK293T cells (for virus production)
-
Polybrene
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the PDX1-encoding lentiviral vector and the necessary packaging plasmids using a suitable transfection reagent.
-
Harvest the viral supernatant 48-72 hours post-transfection and concentrate the virus.
-
Transduction: Seed the target cells and allow them to adhere.
-
Incubate the target cells with the concentrated lentivirus in the presence of polybrene to enhance transduction efficiency.
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
Allow the cells to grow for an additional 48-72 hours to allow for robust expression of the transgene.
-
Select for transduced cells if the vector contains a selection marker (e.g., puromycin (B1679871) resistance).
-
Verify PDX1 overexpression by qPCR and Western blot.
Caption: General workflow for genetic overexpression of PDX1.
Conclusion
Both this compound and genetic overexpression are valuable tools for studying the role of PDX1 in pancreatic beta-cell biology. This compound offers a less invasive, temporally controllable method for inducing endogenous PDX1 expression, which may more closely mimic physiological regulation.[4] In contrast, genetic overexpression provides a potent and robust method for achieving high levels of PDX1, which is advantageous for reprogramming studies. The choice of method should be guided by the specific research question and the desired level of experimental control. Further studies directly comparing the functional outcomes of beta-cells generated through these two approaches will be crucial for advancing regenerative therapies for diabetes.
References
- 1. Pdx1 and other factors that regulate pancreatic β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. urncst.com [urncst.com]
- 6. urncst.com [urncst.com]
- 7. Pdx1 and Ngn3 Overexpression Enhances Pancreatic Differentiation of Mouse ES Cell-Derived Endoderm Population - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of BRD7552 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings for BRD7552, a small molecule identified as an inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. We present a comparison with alternative methods for PDX1 induction, supported by available experimental data. This document also includes detailed experimental protocols to facilitate the replication and further investigation of these findings.
Performance of this compound and Alternatives
Quantitative Data Summary
The following tables summarize the quantitative data from published dose-response and time-course studies on this compound. For comparison, data on other PDX1-inducing small molecules, K-3 and Valproic Acid (VPA), are also included.
Table 1: Dose-Dependent Induction of PDX1 mRNA by this compound in PANC-1 Cells (5-Day Treatment) [1]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression in PANC-1 Cells (5 µM Treatment) [1]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Table 3: Comparison of PDX1-Inducing Small Molecules
| Feature | This compound | K-3 | Valproic Acid (VPA) |
| Discovery Method | High-throughput qPCR-based screen | High-throughput screen for PSC differentiation | Known HDAC inhibitor |
| Reported Efficacy | Up to 12.5-fold increase in PDX1 mRNA in PANC-1 cells[1] | Enhances the population of insulin-positive cells from PSCs | Induces endocrine properties; PDX1 induction levels vary |
| Mechanism of Action | FOXA2-dependent, involves epigenetic modifications[1][2] | Acts on pancreatic progenitor cells | Histone Deacetylase (HDAC) inhibitor |
| Cellular Context | PANC-1 cells, primary human islets, duct-derived cells[2] | Pluripotent stem cells | Various cell types, including embryonic stem cells |
Table 4: Comparison of this compound with Viral Vector-Mediated PDX1 Gene Delivery
| Feature | This compound (Small Molecule) | Viral Vectors (e.g., Lentivirus) |
| Mechanism | Induces endogenous PDX1 gene expression | Delivers a transgenic copy of the PDX1 gene |
| Delivery | Chemical compound | Viral transduction |
| Control | Dose-dependent and reversible | Often constitutive and long-term |
| Immunogenicity | Generally low | Can elicit immune responses |
| Off-Target Effects | Potential for off-target binding | Potential for insertional mutagenesis |
It is important to note that while prolonged treatment with this compound has been shown to induce insulin (B600854) mRNA and protein expression, the levels are not comparable to those in normal beta-cells, and the resulting cells do not secrete insulin in response to glucose stimulation.[4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound is proposed to activate the transcription of the PDX1 gene through a mechanism involving the pioneer transcription factor FOXA2 and subsequent epigenetic modifications at the PDX1 promoter.
Caption: Proposed mechanism of this compound action on PDX1 gene expression.
Experimental Workflow for PDX1 Expression Analysis
The following diagram outlines a typical workflow for quantifying the effect of this compound on PDX1 gene expression.
Caption: Workflow for analyzing PDX1 gene expression after this compound treatment.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed pancreatic cells (e.g., PANC-1) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 5, or 9 days), ensuring to change the medium with fresh compound every 2-3 days for longer experiments.
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Protocol 2: Quantitative PCR (qPCR) for PDX1 mRNA Expression
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PDX1 and a stable housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in PDX1 mRNA expression in this compound-treated cells compared to control cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a protein of interest (e.g., FOXA2) or a histone modification (e.g., H3K4me3).
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Analyze the purified DNA by qPCR to determine the enrichment of specific genomic regions, such as the PDX1 promoter.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.riverpublishers.com [journals.riverpublishers.com]
- 4. Emerging diabetes therapies: Bringing back the β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular reprogramming for pancreatic β-cell regeneration: clinical potential of small molecule control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epigenetic Landscapes: BRD7552 Versus Other HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epigenetic alterations induced by the novel small molecule BRD7552 against a panel of established histone deacetylase (HDAC) inhibitors. This document synthesizes available experimental data to illuminate the distinct and overlapping mechanisms of these compounds, offering a valuable resource for studies in cellular reprogramming, cancer therapy, and beyond.
The epigenetic machinery, particularly the balance of histone acetylation, is a critical regulator of gene expression and cellular identity. Small molecules that modulate this intricate system, such as HDAC inhibitors, have garnered significant attention for their therapeutic potential. This compound, a novel compound identified for its ability to induce the expression of the key pancreatic transcription factor PDX1, operates through an epigenetic mechanism, inviting a detailed comparison with traditional HDAC inhibitors.[1]
Mechanism of Action: A Tale of Two Approaches
HDAC inhibitors function by blocking the activity of histone deacetylases, enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails. This inhibition leads to a state of histone hyperacetylation, generally associated with a more open chromatin structure and increased gene transcription.[2][3] HDAC inhibitors are broadly categorized as pan-inhibitors, which target multiple HDAC enzymes, or selective inhibitors, which are specific to certain HDAC classes or isoforms.[4][5]
This compound, while inducing histone acetylation, appears to employ a more targeted approach. Its activity is dependent on the pioneer transcription factor Forkhead Box Protein A2 (FOXA2).[1][6] This suggests a mechanism where this compound may facilitate the recruitment of histone acetyltransferases (HATs) or inhibit HDACs at specific genomic loci defined by FOXA2 binding, leading to a more directed epigenetic modulation compared to the global effects of many HDAC inhibitors.
Comparative Analysis of Epigenetic Modifications
The following tables summarize the quantitative data on histone modifications induced by this compound and a selection of pan- and selective HDAC inhibitors. The data is primarily derived from chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or sequencing (ChIP-seq) experiments.
Table 1: Impact on Histone H3 Acetylation (AcH3)
| Compound | Class | Cell Line | Fold Change in AcH3 | Reference |
| This compound | FOXA2-dependent | PANC-1 | ~2.5-fold increase at PDX1 promoter | [1] |
| Vorinostat (B1683920) (SAHA) | Pan-HDAC Inhibitor | LNCaP | Dose-dependent increase | [7] |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC Inhibitor | Sarcoma cell lines | Dose-dependent increase | [8] |
| Romidepsin (FK228) | Class I HDAC Inhibitor | Biliary Tract Cancer Cells | Increase in H3K9Ac | [5] |
Table 2: Impact on Histone H3 Lysine 4 Trimethylation (H3K4me3) - A mark of active promoters
| Compound | Class | Cell Line | Fold Change in H3K4me3 | Reference |
| This compound | FOXA2-dependent | PANC-1 | ~2-fold increase at PDX1 promoter | [1] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | LNCaP | Modest increase | [7] |
| AR42 | Pan-HDAC Inhibitor | LNCaP | Significant increase | [7] |
| MS-275 (Entinostat) | Class I HDAC Inhibitor | LNCaP | Significant increase | [7][9] |
Table 3: Impact on Histone H3 Lysine 9 Trimethylation (H3K9me3) - A mark of transcriptional repression
| Compound | Class | Cell Line | Fold Change in H3K9me3 | Reference |
| This compound | FOXA2-dependent | PANC-1 | ~2-fold decrease at PDX1 promoter | [1] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | LNCaP | Modest suppressive effects | [7] |
| AR42 | Pan-HDAC Inhibitor | LNCaP | Significant reduction | [7] |
| MS-275 (Entinostat) | Class I HDAC Inhibitor | LNCaP | Differential suppressive effects | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound action.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives [mdpi.com]
- 4. FOXA2 controls the cis‐regulatory networks of pancreatic cancer cells in a differentiation grade‐specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone Deacetylase Inhibitors Stimulate Histone H3 Lysine 4 Methylation in Part Via Transcriptional Repression of Histone H3 Lysine 4 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Histone Deacetylase Inhibitors on Modulating H3K4 Methylation Marks – A Novel Cross-Talk Mechanism between Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of BRD7552 as a PDX1 Inducer
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BRD7552's performance against other small molecule inducers of Pancreatic and Duodenal Homeobox 1 (PDX1), a crucial transcription factor in pancreatic development and β-cell function.[1][2][3]
The induction of endogenous PDX1 is a significant therapeutic strategy for diabetes by potentially replenishing functional β-cell mass.[2][3] Small molecules that can achieve this are of high interest. This compound, identified from a high-throughput screen of over 60,000 compounds, is a notable compound that upregulates PDX1 mRNA levels.[1][2] This guide provides a comparative analysis of this compound with other alternatives, supported by experimental data and detailed protocols.
Comparison of PDX1-Inducing Small Molecules
This compound's specificity is best understood when compared to other molecules known to induce PDX1. The following table summarizes key features based on available scientific literature.
| Feature | This compound | Valproic Acid (VPA) | K-3 | Other Small Molecules |
| Discovery Method | High-throughput qPCR-based screen.[1][2] | Known HDAC inhibitor, later found to induce pancreatic markers.[4] | High-throughput screen for PSC differentiation into insulin-producing cells.[4] | Various screens, including those targeting definitive endoderm differentiation or reprogramming of fibroblasts.[5] |
| Mechanism of Action | FOXA2-dependent, involves epigenetic modifications (histone acetylation and methylation).[1][2] | Broad Histone Deacetylase (HDAC) inhibitor; may involve the Akt/FoxO1 pathway.[4] | Acts on pancreatic progenitor cells to increase the PDX1-high population.[4] | Diverse, including TGF-β receptor inhibition (A83-01) and Hedgehog pathway inhibition (LDE225).[6] |
| Reported Efficacy | Dose-dependent increase in PDX1 mRNA in PANC-1 cells, primary human islets, and duct-derived cells.[1][2] | Induces endocrine properties; specific PDX1 induction levels vary.[4] | EC50 of 0.25 µM for enhancing insulin-positive cells from PSCs.[4] | Can synergistically increase the percentage of PDX1+/Nkx6.1+ cells.[6] |
| Cellular Context | Active in pancreatic ductal cells (PANC-1), primary human islets, and duct-derived cells.[2][4] | Active in a broad range of cell types, including embryonic stem cells.[4] | Preferentially acts on stage 3 pancreatic progenitor cells derived from pluripotent stem cells.[4] | Active in reprogramming fibroblasts and differentiating stem cells.[6] |
| Specificity | Considered relatively specific due to its FOXA2-dependency, which is key in pancreatic lineage.[1][2] | Low specificity due to its function as a general HDAC inhibitor, leading to widespread changes in gene expression.[2] | High specificity for a particular stage of pancreatic progenitor cells.[4] | Specificity varies depending on the molecule and its target pathway. |
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on PDX1 expression in PANC-1 pancreatic ductal cells, as quantified by qPCR.
Table 1: Dose-Dependent Effect of this compound on PDX1 Expression [1]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
| PANC-1 cells were treated for 5 days. Data is relative to DMSO-treated control cells. |
Table 2: Time-Course of this compound-Induced PDX1 Expression [1]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
| PANC-1 cells were treated with 5 µM this compound. Data is relative to DMSO-treated control cells. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is proposed to induce PDX1 expression through a FOXA2-dependent mechanism that involves epigenetic modifications at the PDX1 promoter.[1][2][7] FOXA2 is a pioneer transcription factor crucial for pancreas development.[7] this compound treatment leads to an increase in histone H3 acetylation and H3K4 trimethylation (marks of active transcription) and a decrease in H3K9 trimethylation (a repressive mark).[7][8]
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Assessing Specificity
A multi-step workflow is required to assess the specificity of a PDX1 inducer like this compound. This typically involves cell culture, compound treatment, and various molecular biology assays.
Caption: Workflow for specificity analysis.
Detailed Experimental Protocols
Protocol 1: Gene Expression Analysis by qPCR
This protocol is used to quantify the change in PDX1 mRNA levels following treatment with an inducer.
-
Cell Culture and Treatment: Seed PANC-1 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate overnight.[1] Treat cells with various concentrations of this compound (or alternative compounds) or DMSO as a vehicle control for the desired duration (e.g., 3-9 days).[1]
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for PDX1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in PDX1 expression using the ΔΔCt method.[1]
Protocol 2: Protein Level Analysis by Western Blot
This protocol assesses whether the increase in mRNA translates to an increase in PDX1 protein.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against PDX1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7] Use an antibody against a loading control (e.g., β-actin) for normalization.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Specificity
ChIP is used to determine if this compound's effects are mediated by specific epigenetic changes at the PDX1 promoter.[7]
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[7]
-
Chromatin Preparation: Lyse the cells, isolate nuclei, and sonicate the chromatin to shear DNA into 200-1000 bp fragments.[7]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3) or FOXA2.[7][8] Use magnetic beads to pull down the antibody-protein-DNA complexes.[7][8]
-
Reverse Cross-linking and DNA Purification: Elute the chromatin, reverse the cross-links by heating, and purify the immunoprecipitated DNA.[7]
-
Analysis: Use qPCR to quantify the enrichment of specific regions of the PDX1 promoter in the immunoprecipitated DNA relative to an input control.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pdx1 and other factors that regulate pancreatic β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In silico discovery of small molecules for efficient stem cell differentiation into definitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Facilitate the Reprogramming of Mouse Fibroblasts into Pancreatic Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to BRD7552 and Alternative Anti-Tumor Agents in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule BRD7552 and other therapeutic agents for pancreatic cancer, with a focus on their anti-tumor effects validated in xenograft models. While in vivo data for this compound is not yet publicly available, this document summarizes its demonstrated in vitro mechanism of action and compares this therapeutic strategy against the in vivo efficacy of established and experimental drugs.
This compound: A Novel Approach to Inducing a Non-Proliferative State
This compound is a novel small molecule identified through high-throughput screening that has been shown to induce the expression of Pancreas/duodenum homeobox protein 1 (PDX1) in the human pancreatic cancer cell line PANC-1.[1] This induction of a master regulatory transcription factor is significant as it pushes the cancer cells into a non-proliferative state, suggesting a potential therapeutic strategy based on transdifferentiation.[1]
The mechanism of this compound is believed to involve the transcription factor FOXA2 and epigenetic modifications.[1] Specifically, this compound's effects on PDX1 expression were abolished when FOXA2 was knocked down.[1] Furthermore, this compound was observed to modify histone H3 tail modifications associated with transcriptional activation.[1]
While these in vitro results are promising, the efficacy of this compound in pre-clinical xenograft models has not been reported in the available literature. The following sections compare the therapeutic strategy of this compound with agents that have demonstrated anti-tumor effects in vivo.
Comparative Analysis of Anti-Tumor Efficacy in Pancreatic Cancer Xenograft Models
The following table summarizes the in vivo anti-tumor effects of various therapeutic agents in pancreatic cancer xenograft models. This provides a benchmark against which the potential future in vivo performance of this compound could be compared.
| Therapeutic Agent | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| Gemcitabine + nab-Paclitaxel | Patient-Derived Xenografts (PDX) | Not specified | Significant tumor growth inhibition | This combination therapy has been shown to increase overall survival in patients and demonstrated efficacy in PDX models, in part by decreasing the desmoplastic stroma.[2][3] |
| Trametinib (B1684009) (MEK Inhibitor) | Orthotopic patient-derived xenografts | 1.0 mg/kg, once daily | Potent inhibition of tumor growth | Trametinib, as a single agent, showed high potency and efficacy in inhibiting pancreatic cancer growth in an in vivo orthotopic xenograft model.[4] |
| Trametinib + Lapatinib (B449) (EGFR/HER2 Inhibitor) | Patient-Derived Xenografts (PDX) | Trametinib: 0.3 mg/kg; Lapatinib: 100 mg/kg | 60% decrease in tumor volume after 2 weeks | The combination of trametinib and lapatinib resulted in significantly greater tumor regression compared to trametinib alone.[4] |
| Phenformin (Mitochondrial Complex I Inhibitor) | Patient-Derived Xenografts (PDX) | Not specified | >30% tumor growth inhibition in 5 of 12 PDXs | Phenformin showed significant single-agent anti-tumor efficacy in a subset of PDAC patient-derived xenografts. |
| Tetraiodothyroacetic acid (tetrac) Nanoparticles | PANC-1 Xenografts | 1 mg/kg body weight, daily i.p. | 45-55% reduction in tumor mass | Both tetrac (B142916) and its nanoparticle formulation effectively inhibited human pancreatic xenograft growth and tumor angiogenesis.[5] |
| Crizotinib (ALK/MET Inhibitor) | PANC-1 Xenografts | 50 mg/kg | Significant reduction in tumor size | Crizotinib demonstrated anti-tumor activity in PANC-1 xenograft models by targeting ALK signaling.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for establishing and utilizing pancreatic cancer xenograft models for therapeutic testing.
PANC-1 Xenograft Model Protocol
-
Cell Culture: PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of PANC-1 cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Therapeutic Intervention: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The therapeutic agent (e.g., this compound alternative) is administered according to the specified dosage and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of pancreatic cancer.
-
Implantation: A small fragment of the patient's tumor is surgically implanted subcutaneously or orthotopically into an immunocompromised mouse.
-
Tumor Engraftment and Expansion: The engrafted tumor is allowed to grow. Once it reaches a sufficient size, it can be passaged into subsequent cohorts of mice for expansion.
-
Therapeutic Testing: Similar to the cell line-derived xenograft model, once tumors are established in a cohort of mice, they are randomized for treatment with the investigational drug(s).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Caption: General experimental workflow for anti-tumor efficacy studies in xenograft models.
Conclusion
This compound represents a promising therapeutic strategy for pancreatic cancer by inducing a non-proliferative, differentiated state in cancer cells through the upregulation of PDX1.[1] While in vivo validation is a critical next step, the comparison with established and experimental agents that have demonstrated anti-tumor efficacy in xenograft models provides a valuable context for its potential. The data presented for alternative agents highlight the significant hurdles in treating pancreatic cancer and underscore the need for novel approaches like that offered by this compound. Future studies should focus on evaluating the in vivo efficacy and safety of this compound in relevant pancreatic cancer xenograft models to translate its promising in vitro activity into a potential clinical application.
References
- 1. scispace.com [scispace.com]
- 2. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Human Pancreatic Cancer Cell Xenografts to Tetraiodothyroacetic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating BRD7552's Effect on Beta-Cell Function: A Comparative Guide to Glucose Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD7552's performance in modulating beta-cell function with alternative compounds, supported by experimental data. A critical aspect of validating any potential therapeutic for diabetes is the assessment of its impact on glucose-stimulated insulin (B600854) secretion (GSIS). This document outlines the available data for this compound and compares it with other small molecules known to influence beta-cell activity, offering detailed experimental protocols and visual representations of the underlying biological pathways.
Executive Summary
This compound has been identified as a small molecule that can induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of beta-cell development and function.[1] The primary mechanism of this compound involves the FOXA2-dependent transcriptional activation of the PDX1 gene, leading to an enhanced beta-cell-like phenotype.[1] While this compound effectively increases PDX1 and insulin mRNA levels, current research indicates that this does not translate to functional glucose-stimulated insulin secretion (GSIS) in pancreatic ductal carcinoma cell lines like PANC-1.[2] In contrast, other small molecules such as Harmine and Resveratrol have demonstrated the ability to potentiate GSIS in primary human islets and beta-cell lines. This guide will delve into the comparative efficacy of these compounds.
Comparative Analysis of Small Molecules on Beta-Cell Function
The following tables summarize the available quantitative data for this compound and selected alternative compounds. It is important to note that experimental conditions, including cell types, compound concentrations, and treatment durations, may vary between studies, making direct comparisons challenging.
Table 1: Effect of Small Molecules on PDX1 and Insulin Gene Expression
| Compound | Cell Type | Treatment Conditions | Fold Change in PDX1 mRNA (vs. Control) | Fold Change in Insulin mRNA (vs. Control) | Reference |
| This compound | PANC-1 cells | 5 µM, 9 days | Dose-dependent increase | Dose-dependent increase | [2] |
| Primary Human Islets | 20 µM, 5 days | ~2.5 | ~2.2 | [3] | |
| Harmine | Human Islets | Not explicitly quantified | Induces expression | Not explicitly quantified | [4] |
| Resveratrol | INS-1E cells | 25 µM, 24 hours | Upregulated | Upregulated | [5] |
Table 2: Effect of Small Molecules on Glucose-Stimulated Insulin Secretion (GSIS)
| Compound | Cell Type | Treatment Conditions | Basal Insulin Secretion (Low Glucose) | Stimulated Insulin Secretion (High Glucose) | Stimulation Index (High/Low) | Reference |
| This compound | PANC-1 cells | Not specified | Not detected | Not detected | Not applicable | [2] |
| Harmine | Human Islets | 10 µM, 4 days | Increased (dose-dependent) | Increased (dose-dependent) | Peaks at intermediate doses | [6][7] |
| Resveratrol | INS-1E cells | 25 µM, 24 hours | No significant change | Potentiated (+173%) | Significantly increased | [5] |
| GABA | Mouse Islets | 100 µM, overnight | No significant change | No significant change | No significant change | [8] |
| Human Islets | 100 µM, overnight | No significant change | No significant change | No significant change | [8] | |
| Artemisinin | Mouse Islets | Not specified | Suppressed | Not specified | Not specified | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
This compound Signaling Pathway
Caption: this compound signaling pathway leading to an enhanced beta-cell-like phenotype.
Alternative Compound Signaling Pathways
References
- 1. Antidiabetic effects of Peganum harmala seed extract on streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Induction of human pancreatic beta cell replication by inhibitors of dual specificity tyrosine regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Potentiates Glucose-stimulated Insulin Secretion in INS-1E β-Cells and Human Islets through a SIRT1-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.cenibra.de [lac.cenibra.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of BRD7552-Treated Versus Control Cells: A Guide to Transcriptional and Phenotypic Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptional effects of the small molecule BRD7552. While comprehensive public transcriptomic datasets are not available, this document synthesizes the existing quantitative data from targeted gene expression studies to illuminate the compound's mechanism and efficacy.
This compound is a novel small molecule identified through high-throughput screening as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.[1][2] PDX1 is a critical transcription factor in pancreatic development and the maintenance of β-cell function, making it a significant target in diabetes research.[1][3] This guide details the impact of this compound on gene expression, provides relevant experimental methodologies, and visualizes the key cellular pathways it modulates.
Data Presentation: Transcriptomic Changes in Response to this compound
Treatment of the human pancreatic ductal carcinoma cell line, PANC-1, with this compound results in a dose- and time-dependent increase in PDX1 mRNA expression.[1][2] Prolonged treatment also induces the expression of the key β-cell gene, insulin.[1] The following tables summarize the quantitative findings from published studies.
Table 1: Dose-Dependent Effect of this compound on PDX1 Expression in PANC-1 Cells [2]
| This compound Concentration (µM) | Fold Change in PDX1 Expression (Mean ± SD) after 5 days |
| 0 (DMSO) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 2.5 | 4.8 ± 0.5 |
| 5 | 8.2 ± 0.9 |
| 10 | 12.5 ± 1.3 |
Table 2: Time-Course of this compound-Induced PDX1 Expression in PANC-1 Cells (5 µM Treatment) [2]
| Treatment Duration (Days) | Fold Change in PDX1 Expression (Mean ± SD) |
| 3 | 3.5 ± 0.4 |
| 5 | 8.1 ± 0.7 |
| 9 | 10.3 ± 1.1 |
Table 3: Effect of this compound on PDX1 and Insulin mRNA in Human Islets (5-day treatment) [3]
| This compound Concentration (µM) | PDX1 mRNA Fold Change | Insulin mRNA Fold Change |
| 1.25 | ~1.5 | ~1.2 |
| 2.5 | ~2.5 | ~1.8 |
| 5 | ~3.5 | ~2.5 |
Comparison with Alternatives
This compound offers a chemical approach to induce endogenous PDX1 expression.[3] This method provides temporal control and is more likely to result in physiologically regulated levels of PDX1 compared to genetic overexpression via transfection or viral transduction, which can lead to non-physiological expression levels.[3] Other small molecules that induce PDX1 have been identified, and a direct comparative transcriptomic analysis of these compounds would be of high value to the research community.[3]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Line: PANC-1 (human pancreatic carcinoma cell line).[3]
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3]
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[3]
-
Treatment: Seed PANC-1 cells to reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control. For longer experiments (over 3 days), replace the medium with fresh compound-containing medium every 2-3 days.[3]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercially available kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions.[3][4]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[3]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for the gene of interest (e.g., PDX1) and a housekeeping gene (e.g., GAPDH).[2]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.[2]
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat this compound-treated and control cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.[1]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments.[4]
-
Immunoprecipitation: Use a ChIP-grade antibody against a specific histone modification (e.g., H3 acetylation, H3K4me3) to immunoprecipitate the chromatin.[1]
-
DNA Purification and qPCR: Purify the precipitated DNA and perform qPCR using primers specific for the promoter region of the target gene (e.g., PDX1).[1]
Visualizations
Signaling Pathway of this compound Action
The proposed mechanism of action for this compound involves the activation of the transcription factor FOXA2, which leads to epigenetic modifications at the PDX1 promoter and subsequent gene expression.[1][2]
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for analyzing the transcriptional effects of this compound treatment.
References
- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated transcriptome and epigenome analysis identifies a novel candidate gene for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Assessing the Long-Term Effects of BRD7552 Treatment on Cell Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule BRD7552 with other alternatives for inducing a pancreatic beta-cell-like phenotype. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and workflows.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening that has been shown to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1).[1][2] PDX1 is a master regulatory transcription factor essential for pancreatic development and the function of mature beta-cells.[1][2] The mechanism of action of this compound involves the activation of the transcription factor Forkhead Box Protein A2 (FOXA2) and subsequent epigenetic modifications at the PDX1 promoter, leading to increased PDX1 expression and a corresponding increase in insulin (B600854) gene expression.[1][2] This has positioned this compound as a valuable tool for research into beta-cell differentiation and as a potential therapeutic avenue for diabetes.
Comparative Analysis of this compound and Alternatives
The long-term efficacy and stability of a desired cellular phenotype are critical considerations in drug development and regenerative medicine. Here, we compare the effects of this compound with two common alternatives: genetic overexpression of PDX1 and treatment with other small molecules known to influence beta-cell fate.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its alternatives on key markers of a beta-cell phenotype. It is important to note that long-term (weeks to months) data for this compound is limited in the current literature; the presented data is primarily from short-term studies (up to 9 days).
Table 1: Dose-Dependent Effect of this compound on PDX1 and Insulin mRNA Expression in PANC-1 Cells
| This compound Concentration (µM) | Treatment Duration | PDX1 mRNA Fold Change (vs. DMSO) | Insulin mRNA Fold Change (vs. DMSO) |
| 1.25 | 3 days | ~2.5 | Not Reported |
| 2.5 | 3 days | ~4.0 | Not Reported |
| 5.0 | 3 days | ~6.0 | Not Reported |
| 10.0 | 3 days | ~8.0 | Not Reported |
| 5.0 | 9 days | ~4.0 | ~5.0 |
Data is synthesized from published studies. Fold change is relative to DMSO-treated control cells.[1]
Table 2: Time-Course of this compound (5 µM) on PDX1 mRNA Expression in PANC-1 Cells
| Treatment Duration | PDX1 mRNA Fold Change (vs. DMSO) |
| 1 day | ~2.0 |
| 3 days | ~6.0 |
| 5 days | ~5.0 |
| 9 days | ~4.0 |
Data is synthesized from published studies. Fold change is relative to DMSO-treated control cells.[1]
Table 3: Comparison of Different Methods for Inducing a Beta-Cell Phenotype
| Feature | This compound | Genetic Overexpression (e.g., viral vector) | Other Small Molecules (e.g., K-3, Valproic Acid) |
| Mechanism | Induces endogenous PDX1 via FOXA2 and epigenetic modulation.[1][2] | Constitutive or inducible expression of exogenous PDX1. | Varied; may involve different signaling pathways or epigenetic modifications.[3] |
| Control over Expression | Dose-dependent and reversible.[4] | Can be constitutive (less control) or inducible (more control). | Dose-dependent and reversible. |
| Physiological Relevance | Induces endogenous gene, potentially allowing for more natural regulation. | Can lead to non-physiological expression levels. | Varies by compound. |
| Long-Term Stability | Not well-documented. | Can be stable, but may be subject to silencing. | Generally requires continuous presence of the compound. |
| Off-Target Effects | Potential for off-target effects exists, but not extensively studied for long-term treatment. | Risks associated with viral vectors (e.g., insertional mutagenesis). | Each compound has its own unique off-target profile. |
| Ease of Use | Simple addition to cell culture media. | Requires transfection or transduction procedures. | Simple addition to cell culture media. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound-induced beta-cell-like phenotype.
Experimental Workflow for Long-Term Assessment
References
- 1. A perfect islet: reviewing recent protocol developments and proposing strategies for stem cell derived functional pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching cell fate: the remarkable rise of iPS cells and lineage reprogramming technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for BRD7552: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of BRD7552, a small molecule inducer of PDX1 expression.
This guide outlines the necessary personal protective equipment (PPE), spill management, and step-by-step disposal procedures to minimize risk and ensure compliance with safety regulations.
Essential Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1137359-47-7 |
| Molecular Formula | C₃₃H₃₃N₃O₁₅[1] |
| Molecular Weight | 711.6 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in Ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[2] |
| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years).[3] |
Personal Protective Equipment (PPE):
To ensure personal safety when handling this compound, the following PPE should be worn at all times:[3]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder form, a NIOSH-approved respirator is recommended.
Spill Management
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. For powdered material, avoid creating dust.
-
Containment: Cover drains to prevent the chemical from entering waterways.[4]
-
Cleanup:
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[5][6]
-
Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed container for disposal as hazardous waste.[5][6]
This compound Disposal Workflow
The proper disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[3] Unused material should be treated as hazardous chemical waste.
Caption: Workflow for the safe disposal of this compound.
Disposal Protocol:
-
Waste Collection:
-
Collect unused this compound in its original container or a designated, compatible, and sealable container.
-
For contaminated materials (e.g., gloves, absorbent pads, pipette tips), place them in a separate, clearly labeled, and sealed container. Do not mix with other waste.[4]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Chemical Waste" and include the name "this compound" and any other components of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
-
Final Disposal:
References
Personal protective equipment for handling BRD7552
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the experimental compound BRD7552, a known inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
Personal Protective Equipment (PPE)
Given that this compound is a research compound with an incompletely characterized toxicological profile, stringent adherence to safety protocols is mandatory. The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Flame-retardant lab coat, fully buttoned. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate organic vapor cartridge if handling outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Solid Form: Store at -20°C for long-term stability.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[2] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Handling:
-
Preparation: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance within the fume hood.
-
Dissolution: this compound is soluble in organic solvents like DMSO and ethanol.[1] For cell culture experiments, a stock solution in DMSO is commonly prepared.[2]
-
Aqueous Solutions: Avoid long-term storage of aqueous solutions. Prepare fresh as needed.
The operational workflow for handling this compound is outlined in the diagram below.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and disposable labware in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps: Any needles or other sharps used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
The disposal pathway for this compound is illustrated in the following diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
